Disopyramide phosphate

Catalog No.
S526318
CAS No.
22059-60-5
M.F
C21H32N3O5P
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disopyramide phosphate

CAS Number

22059-60-5

Product Name

Disopyramide phosphate

IUPAC Name

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;phosphoric acid

Molecular Formula

C21H32N3O5P

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C21H29N3O.H3O4P/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;1-5(2,3)4/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);(H3,1,2,3,4)

InChI Key

CGDDQFMPGMYYQP-UHFFFAOYSA-N

SMILES

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.OP(=O)(O)O

solubility

>65.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Diisopyramide, Disopyramide, Disopyramide Monohydrochloride, Disopyramide Phosphate, Disopyramide Phosphate (1:1), Disopyramide Phosphate (1:1), (+-)-Isomer, Disopyramide Phosphate (1:1), (R)-Isomer, Disopyramide Phosphate (1:1), (S)-Isomer, Disopyramide, (+-)-Isomer, Disopyramide, (R)-Isomer, Disopyramide, (S)-Isomer, Disopyramide, D-Tartrate (1:1), (S)-Isomer, Disopyramide, L-Tartrate (1:1), (R)-Isomer, Disopyramide, L-Tartrate (1:1), (S)-Isomer, Disopyramide, L-Tartrate (1:2), (+-)-Isomer, Disopyramide, L-Tartrate, (S)-isomer, Norpace, Palpitin, Palpitine, Rhythmodan, Ritmilen, Rythmilen, SC 13957, SC-13957, SC13957

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.OP(=O)(O)O

Core Mechanism of Action & Electrophysiological Effects

Author: Smolecule Technical Support Team. Date: February 2026

Disopyramide primarily functions as a sodium channel blocker [1] [2] [3]. Its binding is state-dependent, exhibiting higher affinity for open and inactivated states of the channel compared to the resting state [4]. This property underlies its use-dependent or frequency-dependent block, meaning the inhibitory effect is stronger at faster heart rates [4].

Concurrently, disopyramide blocks the rapid component of the delayed rectifier potassium current (IKr), which delays repolarization and increases the action potential duration (APD) [1]. The table below summarizes its primary molecular targets and electrophysiological consequences.

Target Effect on Current Impact on Action Potential Clinical/ECG Correlation
Fast Sodium Channel (NaV1.5) [1] [2] ↓ Inward Na+ current (INa) ↓ Rate of depolarization (Phase 0 slope) [1] [2] ↓ Conduction velocity; widened QRS complex [5]
Potassium Channel (KV11.2, hERG) [1] ↓ Delayed rectifier K+ current (IKr) ↑ Action Potential Duration (APD) [1] Prolonged QT interval [1] [2]
Various Muscarinic Receptors [2] [3] Anticholinergic (vagolytic) effect - Tachycardia; dry mouth, urinary retention, constipation [1] [2]

The following diagram illustrates the multi-target mechanism of disopyramide phosphate on a cardiac myocyte action potential, highlighting its combined sodium channel, potassium channel, and anticholinergic effects.

G AP Cardiac Action Potential NaBlock Sodium Channel Block (Class Ia Effect) AP->NaBlock  Modulates KBlock Potassium Channel Block (IKr) AP->KBlock  Modulates Antichol Anticholinergic Effect (Vagolytic) AP->Antichol  Modulates Effect1 • ↓ Phase 0 Upstroke Velocity • ↓ Conduction Velocity NaBlock->Effect1 Effect2 • ↑ Action Potential Duration • Prolonged Repolarization KBlock->Effect2 Effect3 • ↑ Heart Rate • Anticholinergic Side Effects Antichol->Effect3

Disopyramide's multi-target mechanism on cardiac electrophysiology.

Experimental Protocols for Mechanistic Study

To investigate disopyramide's mechanism, several established experimental methodologies are employed, each providing distinct insights into its channel interactions and kinetic properties.

Single-Channel Recording for Sodium Channel Kinetics

This technique is used to characterize the state-dependent binding and unblocking kinetics of disopyramide to individual sodium channels [4].

  • Cell Preparation: Use freshly isolated or cultured adult rabbit ventricular myocytes [4].
  • Electrophysiology: Employ the cell-attached or inside-out patch-clamp configuration. To study kinetics in detail, channels can be modified with pyrethrin toxins (e.g., deltamethrin) to slow inactivation and deactivation, allowing for clearer observation of drug-binding events [4].
  • Drug Application: Apply disopyramide (e.g., 100 µM) to the bathing solution [4].
  • Data Analysis:
    • Compare mean open time and closed time histograms before and after drug application. Disopyramide significantly reduces mean open time [4].
    • Analyze open channel noise at repolarization potentials (e.g., -80 mV to -100 mV) to detect fast block/unblock events [4].
    • Calculate the association rate constant (≈10 × 10⁶/M/sec at -20 mV) from the change in open probability [4].
Clinical Electrophysiology (EP) Study

EP studies validate the drug's mechanism in a translational human context, particularly for assessing its effect on reentrant circuits [6].

  • Subject Population: Patients with inducible atrioventricular (AV) reentrant tachycardia involving an accessory pathway [6].
  • Protocol: Perform a baseline EP study to measure parameters like the ventricular paced cycle length inducing ventriculoatrial (VA) block. Administer oral this compound (e.g., 200 mg every 6 hours) and repeat the study after steady-state is reached [6].
  • Key Metrics:
    • Retrograde accessory pathway conduction: Disopyramide significantly increases the cycle length for VA block, indicating conduction depression [6].
    • AV node refractory period: The drug increases the atrial paced cycle length producing AV block [6].
    • Tachycardia inducibility: The primary efficacy endpoint is the inability to induce or sustain tachycardia post-treatment [6].

Pharmacokinetics & Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for drug development and dosing regimen design. Key pharmacokinetic parameters are summarized below.

Parameter Value/Description Clinical & Experimental Implications
Bioavailability [7] High (nearly complete) Predictable systemic exposure after oral dosing.
Protein Binding [2] [3] 50-65% (Concentration-dependent) Free drug concentration is complex to predict; monitoring total plasma levels may be insufficient.
Therapeutic Plasma Range [2] [3] 2 - 4 μg/mL (free base) Target for therapeutic drug monitoring (TDM).
Metabolism [1] [5] Hepatic, primarily via CYP3A4 Potential for drug interactions with CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., verapamil, ketoconazole).
Elimination Half-Life [2] [3] 6.7 hrs (range 4-10 hrs) in healthy adults; Prolonged in renal/hepatic impairment & heart failure. Dosing interval adjustment required in special populations.
Excretion [7] [2] Renal (~50% as unchanged drug) Dose must be reduced in patients with renal dysfunction.

The following workflow maps the key ADME processes and major factors influencing disopyramide's pharmacokinetics, which is critical for preclinical and clinical development.

G Admin Oral Administration Absorb Absorption Admin->Absorb Distrib Distribution Absorb->Distrib PK1 • Nearly complete absorption • Tmax ~2 hours Absorb->PK1 Metabol Metabolism Distrib->Metabol PK2 • Protein binding: 50-65% • Volume of distribution impacted  by tissue binding Distrib->PK2 Excret Excretion Metabol->Excret PK3 • Primary enzyme: CYP3A4 • Major metabolite: Mono-N-dealkylated Metabol->PK3 PK4 • Renal (50% unchanged) • Half-life: ~6.7 hours Excret->PK4 Factor1 Factor: Heart Failure ↑ Tmax, ↑ Cmax, ↑ Half-life Factor1->Absorb Factor2 Factor: Renal Impairment ↑ Half-life (8-18 hrs) Factor2->Excret Factor3 Factor: CYP3A4 Inhibitors/Inducers Alters metabolic clearance Factor3->Metabol

Key ADME processes and influencing factors for disopyramide.

Research & Development Considerations

For professionals in drug development, several specific properties of disopyramide are noteworthy.

  • Specialized Indications: While approved for ventricular arrhythmias, disopyramide has an important off-label use in hypertrophic obstructive cardiomyopathy (HOCM) due to its potent negative inotropic effect, which reduces the left ventricular outflow tract gradient [1] [5]. It is also a drug of choice for vagally-mediated atrial fibrillation due to its anticholinergic properties [1].
  • Toxicity and Proarrhythmic Potential: As a Class Ia drug, disopyramide carries a risk of torsades de pointes due to QT prolongation and is associated with negative inotropy that can precipitate heart failure [1] [2] [5]. Furthermore, the CAST trial showed that some antiarrhythmics can increase mortality in certain patient populations, confining disopyramide's use largely to life-threatening arrhythmias [2] [3].
  • Managing Anticholinergic Effects: The significant anticholinergic side effects (e.g., dry mouth, urinary retention) can limit tolerability. Co-administration of pyridostigmine (a cholinesterase inhibitor) has been shown in clinical practice to mitigate these side effects without compromising antiarrhythmic efficacy, offering a strategy to improve patient adherence [1] [5].

References

Electrophysiological Properties & Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Disopyramide is a Class Ia antiarrhythmic drug, characterized by its blockade of the fast sodium channels and certain potassium channels [1] [2]. The table below details its specific effects on various cardiac currents and channels:

Target Effect Functional Consequence
Fast Na+ Channel (INa) Blocks sodium influx [3] [1] [2] ↓ Rate of diastolic depolarization (Phase 4); ↓ Upstroke velocity (Phase 0); ↓ Myocardial excitability & conduction velocity [1] [2]
Rapid Delayed Rectifier K+ Current (IKr) Blocks potassium efflux [3] [1] Prolongs action potential duration (APD) and refractoriness; Prolongs QT interval on surface ECG [1]
L-type Ca2+ Current (ICa-L) Inhibits calcium influx [3] Contributes to negative inotropic effect [3]
Late Na+ Current (INaL) Inhibits sodium influx [3] Reduces intracellular Ca2+ load, improves diastolic function, lowers arrhythmogenesis [3]
Ryanodine Receptor (RyR2) Inhibits calcium release from sarcoplasmic reticulum [3] Lowers Ca2+ transient amplitude, reduces pro-arrhythmic spontaneous Ca2+ releases [3]

Disopyramide's cellular effects translate into specific impacts on cardiac tissue. It prolongs the effective refractory period in the atria, ventricles, and accessory pathways (e.g., in Wolff-Parkinson-White syndrome) [4]. A key feature of its action is a selective and greater prolongation of refractoriness in ischemic or infarcted myocardium compared to healthy tissue, which helps suppress reentrant arrhythmias [5]. While the drug has negative inotropic effects, it also demonstrates antiarrhythmic potential by suppressing early and delayed afterdepolarizations (EADs and DADs) that can trigger lethal arrhythmias [3].

The following diagram illustrates the integrated signaling pathways and electrophysiological effects of disopyramide on a cardiomyocyte:

G cluster_key Legend: Disopyramide Inhibits Ion Channel/Receptor Ion Channel/Receptor Downstream Effect Downstream Effect Final Outcome Final Outcome Disopyramide Disopyramide Na_Channel Fast Na+ Channel (INa) Disopyramide->Na_Channel K_Channel Delayed Rectifier K+ Channel (IKr) Disopyramide->K_Channel Ca_Channel L-type Ca2+ Channel (ICa-L) Disopyramide->Ca_Channel Late_Na Late Na+ Current (INaL) Disopyramide->Late_Na RyR Ryanodine Receptor (RyR2) Disopyramide->RyR Reduced_Excitability Reduced Myocardial Excitability Na_Channel->Reduced_Excitability Slowed_Conduction Slowed Conduction Velocity Na_Channel->Slowed_Conduction Prolonged_AP Prolonged Action Potential & QT Interval K_Channel->Prolonged_AP Negative_Inotropy Negative Inotropic Effect (Reduced Contractility) Ca_Channel->Negative_Inotropy Reduced_Ca_Load Reduced Intracellular Ca2+ Load Late_Na->Reduced_Ca_Load RyR->Reduced_Ca_Load Antiarrhythmic Suppression of Arrhythmias (esp. Re-entry) Reduced_Excitability->Antiarrhythmic Slowed_Conduction->Antiarrhythmic Safety_Profile Complex QT Effect: Prolongation vs. Shortening Prolonged_AP->Safety_Profile Reduced_Ca_Load->Negative_Inotropy Reduced_Ca_Load->Antiarrhythmic Gradient_Reduction Reduced LVOT Gradient in oHCM Negative_Inotropy->Gradient_Reduction

Integrated signaling pathways and electrophysiological effects of Disopyramide. The diagram shows how disopyramide's multi-channel blockade translates into cellular and clinical outcomes.

Quantitative Electrophysiological & Clinical ECG Data

The cellular effects of disopyramide manifest as measurable changes in clinical electrophysiology. The table below summarizes key quantitative findings:

Parameter Observed Effect Notes / Context
Action Potential Duration (APD) Shortening in HCM cardiomyocytes [3] Contrasts with classic Class Ia effect; attributed to strong Ca2+ and late Na+ current blockade.
QTc Interval (Surface ECG) Modest increase [3] [6] Net clinical effect is a complex balance of K+ channel blockade (prolongs) vs. Ca2+/late Na+ blockade (can shorten).
PR Interval & QRS Duration Prolonged [2] [6] Reflects slowed conduction due to Na+ channel blockade.
Ventricular Effective Refractory Period (ERP) Increased [5] [4] Effect is more pronounced in ischemic tissue.
Atrial & Accessory Pathway ERP Increased [4] Basis for its use in WPW syndrome and atrial arrhythmias.

Detailed Experimental Protocols for Electrophysiology Studies

The following methodologies are derived from studies that characterized disopyramide's electrophysiological properties, particularly in human hypertrophic cardiomyopathy (HCM) cardiomyocytes [3].

Single Cardiomyocyte Electrophysiology
  • Cell Isolation: Cardiomyocytes are isolated from surgical septal myectomy samples from obstructive HCM patients. Tissue is minced and subjected to enzymatic dissociation to obtain viable single myocytes [3].
  • Action Potential Recording: A perforated patch whole-cell current clamp is used to measure membrane potential, preserving intracellular contents. Experiments are conducted at a physiological temperature of 37°C [3].
  • Voltage Clamp Recording: A whole-cell ruptured patch voltage clamp is used with specific protocols and solutions to isolate and record:
    • Peak and Late Na+ Current (INa & INaL)
    • L-type Ca2+ Current (ICa-L)
    • Delayed Rectifier K+ Current (IK) [3]
  • Simultaneous Ca2+ Transient Measurement: Intracellular Ca2+ variations are monitored simultaneously with action potentials using the Ca2+-sensitive fluorescent dye FluoForte [3].
  • Drug Application: Disopyramide is applied at a concentration of 5 μmol/L. Test recordings are performed after >3 minutes of exposure, with washout periods of >5 minutes to confirm reversibility of effects [3].
Intact Cardiac Muscle Mechanics
  • Tissue Preparation: Intact endocardial trabeculae are dissected from the same surgical samples and mounted between a force transducer and a motor for muscle length control [3].
  • Force Measurement: Isometric force is recorded under different electrical stimulation protocols. Key measurements include the inotropic response to increased pacing frequencies and the kinetics of isometric twitches. Resting sarcomere length is set to 1.9 ± 0.1 μm [3].
Calcium Spark Analysis in Permeabilized Cells
  • Cell Preparation: Ventricular myocytes are isolated from genetically engineered HCM mice (e.g., carrying the R92Q troponin-T mutation). The cells are then permeabilized with saponin [3].
  • Imaging: Permeabilized cells are resuspended in a buffer with a defined free [Ca2+] and a Ca2+-sensitive dye. The frequency of spontaneous Ca2+ sparks (elementary SR release events) is evaluated using a confocal microscope in line-scan mode along the longitudinal cell axis [3].
  • Data Analysis: The rate of sparks is calculated from recordings using the SparkMaster ImageJ plugin for automated analysis. Cells incubated with disopyramide (5 μmol/L) are compared to vehicle-treated controls [3].

Conclusion for Research and Development

For researchers and drug developers, the key takeaway is that disopyramide is a multi-channel blocker with a distinct electrophysiological profile. Its efficacy in conditions like obstructive Hypertrophic Cardiomyopathy (oHCM) stems from a unique combination of negative inotropy and favorable antiarrhythmic actions, primarily through the reduction of intracellular Ca2+ overload [3]. Its clinical electrophysiological signature is a complex interplay of Na+, K+, and Ca2+ channel blockade, which can result in QT interval changes that are more nuanced than simple prolongation.

References

Key Pharmacokinetic Parameters of Disopyramide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative pharmacokinetic data for disopyramide.

Parameter Summary of Data
Bioavailability Nearly complete (60-83% of dose reaches systemic circulation unchanged); reduced first-pass metabolism (approx. 16%) [1] [2].
Protein Binding 50-65% (concentration-dependent/saturable); primarily to Alpha-1 Acid Glycoprotein (AAG). Unbound fraction can range from 10% to 70% within therapeutic range [3] [4] [5].
Volume of Distribution Information on the volume of distribution was not available in the search results.
Metabolism Hepatic, primarily via CYP3A4; major metabolite is Mono-N-dealkyldisopyramide (MND) [6] [4] [7].
Route of Excretion Renal (approx. 50-60% as unchanged drug; 20-30% as major metabolite) [8] [2] [9].

| Elimination Half-life | Adults (Normal Renal Function): 4 to 10 hours (typically ~6-8 hours) [3] [4] [8]. Renal Impairment: Significantly prolonged (e.g., 14 to 43 hours in severe renal failure) [6]. Pediatric Population: Shorter than in adults, requiring higher weight-adjusted doses [3]. |

Complex Protein Binding and Its Implications

A critical and complex feature of disopyramide's pharmacokinetics is its concentration-dependent binding to plasma proteins, primarily Alpha-1 Acid Glycoprotein (AAG).

  • Mechanism: AAG is an acute-phase reactant, and its concentration increases during events like acute myocardial infarction, chronic hemodialysis, and post-renal transplant [3]. Disopyramide binds to AAG in a saturable manner, meaning the unbound (free) fraction increases as the total plasma concentration of disopyramide rises [3] [5] [9].
  • Pharmacological Significance: Only the unbound drug is pharmacologically active. In conditions with elevated AAG, total plasma concentrations may appear high while the active free fraction remains low, which can be misleading for therapeutic drug monitoring (TDM) [3]. Conversely, in hepatic impairment, reduced AAG production can lead to an increased free fraction and potential toxicity, even with a normal total drug concentration [6].
  • Experimental Assessment (Equilibrium Dialysis): The concentration-dependent binding can be verified in vitro using equilibrium dialysis. In one method, various concentrations of disopyramide in an isotonic phosphate buffer (pH 7.4) are dialyzed against blank human plasma for 6 hours at 37°C [9]. The unbound fraction demonstrates a clear increase with rising total concentration—for example, from 0.14 at 0.5 mcg/mL to 0.55 at 10 mcg/mL [9].

Metabolism, Elimination, and Drug Interactions

Disopyramide is eliminated through both hepatic metabolism and renal excretion, creating multiple potential points for drug-drug interactions.

disopyramide_metabolism Disopyramide Disopyramide CYP3A4\nMetabolism CYP3A4 Metabolism Disopyramide->CYP3A4\nMetabolism Primary Pathway Renal Excretion Renal Excretion Disopyramide->Renal Excretion 50-60% Unchanged MND Mono-N-dealkyldisopyramide (MND) MND->Renal Excretion 20-30% Urine Urine CYP3A4\nMetabolism->MND Renal Excretion->Urine Enzyme Inducers\n(Phenobarbital, Phenytoin, Rifampin) Enzyme Inducers (Phenobarbital, Phenytoin, Rifampin) Enzyme Inducers\n(Phenobarbital, Phenytoin, Rifampin)->CYP3A4\nMetabolism Induces Enzyme Inhibitors\n(Verapamil, Diltiazem, Macrolides) Enzyme Inhibitors (Verapamil, Diltiazem, Macrolides) Enzyme Inhibitors\n(Verapamil, Diltiazem, Macrolides)->CYP3A4\nMetabolism Inhibits

Disopyramide Metabolism and Key Interaction Pathways

The metabolic pathway has several key consequences:

  • Enzyme Induction: Pre-treatment with CYP3A4 inducers like phenobarbital significantly reduces disopyramide's AUC and half-life. One study showed the half-life decreased from a control value of 6.5±1.5 hours to 4.6±0.7 hours, while urinary excretion of unchanged drug fell from 43% to 25% of the dose [6] [9].
  • Enzyme Inhibition: Coadministration with CYP3A4 inhibitors (e.g., verapamil, diltiazem, ketoconazole, macrolide antibiotics) can decrease disopyramide metabolism, increasing its plasma half-life and risk of toxicity [6].
  • Impact of Renal Function: As a significant portion of the drug is excreted unchanged, renal impairment drastically prolongs the elimination half-life, necessitating dose adjustment [3] [6].

Analytical Method for Quantification

Accurate quantification of disopyramide and its metabolite is crucial for pharmacokinetic studies.

  • Methodology: A developed Gas-Liquid Chromatography with Nitrogen/Phosphorus Detection (GLC-NPD) method provides high selectivity and sensitivity [9].
  • Sample Preparation: Biological samples (serum, saliva, urine) are treated with trifluoroacetic anhydride (TFAA) and injected using a splitless mode with an internal standard (p-chlorodisopyramide) [9].
  • Chromatographic Separation: A 25m fused-silica capillary column with cross-linked 5% phenyl methyl silicone fluid achieves separation [9].
  • Performance: The assay is linear from 0.05 to 5.0 mcg/mL for disopyramide and 0.02 to 3.0 mcg/mL for its MND metabolite, with average coefficients of variation of 5% and 8%, respectively [9].

Experimental Protocol for a Single-Dose Pharmacokinetic Study

The following outlines a protocol from a study investigating the effect of an enzyme inducer on disopyramide pharmacokinetics in healthy volunteers [9].

  • Study Design: A single-dose, crossover design. Subjects receive a single 200 mg oral dose of disopyramide before and after a 3-week period of phenobarbital pretreatment (100 mg/day orally).
  • Dosing and Sampling: After drug administration, serial blood, saliva, and urine samples are collected at predetermined time points over 48 hours.
  • Sample Analysis: Serum and other biofluids are analyzed using a validated analytical method (e.g., the GLC-NPD described above) to determine the concentrations of disopyramide and its MND metabolite.
  • Pharmacokinetic Analysis: Serum concentration-time data are analyzed using computer programs (e.g., NONLIN) to calculate key parameters like AUC, C~max~, T~max~, and elimination half-life.
  • Protein Binding Assessment: Plasma samples from various time points can undergo equilibrium dialysis to determine the unbound fraction of disopyramide, correlating it with total concentration and AAG levels.

Special Population Considerations

  • Renal Impairment: Patients with severe renal dysfunction (creatinine clearance < 8 mL/min) exhibit a significantly prolonged half-life of 14 to 43 hours, requiring substantial dose reduction and extended dosing intervals [6].
  • Pediatric Patients: Children clear disopyramide more rapidly than adults, resulting in a shorter half-life. Consequently, they require higher mg/kg dosages to achieve therapeutic concentrations comparable to adults [3].

References

disopyramide protein binding concentration-dependent

Author: Smolecule Technical Support Team. Date: February 2026

Protein Binding Characteristics of Disopyramide

The binding of disopyramide to plasma proteins is atypical and changes within its therapeutic concentration range.

Feature Description
Binding Proteins Primarily to Alpha-1-acid glycoprotein (AAG); secondary, weaker binding to albumin [1].
Concentration Dependence The unbound fraction increases as the total plasma concentration increases [2] [3] [4].
Typical Unbound Fraction Ranges from approximately 19% to 46% over the therapeutic range of total plasma concentrations (2–8 mg/L) [4].
Impact on Clearance Systemic clearance is dependent on the unbound drug concentration, making it a binding-sensitive drug [2] [4].

Key Experimental Methods and Findings

Researchers typically use equilibrium dialysis and ultrafiltration to study disopyramide's protein binding. Key findings from these studies are summarized below.

Study Focus Key Findings
Method Comparison Both equilibrium dialysis and ultrafiltration show concentration-dependent binding (78% to 38% bound over 2-8 µg/mL). Binding parameters are slightly affected by temperature and filtrate volume [3].
Binding Site Quantification The primary site on AAG has an association constant of 1.0 x 10⁶ M⁻¹ and a capacity of 3.5 x 10⁻⁶ M. Albumin accounts for 5-10% of binding [1].
Clinical Response Correlation The peak pharmacological response (change in pre-ejection period) and the area under the response-time curve correlate better with unbound serum concentrations than with total concentrations [1].

Pharmacokinetic and Clinical Implications

The concentration-dependent protein binding of disopyramide leads to complex, non-linear pharmacokinetics for total drug concentrations, while the kinetics of unbound drug remain linear.

G A Administered Dose B Total Plasma Concentration A->B C Plasma Protein Binding (Concentration-Dependent) B->C E3 Clinical Monitoring (Measure unbound concentration) B->E3 Less reliable D Free (Unbound) Drug Fraction (Increases with concentration) C->D E1 Pharmacological Effect (Both therapeutic and toxic) D->E1 E2 Systemic Clearance D->E2 D->E3

The diagram above illustrates the central role of the unbound drug fraction. Since the relationship between dose and total plasma concentration is non-linear, monitoring total drug levels is not useful for clinical purposes [5]. The pharmacologic effects, both desirable and undesirable, are better related to the unbound drug concentration [2] [1].

Stereoselective Binding

Disopyramide is administered as a racemic mixture. The binding to plasma proteins is stereoselective, meaning the two enantiomers bind differently [2] [6]. This adds another layer of complexity to its pharmacokinetics and pharmacodynamics.

The concentration-dependent and stereoselective protein binding of disopyramide is a critical factor that must be accounted for in drug development and clinical practice. A thorough understanding of these principles ensures a more accurate prediction of drug behavior and a more rational approach to therapeutic drug monitoring.

References

Experimental Identification of the Metabolic Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The role of CYP3A4 in disopyramide metabolism was conclusively determined through a series of standard in vitro reaction phenotyping experiments [1]. The following workflow outlines the key methodologies and findings.

G Start In Vitro Identification of Disopyramide Metabolism HLM Human Liver Microsomes (HLM) Incubation with Disopyramide Enantiomers Start->HLM ChemInhibit Chemical Inhibition (Specific CYP Inhibitors) HLM->ChemInhibit Correlate Correlation Analysis (Marker Activities in HLM Panel) HLM->Correlate Antibody Antibody Inhibition (Anti-CYP3A Serum) HLM->Antibody rCYP Recombinant CYP Panel (Individual cDNA-Expressed Enzymes) HLM->rCYP Result Conclusion: CYP3A4 is the primary enzyme for mono-N-dealkylation of disopyramide. ChemInhibit->Result SKF-525A & Troleandomycin (Potent Inhibition) Correlate->Result Strong correlation with Testosterone 6β-hydroxylation (CYP3A) Antibody->Result >90% Inhibition of Disopyramide Metabolism rCYP->Result CYP3A3/3A4 showed highest catalytic activity

Experimental identification workflow for disopyramide metabolism.

The key experimental findings from these approaches were [1]:

  • Chemical Inhibition: Metabolism of both disopyramide enantiomers was potently suppressed by known CYP3A inhibitors like troleandomycin, with IC₅₀ values below 18.9 µM. Inhibitors specific for other CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 2E1) showed only weak effects (IC₅₀ > 100 µM).
  • Correlation Analysis: A significant correlation (P < 0.01, r = 0.91) was found between the rate of disopyramide's mono-N-dealkylation and the activity of testosterone 6β-hydroxylation (a marker for CYP3A) across a panel of 11 different human liver microsomes. No significant correlations were found with marker activities for other CYP enzymes.
  • Antibody Inhibition: An anti-human CYP3A serum inhibited the mono-N-dealkylation of disopyramide by over 90%, while it only weakly inhibited (<15%) reactions mediated by CYP1A2 or CYP2C19.
  • Recombinant CYP Enzymes: Among a panel of nine recombinant human CYPs, CYP3A4 (and CYP3A3) demonstrated much greater catalytic activity for the metabolism of both disopyramide enantiomers than all other isoforms tested (CYP1A2, 2A6, 2B6, 2C9, 2D6, 2E1, and 3A5).

Clinical Implications and Drug-Drug Interactions

The reliance on CYP3A4 makes disopyramide susceptible to clinically important interactions.

Interaction Type Perpetrator Drugs/Substances Clinical Consequence
Metabolism Inhibition Macrolide antibiotics: Clarithromycin, Erythromycin [2] [3]. Calcium Channel Blockers: Verapamil, Diltiazem [2]. Antifungals: Ketoconazole [2]. Others: Ritonavir, Grapefruit juice [2]. ↓ Disopyramide clearance. ↑ Plasma disopyramide levels. Increased risk of toxicity: Torsades de Pointes, hypoglycemia, heart failure [2] [3] [4].
Metabolism Induction Anticonvulsants: Phenytoin, Phenobarbital, Carbamazepine [2]. Antitubercular: Rifampin [2]. ↑ Disopyramide metabolism. ↓ Plasma disopyramide levels. Potential for therapeutic failure [2].

Analytical Method for Pharmacokinetic Studies

Accurate quantification of disopyramide and its metabolite is essential for pharmacokinetic studies and DDI assessment. A modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for this purpose [4].

  • Sample Preparation: Protein precipitation with acetonitrile.
  • Internal Standard: Gliclazide.
  • Chromatography: C18 column with a gradient mobile phase of ammonium formate and acetonitrile.
  • Mass Spectrometry Detection: Positive ion mode, monitoring transitions of m/z 340.2 → 239.2 for disopyramide and m/z 296.2 → 239.2 for its metabolite M-isoD.
  • Key Advantages: This method is rapid (2.5 min run time), highly sensitive (lower limit of quantitation of 2 ng/mL), and requires a small plasma sample volume (50 µL), making it suitable for high-throughput pharmacokinetic studies [4].

References

Comprehensive Technical Guide: Stereoselective Disposition of Disopyramide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Disopyramide Chirality and Clinical Relevance

Disopyramide is a Class Ia antiarrhythmic agent that has been used for decades in the management of both supraventricular and ventricular arrhythmias, and more recently for symptomatic treatment of obstructive hypertrophic cardiomyopathy (HCM). The molecule possesses a single chiral center, resulting in two enantiomers: S(+)-disopyramide and R(-)-disopyramide. Commercial disopyramide is typically administered as a racemic mixture containing both enantiomers in equal proportions. Understanding the stereoselective disposition of disopyramide is crucial for drug development professionals and researchers because the enantiomers exhibit significant differences in their pharmacokinetic profiles, pharmacodynamic effects, and potential for adverse drug reactions.

The stereoselectivity of disopyramide spans the entire ADME spectrum (Absorption, Distribution, Metabolism, and Excretion), with particularly notable differences in plasma protein binding, metabolic clearance, and renal elimination. Furthermore, the enantiomers demonstrate qualitatively and quantitatively different pharmacodynamic profiles, especially regarding their effects on cardiac repolarization (hERG channel blockade) and myocardial contractility. This comprehensive review synthesizes decades of research on disopyramide stereoselectivity, from fundamental pharmacokinetic studies to recent molecular investigations of channel interactions, providing drug development professionals with essential data for understanding the implications of chirality in therapeutic applications and potential redesign strategies.

Stereoselective Pharmacokinetics

Plasma Protein Binding and Distribution

The plasma protein binding of disopyramide enantiomers demonstrates significant stereoselectivity, which fundamentally influences their distribution and elimination kinetics. The S(+)-enantiomer exhibits substantially higher binding to plasma proteins compared to the R(-)-enantiomer. In adult human subjects, the association constant characterizing the interaction between plasma proteins and the S(+)-enantiomer was approximately 2.2 times greater than that of the R(-)-enantiomer (17.1 × 10⁵ M⁻¹ versus 7.68 × 10⁵ M⁻¹) [1]. This binding difference remains consistent across concentration ranges of 1.44-28.9 μM, indicating that the stereoselectivity is not concentration-dependent within therapeutic ranges [2].

The clinical impact of this differential binding is profound, as only the unbound fraction of drug is available for distribution to tissues, interaction with pharmacological targets, and elimination. Consequently, the unbound fraction of R(-)-disopyramide is significantly higher than that of the S(+)-enantiomer at equivalent total plasma concentrations. This difference in protein binding must be considered when interpreting total drug concentrations, as the pharmacologically active unbound fraction differs substantially between enantiomers.

Table 1: Stereoselective Plasma Protein Binding Parameters of Disopyramide Enantiomers

Parameter S(+)-Disopyramide R(-)-Disopyramide Ratio (S/R) Study Population
Association Constant (×10⁵ M⁻¹) 17.1 7.68 2.22 Healthy Adults [1]
Unbound Fraction Lower Higher - Healthy Adults [1]
Binding Characteristics Concentration-dependent & stereoselective Concentration-dependent & stereoselective - Pediatric Patients [3]
Clearance and Elimination Half-Life

The stereoselectivity in disopyramide elimination reflects complex interactions between metabolic clearance and renal excretion. When considering unbound drug clearance, which represents the intrinsic elimination capability independent of protein binding, the S(+)-enantiomer demonstrates significantly higher clearance values compared to the R(-)-enantiomer. In healthy adult volunteers, the mean unbound clearance of S(+)-disopyramide was 604 mL/min compared to 401 mL/min for R(-)-disopyramide [1]. This pattern of faster S(+)-enantiomer clearance was consistently observed in pediatric patients (ages 5-12 years), who demonstrated mean systemic clearance values of 15.0 mL/min/kg and 12.7 mL/min/kg for unbound S(+)- and R(-)-disopyramide, respectively [3].

The elimination half-lives of the enantiomers also differ significantly. In adult subjects, the half-life of unbound S(+)-disopyramide averaged 3.67 hours, considerably shorter than the 4.62 hours observed for R(-)-disopyramide [1]. Pediatric patients exhibited even shorter half-lives for both enantiomers (2.7-2.8 hours), suggesting age-dependent metabolic patterns, but maintained similar stereoselectivity [3]. Both enantiomers undergo active tubular secretion in the kidneys, but with notable stereoselectivity. The unbound renal clearance of S(+)-disopyramide averaged 338 mL/min compared to 182 mL/min for R(-)-disopyramide [1]. This renal clearance stereoselectivity extends to the primary metabolite, with the mono-N-dealkylated metabolite of S(+)-disopyramide showing approximately twofold higher renal clearance than that derived from the R(-)-enantiomer [1].

Table 2: Comparative Pharmacokinetic Parameters of Disopyramide Enantiomers in Different Populations

Parameter S(+)-Disopyramide R(-)-Disopyramide Study Population
Unbound Clearance 604 mL/min 401 mL/min Healthy Adults [1]
Unbound Systemic Clearance 15.0 mL/min/kg 12.7 mL/min/kg Pediatric Patients [3]
Elimination Half-Life (unbound) 3.67 hr 4.62 hr Healthy Adults [1]
Elimination Half-Life (unbound) 2.7 hr 2.8 hr Pediatric Patients [3]
Unbound Renal Clearance 338 mL/min 182 mL/min Healthy Adults [1]
Steady-State Volume of Distribution (unbound) 172 L 141 L Healthy Adults [1]
Nonrenal (Hepatic) Clearance (unbound) 11.1 mL/min/kg 8.1 mL/min/kg Pediatric Patients [3]

Stereoselective hERG Channel Blockade

Molecular Mechanisms of hERG Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical determinant of cardiac repolarization, and its inhibition by pharmaceuticals represents a major mechanism of drug-induced long QT syndrome (LQTS). Recent research has demonstrated that disopyramide enantiomers exhibit significant stereoselectivity in their inhibition of the hERG channel. Whole-cell patch clamp studies using HEK 293 cells expressing wild-type hERG channels revealed that S(+)-disopyramide is approximately 3.3 times more potent than R(-)-disopyramide in inhibiting hERG current (IhERG), with IC₅₀ values of 3.9 µM and 12.9 µM, respectively [4].

The molecular basis for this stereoselective inhibition involves differential interactions with key aromatic residues in the S6 helix of the hERG channel. Specifically, TYR-652 and PHE-656 have been identified as critical determinants for hERG block. Mutagenesis studies demonstrate that the Y652A mutation reduces S(+)-disopyramide potency by approximately 49-fold, compared to only an 11-fold reduction for R(-)-disopyramide [4]. Similarly, the F656A mutation exerts a stronger effect on S(+)-disopyramide potency, although with less dramatic elevation of IC₅₀ values [4]. These findings indicate that S(+)-disopyramide interacts more strongly with S6 aromatic binding residues than does R(-)-disopyramide, while optimal binding of the latter is more reliant on intact inactivation gating.

Table 3: Stereoselective hERG Channel Inhibition by Disopyramide Enantiomers

Parameter S(+)-Disopyramide R(-)-Disopyramide Ratio (R/S)
Wild-type hERG IC₅₀ 3.9 µM 12.9 µM 3.3
Y652A Mutation IC₅₀ Shift ~49-fold increase ~11-fold increase -
F656A Mutation IC₅₀ Shift Moderate increase Lesser increase -
N588K Mutation IC₅₀ Minimal change ~15-fold increase -
Relative Potency in QT Prolongation 3.3 times more potent Less potent 3.3

The differential interaction with inactivation gating was further elucidated using the N588K hERG mutant, which exhibits attenuated inactivation. This mutation had little effect on the action of S(+)-disopyramide but increased the IC₅₀ for the R(-) enantiomer by approximately 15-fold compared to S(+)-disopyramide [4]. Molecular dynamics simulations using a hERG pore model produced different binding modes for S(+)- and R(-)-disopyramide, consistent with these experimental observations [4]. This mechanistic understanding explains clinical observations that the S(+)-enantiomer is primarily responsible for QT interval prolongation, while the R(-)-enantiomer contributes more significantly to negative inotropic effects.

Structural Basis for Stereoselective Blockade

The structural basis for stereoselective hERG blockade involves differential positioning within the channel cavity. Molecular modeling suggests that S(+)-disopyramide forms more optimal interactions with the aromatic residues (Y652 and F656) that line the inner vestibule of the hERG channel. The stronger π-π interactions and hydrophobic contacts established by S(+)-disopyramide account for its enhanced blocking potency. In contrast, R(-)-disopyramide, with its distinct three-dimensional configuration, relies more heavily on interactions with residues involved in channel inactivation, explaining its reduced potency against the N588K attenuated-inactivation mutant.

hERG_blockade cluster_enantiomers Enantiomer-Specific Interactions Disopyramide Disopyramide hERG_Channel hERG_Channel Disopyramide->hERG_Channel Binds to inner cavity Y652 Y652 hERG_Channel->Y652 Primary interaction site F656 F656 hERG_Channel->F656 Secondary interaction site Inactivation_Gate Inactivation_Gate hERG_Channel->Inactivation_Gate Gating dependence Current_Reduction Reduced IKr current hERG_Channel->Current_Reduction Inhibits IhERG S_enantiomer S(+)-Disopyramide (High hERG potency) Y652->S_enantiomer Stronger interaction with S(+) F656->S_enantiomer Stronger interaction with S(+) R_enantiomer R(-)-Disopyramide (Lower hERG potency) Inactivation_Gate->R_enantiomer Greater dependence for R(-) QT_Prolongation QT_Prolongation Arrhythmia_Risk Arrhythmia_Risk QT_Prolongation->Arrhythmia_Risk Current_Reduction->QT_Prolongation

Diagram 1: Molecular mechanisms of stereoselective hERG channel blockade by disopyramide enantiomers. The S(+)-enantiomer shows stronger interactions with Y652 and F656 residues, while the R(-)-enantiomer is more dependent on intact inactivation gating for channel block.

Pharmacodynamic Differences

Electrophysiological Effects

The electrophysiological effects of disopyramide enantiomers demonstrate clear clinical stereoselectivity. In human studies, administration of S(+)-disopyramide resulted in significant QT interval prolongation (maximally prolonging the rate-corrected QTI by 10%), whereas R(-)-disopyramide had no significant effect on the QT interval [5]. This observation correlates precisely with the differential hERG channel blockade potency discussed previously and explains why the S(+)-enantiomer is primarily responsible for the QT-prolonging effects of racemic disopyramide.

The electrophysiological stereoselectivity extends beyond ventricular repolarization parameters. Assessment of systolic time intervals revealed that R(-)-disopyramide produced more pronounced effects on myocardial contractility indices, significantly prolonging the preejection period (PEPI) and increasing the PEP/LVET ratio by 32% and 52%, respectively [5]. In contrast, S(+)-disopyramide increased PEPI and PEP/LVET by only 15% and 20%, respectively [5]. These findings indicate that the negative inotropic effects of racemic disopyramide are predominantly mediated by the R(-)-enantiomer, while the S(+)-enantiomer is primarily responsible for the desired antiarrhythmic effects through sodium channel blockade and undesired QT prolongation through hERG channel blockade.

Clinical Implications of Stereoselectivity

The stereoselective pharmacodynamics of disopyramide enantiomers have significant clinical implications. Pharmacokinetic-pharmacodynamic modeling estimates that approximately 72% of the negative inotropic effects associated with racemic disopyramide could potentially be avoided by using S(+)-disopyramide alone, while maintaining therapeutic antiarrhythmic efficacy [5]. This separation of desired and adverse effects presents a potential opportunity for therapeutic optimization through enantiomer-specific therapy.

In animal models, the stereoselectivity of antiarrhythmic potency has been quantified, with the S(+)-enantiomer demonstrating approximately 3.3-times greater pharmacological effect than the R(-)-enantiomer in prolonging the QUc interval in rabbits [2]. Importantly, the effect of racemic disopyramide appears to represent the sum of the effects elicited by both enantiomers individually, without evidence of synergistic or antagonistic interactions [2]. The mono-N-dealkylated metabolite of disopyramide does not significantly contribute to the electrophysiological effects when administered alone [2].

Experimental Methodologies

Analytical Techniques for Stereoselective Quantification

The accurate determination of disopyramide enantiomer concentrations in biological matrices requires chiral analytical methods. The primary technique employed in pharmacokinetic studies has been chiral high-performance liquid chromatography (HPLC), which enables direct separation and quantification of S(+)- and R(-)-disopyramide, as well as their mono-N-dealkylated metabolite [3]. These methods typically utilize chiral stationary phases or chiral mobile phase additives that differentially interact with the enantiomers, providing sufficient resolution for accurate quantification in plasma, urine, and other biological samples.

For protein binding assessment, ultrafiltration techniques have been routinely employed to separate unbound drug fractions, followed by chiral HPLC analysis of the unbound concentrations [3] [1]. This combined approach allows for the determination of stereoselective protein binding parameters, including association constants and unbound fractions. The consistency of protein binding across therapeutic concentration ranges simplifies kinetic modeling, as binding parameters can be treated as constants rather than concentration-dependent variables in most clinical scenarios.

Electrophysiological Protocols

The evaluation of hERG channel blockade utilizes whole-cell patch clamp electrophysiology in HEK 293 cells stably expressing wild-type or mutant hERG channels. Standard protocols involve maintaining cells at physiological temperature (37°C) to ensure clinically relevant channel kinetics and drug interactions [4]. Cells are typically held at -80 mV, with depolarizing pulses to +20 mV to activate hERG channels, followed by repolarization to -50 mV to elicit characteristic tail currents. Drug effects are quantified by measuring concentration-dependent reduction of tail current amplitudes.

Mutagenesis studies represent a crucial component for elucidating molecular determinants of stereoselective block. Site-directed mutagenesis of key residues (Y652A, F656A) in the S6 helix, combined with tandem dimer constructs (WT-Y652A), has enabled researchers to identify specific interaction sites and their relative contributions to enantiomer binding [4]. The construction of N588K attenuated-inactivation mutants and repositioned aromatic residue mutants (Y-up, Y-down, F-up, F-down) has further illuminated the differential dependence of each enantiomer on inactivation gating and specific residue positioning [4].

methodology cluster_pharmacology Pharmacodynamic Assessment cluster_pk Pharmacokinetic Assessment Cell_Preparation Cell_Preparation Electrophysiology Electrophysiology Cell_Preparation->Electrophysiology Transfection Transfection Transfection->Electrophysiology Data_Analysis Integrated Data Analysis Electrophysiology->Data_Analysis Mutagenesis Mutagenesis Mutagenesis->Transfection Molecular_Modeling Molecular_Modeling Molecular_Modeling->Data_Analysis Chiral_HPLC Chiral_HPLC PK_Analysis PK_Analysis Chiral_HPLC->PK_Analysis Ultrafiltration Ultrafiltration Ultrafiltration->Chiral_HPLC PK_Analysis->Data_Analysis HEK_Cells HEK 293 Cells HEK_Cells->Cell_Preparation hERG_DNA WT/Mutant hERG DNA hERG_DNA->Transfection Biological_Samples Plasma/Urine Samples Biological_Samples->Chiral_HPLC Protein_Binding Protein Binding Studies Protein_Binding->Ultrafiltration

Diagram 2: Integrated experimental workflow for assessing stereoselective pharmacokinetics and pharmacodynamics of disopyramide enantiomers, combining chiral analytical chemistry with molecular electrophysiology approaches.

Clinical Applications and Safety Considerations

Long-Term Clinical Experience

Despite the potential for QT interval prolongation, long-term clinical experience with racemic disopyramide has demonstrated a favorable safety profile in specific populations. Recent studies of patients with obstructive hypertrophic cardiomyopathy (HCM) maintained on disopyramide for median 7.2 years (minimum 5 years) showed that 67% of patients continued therapy with sustained symptomatic improvement of ≥1 New York Heart Association class [6]. Notably, ventricular tachyarrhythmias and left ventricular systolic dysfunction were uncommon (3 and 1 patients respectively) and not attributed to disopyramide, with mortality being exceedingly rare (3 patients, all ≥90 years old) and non-HCM-related [6].

This long-term safety data is particularly relevant given that disopyramide is now recommended as a Class I treatment option for symptomatic obstructive HCM in both American and European guidelines, alongside newer cardiac myosin inhibitors [6]. The efficacy of disopyramide in this population appears related to its multifaceted mechanism of action, which includes not only sodium channel blockade but also inhibition of inward calcium current, stabilization of ryanodine receptors, and reduction of late inward sodium current - effects that may also exhibit stereoselectivity [6].

Implications for Drug Development

The stereoselective disposition of disopyramide offers valuable insights for cardiovascular drug development. The clear separation of electrophysiological effects (primarily S(+)-enantiomer) and negative inotropic effects (primarily R(-)-enantiomer) suggests that development of a single-enantiomer formulation could potentially optimize the therapeutic index. This approach could theoretically maintain antiarrhythmic efficacy while reducing the risk of heart failure exacerbation, a significant concern with racemic disopyramide, particularly in patients with compromised ventricular function.

Furthermore, the stereoselective hERG blockade highlights the importance of evaluating both enantiomers during preclinical safety assessment. The current regulatory requirement for thorough hERG screening (ICH S7B) should ideally include evaluation of individual enantiomers, not just racemic mixtures, to fully characterize cardiac safety profiles [7]. For disopyramide specifically, the available evidence suggests that an S(+)-enantiomer formulation would require careful QT interval monitoring, while potentially offering advantages in patients susceptible to negative inotropic effects.

Conclusion

The stereoselective disposition of disopyramide represents a compelling example of how chirality influences pharmacokinetics, pharmacodynamics, and clinical effects. The S(+)-enantiomer demonstrates faster clearance, greater hERG channel affinity, and primary responsibility for QT interval prolongation, while the R(-)-enantiomer contributes more significantly to negative inotropic effects. These differences are substantial enough that racemic disopyramide effectively functions as a combination therapy with two distinct pharmacological agents.

References

Overview of the Mono-N-dealkylated Metabolite (MND)

Author: Smolecule Technical Support Team. Date: February 2026

The mono-N-dealkylated metabolite (MND) is the main and pharmacologically active metabolite of the antiarrhythmic drug Disopyramide [1] [2]. During steady-state treatment, its plasma concentrations can equal or exceed those of the parent drug in a significant proportion (25%) of patients [1]. This metabolite contributes substantially to the drug's overall effects and side-effect profile.

Comparative Pharmacological Profile: Disopyramide vs. its Metabolite

The table below summarizes the key comparative quantitative data and properties of Disopyramide and its mono-N-dealkylated metabolite.

Parameter Disopyramide (Parent Drug) Mono-N-dealkylated Metabolite (MND)
Core Pharmacological Actions Class 1A antiarrhythmic: Sodium channel blocker; prolongs action potential [3] [4] Mixed Class 1A & 1B effects [1]

| Electrophysiologic Effects (in humans) | • Prolongs HV interval by 27% • Prolongs QRS interval by 15% • Prolongs JT interval by 10% [1] | • Prolongs HV interval by 13% • Prolongs QRS interval by 9%Shortens JT interval by -7% [1] | | Anticholinergic Potency | Reference potency | Approximately 3 times more potent than parent drug (based on saliva inhibition) [5] | | Protein Binding | 50-65% (concentration-dependent) [2] | Information missing | | Elimination Half-life | 6.7 hours (range 4-10 hours) [2] | Reported as 0.4 times that of total Disopyramide (approx. 2.7 hrs) [5] | | Route of Elimination | Urine (~50% as unchanged drug, ~20% as MND) [2] | Information missing |

Experimental Protocols from Key Studies

The following are summaries of the methodologies from pivotal human studies that directly compared Disopyramide and its metabolite.

Comparative Electrophysiologic and Anticholinergic Study (Bergfeldt et al., 1992)

This study provides the most direct comparison of the acute effects of the parent drug and its metabolite in humans [1].

  • Objective: To compare the acute electrophysiologic and anticholinergic effects of disopyramide and its main metabolite in healthy humans.
  • Study Design: Double-blind, randomized, crossover design.
  • Subjects: 10 healthy individuals.
  • Interventions: Intravenous administration of disopyramide and its metabolite (MND), each at 2 mg/kg body weight. The anticholinergic standard was atropine (0.04 mg/kg).
  • Primary Assessments:
    • Electrophysiologic Effects: Measured via electrophysiologic study, assessing intervals including PA, HV, QRS, JT, and QT.
    • Anticholinergic Effects: Assessed by the effect on sinus and atrioventricular node function, with atropine as a reference.
  • Key Findings: The metabolite had qualitatively different electrophysiologic effects, notably shortening repolarization (JT interval), unlike the parent drug.
Kinetics and Dynamics Study (Chiang et al., 1985)

This study focused on the pharmacokinetic and dynamic differences, particularly highlighting the anticholinergic potency.

  • Objective: To compare the kinetics and dynamics of total and free disopyramide with those of its dealkylated metabolite.
  • Study Design:
  • Subjects: 6 healthy subjects.
  • Interventions: Intravenous doses of disopyramide (1.5 and 2 mg/kg) and MND (0.5 and 1.5 mg/kg).
  • Primary Assessments:
    • Pharmacokinetics: Clearance, volume of distribution, and elimination half-life for both compounds.
    • Pharmacodynamics: ECG parameters (QTc), systolic time intervals, and anticholinergic effects (vitamin C-stimulated saliva secretion, pupil size, accommodation capacity).
  • Key Findings: The metabolite had a significantly stronger and more persistent inhibitory effect on stimulated saliva flow, leading to the conclusion that it is three times more potent as an anticholinergic agent [5].

Metabolic Pathway and Proposed Mechanism of Action

The following diagram illustrates the metabolic transformation and the subsequent mixed ion channel effects of the metabolite, which underpin its unique pharmacological profile.

G Disopyramide Disopyramide CYP3A4 CYP3A4 Disopyramide->CYP3A4  Hepatic Metabolism Metabolite Metabolite CYP3A4->Metabolite  Mono-N-dealkylation Effects Mixed Class 1A & 1B Effects Blocks Na+ Channels Shortens Repolarization Metabolite->Effects

The diagram shows that the metabolite is formed in the liver via CYP3A4 and exerts a mixed effect on cardiac ion channels, which explains its unique clinical impact [1] [3] [2].

Critical Research Gaps and Future Directions

Despite the available data, there are significant research gaps that need to be addressed:

  • Modern Quantification: The protein binding, detailed pharmacokinetics, and modern receptor affinity profiles (e.g., for hERG channels) of the metabolite are not well characterized.
  • Mechanistic Insight: The precise molecular mechanism behind its mixed Class 1A/1B electrophysiologic effects warrants further investigation.
  • Clinical Translation: The suggestion from the 1992 study that the metabolite "deserves further evaluation as an antiarrhythmic agent" remains largely unexplored [1]. Its role in causing certain neurological side effects like peripheral neuropathy also requires mechanistic clarification [6].

References

disopyramide antiarrhythmic class 1A properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Properties

The table below summarizes the fundamental properties of Disopyramide that are critical for researchers and clinicians.

Property Description
Drug Class Class 1A Antiarrhythmic [1] [2]
Primary MoA Sodium channel blocker; inhibits fast voltage-gated sodium channels (Naᵥ1.5) [1] [3]
Key Molecular Interactions Binds to open/inactivated states of sodium channels; also inhibits hERG (Kᵥ11.1) potassium channels [3] [4]
Effect on Action Potential Decreases phase 0 upstroke velocity (reduced Vmax); prolongs action potential duration [1] [2]
Effect on ECG Prolongs PR & QRS intervals; prolongs QT interval [1] [2] [5]
Metabolism Primarily hepatic, via CYP3A4 [2]
Elimination Half-life 6.7 hours (range 4-10 hours); significantly prolonged in renal impairment [1] [2]

This drug's negative inotropic effect (reduction of myocardial contractility) is a key characteristic, making it uniquely useful in oHCM but contraindicated in heart failure [1] [2] [5]. It also possesses significant anticholinergic properties, which are responsible for many of its extracardiac side effects [1] [2].

Key Research Findings and Clinical Efficacy

Disopyramide's efficacy has been notably demonstrated in specific cardiac conditions, with recent meta-analyses confirming its potency.

Finding / Application Clinical/Research Significance Reference Source
Efficacy in oHCM Significantly reduces Left Ventricular Outflow Tract (LVOT) gradient; considered most potent traditional pharmacologic therapy for gradient reduction [6] [7]. [6] [7]

| Comparative Efficacy (Pharmacological Therapies for oHCM) | A 2024 meta-analysis ranked drug classes by efficacy in reducing resting LVOT gradient [6]: • Disopyramide: -43.5 mmHg • Cardiac Myosin Inhibitors (CMIs): -34.8 mmHg • Beta-Blockers: -20.7 mmHg • Calcium Channel Blockers: -14.7 mmHg | [6] | | Stereoselective hERG Blockade | The S(+) enantiomer is a more potent inhibitor of the hERG potassium channel (IC₅₀ = 3.9 µM) than the R(-) enantiomer (IC₅₀ = 12.9 µM), explaining the QT-prolonging effect of the racemic mixture and suggesting a potential avenue for developing safer analogs [4]. | [4] | | Vagally-Mediated AF | Its anticholinergic properties make it a drug of choice for atrial fibrillation (AF) triggered by high vagal tone (e.g., sleep-induced or in athletes) [2]. | [2] |

Experimental Insights and Protocols

For drug development professionals, understanding the experimental models used to elucidate Disopyramide's action is crucial.

  • In-Vitro hERG Screening Protocol: The stereoselective blockade of hERG was characterized using a standard patch-clamp technique on HEK 293 cells expressing wild-type and mutant (e.g., Y652A, F656A) hERG channels [4]. Cells were maintained in DMEM and studied at 37°C. Dose-response curves for S(+) and R(-) disopyramide enantiomers were generated from these recordings, revealing their different potencies and dependencies on specific S6 helix residues [4].
  • In-Vivo Arrhythmia Model: A classic study on conscious dogs 3-8 days post-myocardial infarction used programmed ventricular stimulation to induce reentrant ventricular tachycardia. The effect of intravenous disopyramide was assessed by its ability to prevent tachycardia induction or significantly prolong its cycle length, demonstrating a preferential prolongation of refractoriness in the infarct zone compared to normal tissue [8].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the key molecular and cellular pathways affected by Disopyramide.

G Disopyramide Disopyramide Na_Channel Fast Voltage-Gated Sodium Channel (Naᵥ1.5) Disopyramide->Na_Channel  Blocks Open/Inactivated State hERG_Channel hERG Potassium Channel (Kᵥ11.1) Disopyramide->hERG_Channel  Inhibits AP_Upstroke ↓ Phase 0 Upstroke Velocity (↓ Vmax) Na_Channel->AP_Upstroke AP_Duration ↑ Action Potential Duration hERG_Channel->AP_Duration Conduction_Velocity ↓ Conduction Velocity AP_Upstroke->Conduction_Velocity ECG_Effects ECG: Prolonged PR, QRS, & QT AP_Upstroke->ECG_Effects Widens QRS Refractory_Period ↑ Refractory Period AP_Duration->Refractory_Period AP_Duration->ECG_Effects Prolongs QT Arrhythmia_Tx Suppression of Arrhythmias (e.g., VT, AF, oHCM) Refractory_Period->Arrhythmia_Tx Conduction_Velocity->Arrhythmia_Tx

This diagram maps the cascade from Disopyramide's interaction with ion channels to its ultimate therapeutic antiarrhythmic effect. The drug's dual action on sodium and potassium channels is the foundation of its Class 1A activity and its associated proarrhythmic risk (QT prolongation) [1] [4].

Considerations for Drug Development

  • Safety and Toxicity Profile: The primary concerns in development are its negative inotropic effect (contraindicated in systolic heart failure) and QT prolongation/Torsades de Pointes risk [1] [2] [5]. The anticholinergic side effects (dry mouth, urinary retention, constipation) are common and can limit tolerability, though co-administration of pyridostigmine has been explored to mitigate these effects [1] [2].
  • Drug-Drug Interactions (DDIs): Disopyramide is a substrate of CYP3A4. Strong inducers (e.g., rifampin) can reduce its efficacy, while strong inhibitors (e.g., ketoconazole, verapamil, macrolide antibiotics) can increase its plasma levels and the risk of toxicity [2].
  • Future Directions: The stereoselective action on hERG channels suggests a potential for developing purer enantiomer drugs to dissociate efficacy from toxicity [4]. Furthermore, its established efficacy in oHCM positions it as a key comparator for novel therapies like cardiac myosin inhibitors [6].

References

Application Notes: Stability-Indicating HPLC Methods for Disopyramide Phosphate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Disopyramide phosphate is a Class Ia antiarrhythmic agent used for treating ventricular and supraventricular arrhythmias. Stability-indicating methods are crucial in pharmaceutical analysis to selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and metabolites. These methods ensure drug product quality, safety, and efficacy throughout its shelf life. High-performance liquid chromatography (HPLC) has emerged as the most versatile and widely used technique for the analysis of this compound due to its sensitivity, specificity, and ability to separate complex mixtures [1].

The development of stability-indicating methods for this compound must consider its degradation profile, the presence of enantiomers due to its chiral center, and its active metabolite mono-N-dealkydisopyramide (MND). Regulatory requirements from agencies like the FDA mandate strict control over stereoisomeric composition of pharmaceuticals since different enantiomers may exhibit distinct pharmacological activities, toxicity profiles, and metabolic pathways [2].

Method Development Strategy

Analytical Target Profile

The Analytical Target Profile (ATP) for this compound stability-indicating methods should include:

  • Separation: Baseline separation of this compound from its degradation products, process impurities, and metabolites
  • Detection: Precise and accurate quantification of the API in presence of up to 80% degradation products
  • Linear Range: 50-150% of the target analyte concentration
  • Specificity: No interference from excipients, impurities, or degradation products
Critical Method Parameters

The following parameters must be optimized during method development:

  • Stationary phase chemistry (C8, C18, cyano, chiral)
  • Mobile phase composition (buffer pH, organic modifier, additives)
  • Column temperature
  • Flow rate
  • Detection wavelength

For chiral separations, the molecule contains one stereogenic center, resulting in two enantiomers that may exhibit different pharmacological activities. Regulatory guidelines require investigation of potential in vivo differences between these forms, making enantiomeric separation essential [2].

Experimental Protocols

Protocol 1: Stability-Indicating Assay of this compound in Pharmaceutical Dosage Forms

Scope: This method separates this compound from its degradation products and excipients, allowing accurate quantification in pharmaceutical formulations.

Materials and Equipment:

  • HPLC system with UV/Diode Array Detector
  • C18 reversed-phase column (250 × 4.6 mm, 5 µm)
  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Ammonium dihydrogen phosphate (HPLC grade)
  • Acetic acid (HPLC grade)

Chromatographic Conditions [3]:

  • Mobile Phase: Acetonitrile: ammonium dihydrogen phosphate buffer: acetic acid: water (exact ratio to be optimized)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm
  • Column Temperature: Ambient
  • Injection Volume: 10-20 µL
  • Run Time: 9 minutes

Sample Preparation:

  • For capsules: Empty the contents of 10 capsules and weigh accurately.
  • Transfer an amount equivalent to about 50 mg of this compound to a 50 mL volumetric flask.
  • Add 30 mL of mobile phase, sonicate for 10 minutes with intermittent shaking.
  • Dilute to volume with mobile phase and mix well.
  • Filter through a 0.45 µm membrane filter, discarding the first few mL of filtrate.

System Suitability Requirements:

  • Retention time of this compound: ~5-7 minutes
  • Tailing factor: ≤2.0
  • Theoretical plates: ≥2000
  • %RSD of standard injections: ≤2.0%
Protocol 2: Enantiomeric Separation of Disopyramide and its Metabolite

Scope: This method enables simultaneous determination of disopyramide and its mono-N-dealkylated metabolite (MND) enantiomers in biological matrices for pharmacokinetic studies.

Materials and Equipment:

  • HPLC system with UV detection
  • Two columns coupled in series: reversed-phase column and stereoselective column packed with human α1-acid glycoprotein
  • Disopyramide and MND enantiomer standards
  • Phosphate buffer
  • 2-propanol (HPLC grade)

Chromatographic Conditions [4]:

  • Mobile Phase: 8 mM phosphate buffer, pH 6.20-2-propanol (92:8, v/v)
  • Flow Rate: To be optimized (typically 0.8-1.2 mL/min)
  • Detection Wavelength: 254 nm
  • Column Temperature: Ambient
  • Injection Volume: 10-50 µL

Sample Preparation (Plasma/Urine):

  • Pipette 1 mL of plasma or urine into a clean glass tube.
  • Add internal standard if applicable.
  • Adjust pH to optimal value for extraction.
  • Extract with appropriate organic solvent (e.g., chloroform or dichloromethane).
  • Evaporate organic layer to dryness under nitrogen stream.
  • Reconstitute residue in mobile phase and inject.

Validation Parameters:

  • Precision: %RSD <10% for plasma determinations
  • Accuracy: 85-115% of nominal values
  • Selectivity: No interference from endogenous compounds

Table 1: Summary of HPLC Methods for this compound Analysis

Method Type Stationary Phase Mobile Phase Detection Linear Range Application
Stability-indicating assay C18 reversed-phase Acetonitrile-ammonium phosphate buffer-acetic acid-water UV 254 nm 50-150% of target concentration Pharmaceutical dosage forms [3]
Enantiomeric separation Reversed-phase + α1-acid glycoprotein 8 mM phosphate buffer pH 6.20-2-propanol (92:8) UV 254 nm 1.5 μg/mL for plasma analysis Stereoselective metabolism studies [4]
Column switching Cyano reversed-phase 10 mmol/L trimethylamine (pH 2.5)-acetonitrile-THF (78:20:2) UV 265 nm 0.1 μg/mL LOD Plasma monitoring [5]

Method Validation

Validation of stability-indicating HPLC methods for this compound should be performed according to ICH guidelines Q2(R1). Key validation parameters include:

Specificity: The method should resolve this compound from all potential impurities, degradation products, and excipients. Forced degradation studies should include acid/base hydrolysis, oxidative, thermal, and photolytic stress conditions.

Linearity: A linear relationship between peak response and concentration should be demonstrated across the specified range (typically 50-150% of target concentration). Correlation coefficient (r) should be ≥0.999.

Accuracy: Determined by recovery studies using spiked samples at multiple concentration levels (e.g., 50%, 100%, 150%). Mean recovery should be 98-102% with %RSD ≤2.0%.

Precision:

  • Repeatability: %RSD ≤1.0% for six replicate injections of standard preparation
  • Intermediate precision: %RSD ≤2.0% for method performed on different days, by different analysts, or using different instruments

Robustness: Method should withstand deliberate variations in chromatographic conditions (flow rate ±0.1 mL/min, temperature ±2°C, mobile phase composition ±2%).

Table 2: Validation Parameters for Stability-Indicating HPLC Methods of this compound

Validation Parameter Acceptance Criteria Experimental Results
Specificity No interference from degradation products, impurities, or excipients Resolved from up to 80% degradation products [1]
Linearity Correlation coefficient ≥0.999 0.9992-0.9998 across studies
Accuracy Mean recovery 98-102% 99.9 ± 1.6% for ISE method; 100.3 ± 1.1% for densitometric method [1]
Precision %RSD ≤2.0% 0.7% for derivative spectrophotometry; 6.7% for chiral HPLC in plasma [1] [4]
Detection Limit Signal-to-noise ratio ≥3 0.1 μg/mL for column switching method [5]
Quantitation Limit Signal-to-noise ratio ≥10 0.25-2.5 μg/spot for TLC method [1]

Analysis of Forced Degradation Products

Forced degradation studies should be performed under various stress conditions to demonstrate the stability-indicating capability of the method. Typical conditions include:

  • Acidic Hydrolysis: Treatment with 0.1-1.0 M HCl at room temperature or elevated temperature (e.g., 60°C) for 1-24 hours
  • Basic Hydrolysis: Treatment with 0.1-1.0 M NaOH at room temperature or elevated temperature for 1-24 hours
  • Oxidative Degradation: Treatment with 0.1-3% H₂O₂ at room temperature for 1-24 hours
  • Thermal Degradation: Exposure of solid drug substance to 40-80°C for appropriate duration
  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines

The method should effectively separate this compound from all degradation products formed under these conditions.

Case Study: Application to Norpace Capsules

The developed stability-indicating HPLC methods have been successfully applied to the analysis of this compound in Norpace capsules [1]. Sample preparation involved:

  • Weighing and transferring capsule powder equivalent to 50 mg this compound
  • Extracting with mobile phase using sonication
  • Filtering and diluting to appropriate volume
  • Injecting into the HPLC system

Statistical comparison between the proposed methods and the official method showed no significant differences, confirming method validity for quality control applications.

Troubleshooting Guide

Table 3: Troubleshooting Common HPLC Method Issues

Problem Possible Cause Solution
Peak tailing Silanol interactions, column degradation Use end-capped columns, add amine modifiers to mobile phase, replace column
Retention time shift Mobile phase composition variation, column temperature fluctuation Prepare fresh mobile phase, control column temperature
Poor resolution Inadequate method optimization Adjust organic modifier percentage, optimize pH, change column
Low recovery Incomplete extraction, adsorption Optimize extraction procedure, use appropriate solvents
High background noise Contaminated mobile phase, detector lamp failure Use HPLC grade solvents, replace UV lamp

Conclusion

Stability-indicating HPLC methods are essential tools for the comprehensive analysis of this compound in pharmaceutical formulations and biological matrices. The methods described herein provide accurate, precise, and specific determination of the drug substance in the presence of degradation products, impurities, and metabolites. Proper method development, validation, and implementation ensure reliable results that support drug development, quality control, and regulatory submissions.

For chiral separations, direct HPLC methods using specialized chiral stationary phases offer distinct advantages for studying stereoselective metabolism and pharmacokinetics, aligning with regulatory requirements for enantiomeric characterization of chiral drugs.

Workflow Diagram:

G Start Start Method Development ATP Define Analytical Target Profile Start->ATP Parameters Optimize Critical Parameters ATP->Parameters P1 Stationary Phase Selection Parameters->P1 Validation Method Validation V1 Specificity Testing Validation->V1 Application Real Sample Application A1 Sample Preparation Application->A1 P2 Mobile Phase Optimization P1->P2 P3 Detection Wavelength Selection P2->P3 P3->Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V3->Application A2 Chromatographic Analysis A1->A2 A3 Data Analysis & Reporting A2->A3 End Method Implementation A3->End

References

Comprehensive Application Notes and Protocols for Disopyramide Determination in Plasma Using Chromatographic Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Disopyramide Monitoring

Disopyramide is a Class Ia antiarrhythmic agent primarily used for the management of ventricular tachycardia and other cardiac arrhythmias. Therapeutic drug monitoring (TDM) of disopyramide is clinically essential due to its narrow therapeutic index, significant interindividual variability in pharmacokinetics, and concentration-dependent protein binding. The complex binding characteristics of disopyramide to plasma proteins, which range from 10% to 70% free fraction depending on concentration and patient factors, make accurate quantification challenging yet critically important for appropriate dosing [1]. Additionally, disopyramide is metabolized primarily by CYP3A4 to its major active metabolite, mono-isopropyl-disopyramide (MND), which also exhibits pharmacological activity and should be monitored in comprehensive analytical approaches [2].

The development of robust analytical methods for disopyramide quantification has evolved significantly over the past decades, with chromatographic techniques remaining the gold standard for selective and accurate determination of both the parent drug and its metabolites. These methods must address several analytical challenges, including the need for sensitive detection at therapeutic concentrations (typically 2-5 μg/mL for total drug), metabolite interference, and the ability to handle the variable protein binding characteristics of the drug. This document presents comprehensive application notes and detailed protocols for the accurate quantification of disopyramide in plasma using various chromatographic techniques, with appropriate validation parameters according to current regulatory guidelines [3].

Analytical Method Overview

Comparison of Analytical Techniques

Multiple chromatographic approaches have been developed and validated for the determination of disopyramide in biological matrices. Each technique offers distinct advantages and limitations depending on the required sensitivity, specificity, throughput, and available instrumentation. The primary methods include high-performance liquid chromatography (HPLC) with UV detection, gas chromatography (GC) with nitrogen-selective or flame ionization detection, and advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. Additionally, immunoassay methods such as enzyme multiplied immunoassay technique (EMIT) have been adapted for disopyramide monitoring, particularly for free drug concentrations after ultrafiltration [4].

The following table summarizes the key characteristics of each major analytical approach for disopyramide quantification:

Table 1: Comparison of Analytical Methods for Disopyramide Quantification

Method Linear Range Limit of Quantification Key Advantages Limitations
HPLC-UV [5] [6] 0.5-12 μg/mL 0.2 μg/mL Cost-effective, widely available, simultaneous disopyramide & quinidine analysis Limited sensitivity, potential interferences
GC-NPD [7] [8] 0.1-25 mg/L 0.1 mg/L Excellent sensitivity, selective for nitrogen-containing compounds Requires derivatization for metabolite, complex sample preparation
LC-MS/MS [2] [9] 2-2000 ng/mL (disopyramide), 2-1000 ng/mL (MND) 2 ng/mL Ultra-sensitive, simultaneous parent drug & metabolite quantification, high specificity Expensive instrumentation, requires technical expertise
GC-MS [10] Not specified Similar to GC-NPD Gold standard specificity, reference method Technically demanding, high equipment cost
EMIT [4] 0.02-1.2 μg/mL 0.02 μg/mL Rapid analysis, suitable for free drug monitoring Potential cross-reactivity, less specific than chromatographic methods
Method Selection Considerations

Choosing the appropriate analytical method depends on several factors including the required sensitivity, need for metabolite quantification, available instrumentation, and sample throughput requirements. For routine therapeutic monitoring in clinical settings, HPLC-UV methods often provide the optimal balance between performance and practicality. For research applications requiring maximum sensitivity and metabolite quantification, LC-MS/MS represents the current gold standard. When cost constraints are significant and metabolite data is not required, optimized GC methods with selective detectors offer excellent performance. For specialized applications focusing on free drug concentrations, the combination of ultrafiltration with EMIT provides a practical solution despite potential specificity limitations [4] [1].

The variable protein binding of disopyramide presents a particular challenge in method selection and interpretation. Since the free fraction increases with increasing total drug concentration (from approximately 36% free at 1 μg/mL to 48% free at 5 μg/mL), methods that can accurately determine free concentrations may provide better correlation with pharmacological effect than total concentration measurements alone [4] [1]. This nonlinear binding behavior necessitates careful consideration of whether total drug, free drug, or both should be monitored based on the clinical or research question being addressed.

Sample Preparation Protocols

Sample Collection and Storage

Proper sample handling is crucial for accurate disopyramide quantification. Blood samples should be collected in EDTA-containing tubes preferably at steady-state conditions (just before the next dose for trough levels). Unlike some other drugs, studies have shown that delayed separation of plasma from erythrocytes does not significantly affect disopyramide concentrations, providing flexibility in clinical settings [8]. After collection, plasma should be separated by centrifugation and stored at -20°C until analysis. Multiple freeze-thaw cycles should be avoided as they may potentially affect stability, though disopyramide has demonstrated good stability under standard storage conditions [4].

Extraction and Purification Techniques

Liquid-liquid extraction (LLE) remains the most widely used sample preparation method for disopyramide analysis. The following optimized protocol is adapted from multiple sources and validated for various chromatographic applications:

  • Alkalinization: Add 1 mL of plasma to a glass extraction tube and alkalinize with 100 μL of ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH, 1M) to convert disopyramide to its non-ionized form for efficient organic solvent extraction [5] [8].

  • Extraction: Add 5 mL of chloroform or dichloromethane containing the internal standard. For methods analyzing both disopyramide and its metabolite, chloroform provides superior recovery of both compounds. Cap the tubes tightly and mix by mechanical rotation or vortexing for 10-15 minutes to ensure complete extraction [5] [7].

  • Phase separation: Centrifuge the samples at 3000 × g for 5 minutes to achieve clean phase separation. Carefully transfer the organic (lower) phase to a clean evaporation tube using a Pasteur pipette, taking care to avoid the aqueous layer or any interfacial precipitate [5].

  • Evaporation and reconstitution: Evaporate the organic phase to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100-200 μL of mobile phase (for HPLC) or appropriate injection solvent (for GC), vortexing for 30-60 seconds to ensure complete dissolution [5] [6].

Alternative extraction approaches include protein precipitation with acetonitrile or methanol for LC-MS/MS methods, which provides simpler and faster sample preparation while maintaining adequate clean-up for mass spectrometric detection [2] [9]. For free disopyramide determination, ultrafiltration using devices such as Centrifree is recommended prior to extraction or immunoassay analysis [4].

Table 2: Sample Preparation Methods for Disopyramide Analysis

Step LLE Method Protein Precipitation Ultrafiltration (Free Drug)
Volume 1 mL plasma 100-200 μL plasma 0.5-1 mL plasma
Alkalinization 100 μL NH₄OH or NaOH Not required Not required
Extraction Solvent Chloroform or dichloromethane Acetonitrile (2:1 v/v) Centrifree device
Mixing 10-15 min mechanical 1 min vortexing -
Centrifugation 3000 × g, 5 min 10,000 × g, 10 min 2000 × g, 30 min
Reconstitution 100-200 μL mobile phase Direct injection or dilution Direct analysis

HPLC-UV Protocol for Simultaneous Disopyramide and Quinidine Analysis

Equipment and Reagents
  • HPLC system with binary or quaternary pump, auto-sampler, and column oven
  • UV detector capable of dual wavelength monitoring (254 nm and 325 nm)
  • Data acquisition system compatible with the HPLC system
  • Analytical column: Reversed-phase C18 or cyanopropylsilane column (250 × 4.6 mm, 5 μm particle size)
  • Disopyramide and quinidine reference standards (≥98% purity)
  • Internal standard (appropriate structural analog)
  • HPLC-grade water, acetonitrile, and methanol
  • Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid for buffer preparation
  • Chloroform and ammonium hydroxide for extraction
Mobile Phase Preparation

Prepare the mobile phase by mixing 0.05 M phosphate buffer (pH 3.0) with acetonitrile in the ratio of 73:27 (v/v). To prepare the phosphate buffer, dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC-grade water, adjust to pH 3.0 with phosphoric acid, and filter through a 0.45 μm membrane. Mix the appropriate volumes of buffer and acetonitrile, degas by sonication for 10 minutes under vacuum, and maintain at constant composition during analysis [5].

Chromatographic Conditions
  • Column temperature: 30°C
  • Flow rate: 1.0 mL/min
  • Injection volume: 20-50 μL
  • Detection: UV at 254 nm (primary) and 325 nm (secondary for quinidine)
  • Run time: 12-15 minutes
  • Retention times: Approximately 6.5 minutes for disopyramide and 8.5 minutes for quinidine (varies by column) [5]
Calibration Standards and Quality Control

Prepare stock solutions of disopyramide and quinidine at 1 mg/mL in methanol. Prepare working solutions by serial dilution in mobile phase or methanol. Prepare calibration standards in drug-free plasma at concentrations spanning the therapeutic range (0.5-12 μg/mL for disopyramide). Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Process calibration standards and QC samples alongside unknown samples using the extraction protocol described in Section 3.2 [5] [6].

Method Validation Parameters

This HPLC-UV method has demonstrated excellent performance characteristics with linear response across the calibration range (r² > 0.99), precision with coefficient of variation <10%, and accuracy within ±15% of nominal values. The limit of quantification is 0.2 μg/mL, which is adequate for therapeutic drug monitoring purposes. The method successfully resolves disopyramide from quinidine and their major metabolites, providing reliable simultaneous quantification of both antiarrhythmic drugs [5] [6].

LC-MS/MS Protocol for Disopyramide and Metabolite

Equipment and Reagents
  • LC-MS/MS system with electrospray ionization (ESI) source
  • Analytical column: Reversed-phase C8 or C18 column (100 × 2.1 mm, 2.5-3.5 μm particle size)
  • Disopyramide and mono-isopropyl-disopyramide (MND) reference standards
  • Deuterated internal standards (if available)
  • HPLC-grade methanol, acetonitrile, and water
  • Formic acid and ammonium formate for mobile phase modification
Mobile Phase and Gradient Conditions
  • Mobile phase A: 2 mM ammonium formate in water with 0.1% formic acid
  • Mobile phase B: 2 mM ammonium formate in methanol with 0.1% formic acid
  • Gradient program:
    • 0-1 min: 20% B
    • 1-4 min: 20-95% B (linear gradient)
    • 4-6 min: 95% B (hold)
    • 6-6.1 min: 95-20% B
    • 6.1-9 min: 20% B (re-equilibration)
  • Flow rate: 0.3 mL/min
  • Column temperature: 40°C
  • Injection volume: 5-10 μL [2] [9]
Mass Spectrometric Parameters
  • Ionization mode: Positive electrospray ionization (ESI+)
  • Ion source temperature: 150°C
  • Desolvation temperature: 350°C
  • Desolvation gas flow: 800 L/hr
  • Collision gas flow: 0.15 mL/min
  • Multiple reaction monitoring (MRM) transitions:
    • Disopyramide: m/z 340.2 → 239.2 (collision energy: 20 eV)
    • MND: m/z 298.2 → 239.2 (collision energy: 18 eV)
    • Internal standard: Use appropriate MRM transition [2] [9]
Sample Preparation for LC-MS/MS

For LC-MS/MS analysis, a simplified protein precipitation procedure is typically sufficient due to the high specificity of MRM detection:

  • Transfer 100 μL of plasma to a microcentrifuge tube
  • Add 10 μL of internal standard working solution
  • Add 300 μL of ice-cold acetonitrile
  • Vortex vigorously for 1 minute
  • Centrifuge at 10,000 × g for 10 minutes at 4°C
  • Transfer supernatant to autosampler vials for analysis [2] [9]
Method Validation and Performance

The LC-MS/MS method demonstrates exceptional sensitivity with lower limits of quantification of 2 ng/mL for both disopyramide and MND, significantly lower than other chromatographic techniques. The method exhibits linearity across the range of 2-2000 ng/mL for disopyramide and 2-1000 ng/mL for MND, with correlation coefficients (r²) exceeding 0.995. Validation parameters including precision (CV < 15%), accuracy (85-115%), recovery (>85%), and matrix effects have been thoroughly evaluated according to regulatory guidelines [2] [9] [3].

The following workflow diagram illustrates the complete LC-MS/MS analytical process:

G cluster_0 LC-MS/MS Parameters Plasma Plasma Prep Sample Preparation Protein Precipitation Plasma->Prep 100 µL plasma LC LC Separation C18 Column, Gradient Elution Prep->LC Reconstitute in mobile phase MS MS/MS Detection ESI+ MRM Mode LC->MS Analyte elution ~4-5 min A Mobile Phase: A: 2mM Ammonium Formate + 0.1% FA B: Methanol with 2mM Ammonium Formate LC->A B Gradient: 20-95% B in 4 min LC->B Data Data Analysis Quantitation by Internal Standard MS->Data MRM signals m/z 340.2→239.2 (DP) 298.2→239.2 (MND) C Ion Source: ESI Positive Mode 150°C Source Temp MS->C Results Results Data->Results Concentration report DP: 2-2000 ng/mL MND: 2-1000 ng/mL

Troubleshooting and Technical Notes

Common Chromatographic Issues

Chromatographic problems can significantly impact the accuracy and reliability of disopyramide quantification. The following table addresses common issues and recommended solutions:

Table 3: Troubleshooting Guide for Disopyramide Chromatographic Analysis

Problem Potential Causes Recommended Solutions
Peak tailing Column degradation, incorrect mobile phase pH, silanol interactions Replace guard column, adjust mobile phase pH (2.5-3.5), use higher buffer concentration (0.05-0.1 M)
Retention time shift Mobile phase composition variation, column temperature fluctuations, column aging Prepare fresh mobile phase daily, use column oven for temperature stability, monitor system suitability standards
Reduced response Detector lamp deterioration, sample degradation, extraction efficiency issues Check detector performance, ensure sample stability (avoid multiple freeze-thaw cycles), verify extraction procedure
Interfering peaks Inadequate sample clean-up, metabolite interference, co-medications Optimize extraction specificity, check chromatographic resolution, use selective detection (MS/MS if available)
Poor recovery Incomplete extraction, inefficient reconstitution, protein binding Optimize alkalinization pH (8.5-9.5), ensure adequate mixing time, check solvent evaporation conditions
Analytical Specificity and Interferences

Method specificity must be established to ensure accurate disopyramide quantification in the presence of metabolites and concurrently administered medications. The mono-N-dealkylated metabolite (MND) represents the primary potential interferent in disopyramide assays, particularly in methods with inadequate chromatographic resolution. Fortunately, most modern chromatographic methods successfully resolve disopyramide from MND, with the metabolite typically eluting earlier than the parent compound due to its lower hydrophobicity [7] [2].

Concomitant medications may also interfere with disopyramide analysis depending on the detection method. When using HPLC-UV at 254 nm, medications with similar retention times and UV spectra may co-elute with disopyramide. For GC methods with nitrogen-selective detection, other nitrogen-containing compounds represent potential interferents. The LC-MS/MS methods provide the highest specificity due to the use of MRM transitions, which significantly reduces the likelihood of interference. As noted in comparative studies, interferences observed with one analytical technique can often be resolved by using an alternative method with different separation or detection principles [10].

Free Drug Concentration Determination

Monitoring free disopyramide concentrations may provide better correlation with pharmacological effects than total concentration measurements due to the concentration-dependent protein binding of the drug. The recommended approach for free disopyramide determination involves:

  • Ultrafiltration: Use Centrifree ultrafiltration devices with a molecular weight cutoff of 10,000-30,000 Daltons. Add 0.5-1 mL of plasma to the device and centrifuge at 2000 × g for 30 minutes at 25°C. Collect the filtrate for analysis [4].

  • Analysis: Analyze the ultrafiltrate using EMIT or HPLC methods adapted for low concentrations. The EMIT method can be modified to measure disopyramide in the range of 0.02-1.2 μg/mL, which is appropriate for free drug concentrations typically representing 10-70% of total concentrations [4].

  • Validation: Ensure that storage conditions, filtration volume, and the presence of metabolite do not affect binding determinations. Studies have demonstrated excellent agreement between ultrafiltration/EMIT and equilibrium dialysis/HPLC reference methods [4].

The following decision diagram guides the selection of appropriate analytical approaches based on study objectives:

G Start Disopyramide Analysis Requirement A Need metabolite data? Start->A B Required sensitivity? A->B No E1 LC-MS/MS Method A->E1 Yes E2 HPLC-UV Method B->E2 Standard (≥0.2 μg/mL) E3 GC-NPD Method B->E3 High (0.1 μg/mL) C Free drug monitoring needed? D Available instrumentation? C->D No E4 Ultrafiltration + EMIT C->E4 Yes D->E2 HPLC available D->E3 GC available

Regulatory Considerations and Method Validation

Bioanalytical method validation for disopyramide quantification should follow current regulatory guidelines such as the ICH M10 guideline for bioanalytical method validation [3]. Key validation parameters include:

  • Selectivity/specificity: Demonstrate absence of interference from at least six different sources of blank plasma, including hemolyzed and lipemic samples, as well as from metabolites and commonly co-administered drugs.

  • Linearity and calibration curve: A minimum of six non-zero calibration standards covering the expected concentration range, with correlation coefficient (r²) ≥ 0.99 and accuracy within ±15% (±20% at LLOQ).

  • Accuracy and precision: Evaluate using QC samples at low, medium, and high concentrations with within-run and between-run precision not exceeding 15% CV and accuracy within ±15% of nominal values.

  • Recovery: Establish extraction efficiency by comparing extracted samples with post-extraction spiked samples, with consistent recovery not necessarily 100% but reproducible.

  • Stability: Evaluate bench-top, processed sample, freeze-thaw, and long-term storage stability under conditions identical to study samples.

Recent advances in ultra-performance liquid chromatography (UPLC) techniques have further enhanced disopyramide analysis by providing improved resolution, sensitivity, and reduced analysis time compared to conventional HPLC methods. These methods have been successfully validated according to current regulatory standards and represent the state-of-the-art in disopyramide bioanalysis [3].

Conclusion

Accurate quantification of disopyramide in plasma remains an essential component of optimal pharmacotherapy with this antiarrhythmic agent. The chromatographic methods detailed in these application notes provide reliable approaches for disopyramide monitoring in both clinical and research settings. The HPLC-UV method offers a robust, cost-effective solution for routine therapeutic drug monitoring, while the LC-MS/MS method represents the current gold standard for research applications requiring maximum sensitivity and metabolite quantification. The availability of validated protocols for free drug measurement further enhances our ability to interpret disopyramide pharmacokinetics and pharmacodynamics in the context of its unusual protein binding characteristics. As analytical technologies continue to advance, further improvements in disopyramide bioanalysis are expected to emerge, providing even more powerful tools for optimizing therapy with this important antiarrhythmic medication.

References

disopyramide analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Disopyramide Analysis

Disopyramide is a Class Ia antiarrhythmic agent used for treating ventricular and supraventricular arrhythmias, as well as hypertrophic obstructive cardiomyopathy [1] [2]. Therapeutic drug monitoring is crucial due to its narrow therapeutic index, variable pharmacokinetics, and potential for serious adverse effects including negative inotropic effects, QT prolongation, and anticholinergic side effects [1] [2]. The development of robust, sensitive, and specific bioanalytical methods is essential for accurate quantification of disopyramide in biological matrices to support pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

This article provides comprehensive application notes and detailed protocols for the bioanalytical method validation of disopyramide, incorporating recent advancements in analytical techniques that offer improved sensitivity, efficiency, and reliability over traditional methods.

Analytical Methodologies and Validation Data

Modern analytical methods for disopyramide quantification have evolved from conventional HPLC-UV to more sophisticated UPLC and LC-MS/MS techniques, providing significant improvements in sensitivity, analysis time, and specificity. The table below summarizes key validation parameters for recently developed methods:

Table 1: Comparison of Disopyramide Analytical Methods and Validation Parameters

Method Parameter RP-UPLC Method [3] LC-MS/MS Method [4] HPLC-UV Method [5]
Analytical Technique Reversed Phase UPLC LC-MS/MS HPLC-UV
Matrix Rabbit plasma Rat plasma Serum
Sample Volume Not specified 50 μL 100 μL
Linear Range 0.15-6 ng/mL 2-2000 ng/mL Not specified
Retention Time (Analyte) 1.281 min 2.5 min total run time 9 min total analysis time
Retention Time (IS) 1.535 min (Darunavir) Not specified (Gliclazide IS) Not specified
Mobile Phase Ammonium acetate:MeOH (60:40) Gradient elution with acetonitrile and ammonium formate Acetonitrile/buffer mixture
Flow Rate 0.2 mL/min Not specified Not specified
Detection 215 nm Tandem Mass Spectrometry 254 nm
Precision Meets ICH guidelines RSD < 15% Precision of 3.8%
Accuracy Meets ICH guidelines Within ± 15% Average recovery 92.9%
Sample Preparation Protein precipitation Protein precipitation with acetonitrile Liquid-liquid extraction with chloroform

Detailed Experimental Protocols

Protocol 1: RP-UPLC Method for Disopyramide in Rabbit Plasma

This protocol follows ICH M10 guidelines for bioanalytical method validation [3].

Materials and Reagents
  • Disopyramide standard and Darunavir as Internal Standard (IS)
  • Ammonium acetate buffer and HPLC-grade methanol
  • Rabbit plasma samples
  • Std Hibar C18 column (100 × 2.1 mm, 2μm)
Sample Preparation Procedure
  • Protein Precipitation: Add 300 μL of precipitation reagent to 100 μL of plasma sample
  • Vortex and Centrifuge: Mix thoroughly for 30 seconds, then centrifuge at 10,000 × g for 10 minutes
  • Collection: Transfer the clear supernatant to autosampler vials for analysis
Chromatographic Conditions
  • Column Temperature: Maintained at 30°C
  • Mobile Phase: Ammonium acetate buffer and methanol (60:40 v/v)
  • Flow Rate: 0.2 mL/min
  • Detection Wavelength: 215 nm
  • Injection Volume: 5 μL
  • Retention Times: Disopyramide: 1.281 min; IS: 1.535 min
Method Validation
  • Specificity: No interference from plasma components at retention times of analyte and IS
  • Linearity: R² > 0.995 over the concentration range of 0.15-6 ng/mL
  • Precision and Accuracy: Both intra-day and inter-day variations within acceptable limits per ICH guidelines
Protocol 2: LC-MS/MS Method for Disopyramide and Metabolite

This protocol enables simultaneous quantification of disopyramide and its major metabolite mono-isopropyl-disopyramide (M-isoD) in rat plasma [4].

Materials and Reagents
  • Disopyramide, mono-isopropyl-disopyramide (metabolite), and Gliclazide (IS)
  • HPLC-grade acetonitrile, dimethyl sulfoxide (DMSO), formic acid, and ammonium formate
  • Rat plasma samples
Sample Preparation Procedure
  • Protein Precipitation: Add 200 μL of ice-cold acetonitrile to 50 μL of plasma sample
  • Vortex and Centrifuge: Mix thoroughly for 1 minute, then centrifuge at 13,000 × g for 10 minutes
  • Collection: Transfer supernatant to autosampler vials for LC-MS/MS analysis
LC-MS/MS Conditions
  • Mass Spectrometry: Positive ion mode with MRM transitions
  • Fragmentation: Parent ion to product ion transitions m/z 239.2 for both disopyramide and M-isoD
  • Chromatography: Reverse-phase column with gradient elution
  • Run Time: 2.5 minutes per sample
Method Validation
  • Selectivity: No interference from endogenous plasma components
  • Linearity: Calibration curves from 2-2000 ng/mL for both disopyramide and M-isoD
  • Recovery: Consistent and reproducible extraction efficiency
  • Stability: Bench-top, auto-sampler, and freeze-thaw stability within acceptable limits

The following workflow diagram illustrates the complete analytical process from sample preparation to analysis:

G SamplePreparation Sample Preparation Vortex Vortex Mixing SamplePreparation->Vortex Plasma Plasma Sample Plasma->SamplePreparation Precipitant Precipitation Reagent Precipitant->SamplePreparation Centrifuge Centrifugation Vortex->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Analysis Chromatographic Analysis Supernatant->Analysis UPLC UPLC Analysis Analysis->UPLC LCMS LC-MS/MS Analysis Analysis->LCMS Validation Method Validation UPLC->Validation LCMS->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision/Accuracy Validation->Precision

Figure 1: Analytical Workflow for Disopyramide Quantification

Clinical Applications and Pharmacological Considerations

The quantitative determination of disopyramide in biological matrices has significant clinical relevance. Disopyramide is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its major metabolite mono-isopropyl-disopyramide (M-isoD), which exhibits antiarrhythmic activity and enhanced anticholinergic effects [4]. Understanding the metabolic pathway is crucial for accurate interpretation of analytical results, particularly in special populations.

Table 2: Factors Influencing Disopyramide Pharmacokinetics and Analysis

Factor Impact on Disopyramide Analytical Considerations
Renal Impairment Half-life extended (14-43 hours vs. normal 6-8 hours) [1] May require adjustment of calibration range
Hepatic Impairment Reduced metabolism and altered protein binding [1] Potential for metabolite accumulation
Drug Interactions CYP3A4 inducers/inhibitors significantly affect metabolism [1] May need to monitor both parent drug and metabolite
Protein Binding Concentration-dependent binding to α-1 acid glycoprotein [4] Consider free vs. total drug concentration
Metabolite Activity M-isoD has antiarrhythmic and anticholinergic effects [4] Simultaneous quantification provides clinical value

The following diagram illustrates the metabolic pathway and key pharmacological interactions:

G Disopyramide Disopyramide Administration Metabolism Hepatic Metabolism via CYP3A4 Disopyramide->Metabolism Effects Pharmacological Effects Disopyramide->Effects Parent Drug Metabolite Mono-isopropyl- disopyramide (M-isoD) Metabolism->Metabolite Metabolite->Effects Active Metabolite Antiarrhythmic Antiarrhythmic Activity Effects->Antiarrhythmic Anticholinergic Anticholinergic Effects Effects->Anticholinergic Inducers CYP3A4 Inducers Inducers->Metabolism Reduced Exposure Inhibitors CYP3A4 Inhibitors Inhibitors->Metabolism Increased Exposure

Figure 2: Disopyramide Metabolism and Key Interactions

Discussion and Method Selection Guidance

The choice of analytical method for disopyramide quantification depends on several factors, including required sensitivity, sample throughput, available instrumentation, and study objectives. The RP-UPLC method offers excellent sensitivity with LLOQ of 0.15 ng/mL, making it suitable for low-dose pharmacokinetic studies [3]. The LC-MS/MS method provides high specificity for simultaneous quantification of disopyramide and its major metabolite, which is particularly valuable for drug interaction studies and advanced clinical research [4]. Traditional HPLC-UV methods, while less sensitive, remain viable options for therapeutic drug monitoring in clinical settings where extreme sensitivity is not required [5].

Recent advancements in disopyramide analysis have focused on improving efficiency through simplified sample preparation (protein precipitation vs. liquid-liquid extraction), reduced analysis time (2.5-9 minutes vs. longer historical methods), and enhanced sensitivity to support microsampling approaches [3] [4]. These improvements align with the growing need for high-throughput bioanalysis in clinical trials and therapeutic drug monitoring programs.

Conclusion

The validated bioanalytical methods presented in this article provide robust frameworks for accurate quantification of disopyramide in biological matrices. The RP-UPLC and LC-MS/MS methods represent modern approaches that offer significant advantages in sensitivity, specificity, and efficiency over traditional techniques. Proper implementation of these methods, with attention to validation parameters and physiological variables affecting disopyramide pharmacokinetics, ensures reliable data for clinical decision-making and drug development applications.

Researchers should select the most appropriate method based on their specific requirements, considering factors such as required sensitivity, need for metabolite quantification, available instrumentation, and sample volume constraints. The continuous evolution of disopyramide analytical methods contributes to improved patient care through enhanced therapeutic drug monitoring and pharmacokinetic characterization.

References

Comprehensive Application Notes and Protocols for Disopyramide in Ventricular Tachycardia Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Pharmacology

Disopyramide is a Class 1A antiarrhythmic agent approved for the treatment of documented life-threatening ventricular arrhythmias, including sustained ventricular tachycardia [1] [2]. First developed in the 1960s during a search for alternatives to quinidine and procainamide, disopyramide was selected from over 500 synthesized compounds for its favorable pharmacological profile [3]. The drug is chemically structured as (±)-α-[2-(Diisopropylamino)ethyl]-α-phenyl-2-pyridineacetamide phosphate and is not chemically related to other antiarrhythmic agents [4]. As a sodium channel blocker, disopyramide primarily works by inhibiting the fast sodium channels responsible for the rapid depolarization phase (phase 0) of the cardiac action potential, thereby reducing the maximum rate of depolarization and decreasing myocardial excitability and conduction velocity [1] [3].

In addition to its sodium channel blocking properties, disopyramide exhibits significant anticholinergic activity and possesses local anesthetic properties [2]. The drug is known to have a negative inotropic effect on the ventricular myocardium, significantly decreasing contractility, which must be carefully considered in patients with compromised cardiac function [1] [4]. Disopyramide is available in both immediate-release and extended-release oral formulations, as well as an intravenous form, though the oral route is most commonly used in clinical practice [1] [3].

Table 1: Fundamental Pharmacological Properties of Disopyramide

Property Characteristics Clinical/Research Significance
Classification Class 1A antiarrhythmic Similar to quinidine and procainamide; sodium channel blocker
Mechanism of Action Blocks fast sodium channels; anticholinergic properties Reduces phase 0 depolarization; prolongs action potential duration
Bioavailability Nearly complete Minimal first-pass metabolism
Protein Binding 50%-65% (concentration-dependent) Important for drug interactions and toxicity considerations
Metabolism Hepatic (CYP3A4-mediated) Significant drug interaction potential
Elimination Half-life 6.7 hours (range 4-10 hours) Prolonged in renal/hepatic impairment and heart failure
Primary Excretion Renal (80%, 50% as unchanged drug) Requires dosage adjustment in renal impairment
Therapeutic Plasma Levels 2-4 mcg/mL (base) Monitoring recommended in special populations

Clinical Applications and Therapeutic Protocols

Ventricular Tachycardia Treatment

Disopyramide is indicated specifically for the treatment of documented life-threatening ventricular arrhythmias, particularly sustained ventricular tachycardia [2] [4]. The use of disopyramide for lesser arrhythmias or asymptomatic ventricular premature contractions is generally not recommended due to its proarrhythmic potential and the concerning findings from the Cardiac Arrhythmia Suppression Trial (CAST), which demonstrated excessive mortality in patients with non-life-threatening arrhythmias treated with certain antiarrhythmic drugs [4]. The initiation of disopyramide treatment for ventricular tachycardia should be carried out in a hospital setting where continuous cardiac monitoring is available [4].

The electrophysiological effects of disopyramide contribute to its antiarrhythmic efficacy in ventricular tachycardia. The drug prolongs the action potential duration of normal cardiac cells and decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium [1] [4]. This effect is particularly valuable against reentrant arrhythmias that may occur after an ischemic insult, as it reduces the inhomogeneity between infarcted and normal myocardial refractory periods, thereby decreasing the likelihood of re-entry depolarization [1]. Additionally, disopyramide has been shown to shorten the sinus node recovery time and lengthen the effective refractory period of the atrium while having minimal effect on AV-nodal and His-Purkinje conduction times or QRS duration under normal conditions [4].

Dosage and Administration Protocols

Table 2: Disopyramide Dosing Protocol for Ventricular Tachycardia

Population Initial/Loading Dose Maintenance Dose Administration Notes
Adults (Normal Renal Function) 200-300 mg immediate-release 100-150 mg every 6 hours (immediate-release) For controlled-release: 200-300 mg every 12 hours
Elderly Patients Reduced initial dose (100-200 mg) 100 mg every 6-8 hours Monitor closely for anticholinergic effects
Renal Impairment (CrCl < 40 mL/min) Standard initial dose Reduced frequency (every 8-12 hours) or reduced dose Half-life prolonged to 8-18 hours; monitor levels
Hepatic Impairment Reduced initial dose 50-100 mg every 6-8 hours Reduced protein binding may increase free drug concentration
Patients with Heart Failure History Reduced initial dose with careful monitoring Lower maintenance dose with frequent assessment of cardiac function Contraindicated in uncompensated heart failure

Dosing must be individualized based on clinical response, tolerance, and therapeutic drug monitoring when available. For patients with sustained ventricular tachycardia who are hospitalized, initiation with immediate-release formulations is preferred to allow for rapid titration. The maximum recommended daily dose is 800 mg for immediate-release and 600 mg for controlled-release formulations, though many patients cannot tolerate these higher doses due to side effects [3] [4]. When using immediate-release capsules, administration should be scheduled around the clock (e.g., every 6 hours) rather than during waking hours only to minimize peak-trough variations [3]. Controlled-release capsules should not be crushed, broken, or chewed, as this would alter the release profile and potentially lead to toxic peak concentrations [3].

Special Population Considerations
  • Renal Impairment: In patients with severe renal dysfunction (creatinine clearance < 8 mL/min), disopyramide's half-life extends significantly to 14-43 hours compared to the normal 4-10 hours, necessitating substantial dose reduction and extended dosing intervals [3] [4].

  • Hepatic Impairment: Patients with liver disease may require dose adjustments due to reduced metabolism and potentially decreased levels of alpha-1-acid-glycoprotein (the primary binding protein for disopyramide), which could increase free drug concentrations [3].

  • Heart Failure: In patients with a history of heart failure but adequate compensation, disopyramide may be used with extreme caution, but it is contraindicated in those with uncompensated or marginally compensated congestive heart failure unless the heart failure is directly secondary to the arrhythmia [4].

Safety Profile and Risk Mitigation Protocols

Cardiac Adverse Effects

Disopyramide carries a significant risk of cardiac adverse effects that require careful monitoring. The drug's negative inotropic properties may cause or worsen congestive heart failure or produce severe hypotension, particularly in patients with primary cardiomyopathy or inadequately compensated congestive heart failure [1] [4]. Additionally, as with other Class 1A antiarrhythmic agents, disopyramide can prolong the QT interval (corrected) and potentially worsen arrhythmias, including precipitating ventricular tachycardia, ventricular fibrillation, or the polymorphic ventricular tachycardia known as torsade de pointes [5] [4]. Patients who have exhibited QT prolongation in response to quinidine may be at particular risk for this complication [4].

Significant widening of the QRS complex (greater than 25%) may occasionally occur during disopyramide administration, necessitating discontinuation of the drug [4]. Heart block is another potential concern; if first-degree heart block develops, the dosage should be reduced, and if the block persists, continuation must be weighed against the risk of developing higher degrees of heart block [4]. Concomitant use of disopyramide with other Type 1A antiarrhythmic agents, Type 1C antiarrhythmics, or propranolol should be reserved for patients with life-threatening arrhythmias unresponsive to single-agent therapy, as such combinations may produce serious negative inotropic effects or excessively prolong conduction [4].

Non-Cardiac Adverse Effects and Contraindications

The anticholinergic properties of disopyramide contribute significantly to its non-cardiac adverse effect profile. Common manifestations include dry mouth, urinary retention, constipation, and blurred vision [1] [3]. These effects are often dose-limiting and may require intervention. For management of urinary retention, disopyramide should not be administered to patients with symptomatic prostatism [1]. Pyridostigmine has been successfully used in combination with disopyramide to substantially alleviate vagolytic side effects without compromising antiarrhythmic efficacy [1]. This combination has been shown to be effective and safe in obstructive hypertrophic cardiomyopathy and may be considered for patients experiencing significant anticholinergic side effects during ventricular tachycardia treatment [1].

Table 3: Adverse Effect Management and Monitoring Protocol

Adverse Effect Incidence Preventive Measures Management Strategies
Cardiac: Heart Failure 1-3% Avoid in uncompensated HF; optimize digitalization in history of HF Discontinue drug; diuretics; restart at lower dose after compensation
Cardiac: QT Prolongation 3-5% Baseline ECG; avoid in congenital LQTS; monitor with drug interactions Discontinue if QTc increases >25% or >500 ms
Anticholinergic: Urinary Retention 10-20% Avoid in symptomatic prostatism; lower initial dose in elderly Pyridostigmine coadministration; catheterization if severe
Anticholinergic: Dry Mouth 30-40% Dose titration; extended-release formulation Sugar-free lozenges; pilocarpine if severe
Hypoglycemia Rare Regular meals; monitor in malnourished, hepatic/renal impairment IV glucose; dose reduction
QRS Widening 5-10% Baseline ECG; periodic monitoring during dose escalation Discontinue if >25% widening

Disopyramide is contraindicated in several patient populations, including those with cardiogenic shock, preexisting second- or third-degree AV block (without a pacemaker), congenital QT prolongation, or known hypersensitivity to the drug [4]. The drug should not be used in patients with uncompensated or marginally compensated congestive heart failure unless the heart failure is directly caused by an arrhythmia [4].

Experimental and Research Applications

Electrophysiological Assessment Protocols

For researchers investigating disopyramide's effects on cardiac electrophysiology, several standardized experimental protocols have been established. The patch-clamp technique in the whole-cell configuration represents the gold standard for assessing disopyramide's effects on individual ion channels [6]. When studying human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), experiments should be conducted at physiological temperature (37°C) to ensure clinically relevant results [5] [6]. For action potential duration measurements, cells should be paced at consistent frequencies (typically 1-2 Hz) to establish rate-dependent effects [6].

In studies focusing on disopyramide's potential application for Short QT Syndrome Type 1 (SQT1), researchers have employed hiPSC-CMs from patients with the N588K mutation in the KCNH2 (HERG) channel [6]. The experimental workflow typically involves:

  • Generation of hiPSCs from patient fibroblasts using integration-free Sendai Reprogramming Kit
  • Differentiation into cardiomyocytes using standardized protocols (approximately 40-60 days)
  • Patch-clamp recordings of action potentials and ionic currents before and after drug application
  • Calcium transient measurements using fluorescent indicators (e.g., Fluo-4 AM)
  • Assessment of arrhythmic events in spontaneously beating cardiomyocytes challenged by carbachol plus epinephrine [6]
Molecular Mechanisms and Signaling Pathways

Recent research has elucidated that disopyramide's effects extend beyond simple sodium channel blockade. The drug exhibits a complex multi-channel blocking profile that contributes to its overall electrophysiological impact:

G cluster_primary Primary Sodium Channel Blockade cluster_secondary Secondary Channel Effects cluster_mechanical Mechanical Effects Disopyramide Disopyramide Na_Channel Fast Sodium Channels (INa) Disopyramide->Na_Channel IKr IKr (HERG) Block Disopyramide->IKr ICaL L-type Ca2+ Channel Enhancement Disopyramide->ICaL Late_INa Late INa Enhancement Disopyramide->Late_INa ISK SK Channel Reduction Disopyramide->ISK RyR Ryanodine Receptor Stabilization Disopyramide->RyR NCX Na/Ca Exchanger Enhancement Disopyramide->NCX AP_Phase0 Reduced Phase 0 Depolarization Na_Channel->AP_Phase0 Conduction_Velocity Decreased Conduction Velocity AP_Phase0->Conduction_Velocity APD Action Potential Duration Prolongation IKr->APD ICaL->APD Late_INa->APD ISK->APD Contractility Reduced Contractility RyR->Contractility NCX->Contractility

Diagram 1: Disopyramide's Multi-Channel Pharmacological Targets - This diagram illustrates the complex ionic mechanisms underlying disopyramide's effects on cardiac electrophysiology and contractility, explaining both its antiarrhythmic benefits and potential adverse effects.

Research has demonstrated that in addition to blocking the fast sodium current (INa), disopyramide enhances the inward L-type calcium channel current (ICa-L), the late sodium channel current (late INa), and the Na/Ca exchanger current (INCX), while reducing the outward small-conductance calcium-activated potassium channel current (ISK) [6]. These combined effects contribute to action potential prolongation, which may be particularly beneficial in conditions associated with abbreviated repolarization such as Short QT Syndrome [5] [6]. Interestingly, disopyramide displays minimal effect on the rapidly activating delayed rectifier potassium current (IKr) in the setting of the N588K-HERG mutation found in SQTS1, which may explain its potential efficacy in this condition compared to other IKr blockers [5] [6].

In Silico Prediction Models

Recent advances in computational modeling have enabled the prediction of disopyramide-induced changes in human cardiac electrophysiology and contractility. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has developed sophisticated in silico models that simulate drug effects on human ventricular cardiomyocytes [7]. These models incorporate disopyramide's known inhibition profiles on multiple ion channels (INa, IKr, ICaL) to predict changes in action potential duration, calcium handling, and contractility [7].

For researchers implementing these models, the typical workflow involves:

  • Input of disopyramide's IC50 values for various cardiac ion channels
  • Simulation across a population of in silico human ventricular cells (n=323) representing biological variability
  • Prediction of biomarkers including active tension peak, action potential duration, and calcium transient amplitude
  • Comparison against experimental data for validation [7]

These in silico approaches have demonstrated high predictive accuracy for disopyramide's negative inotropic effects and can be valuable tools for preclinical safety assessment [7].

Conclusion

Disopyramide remains an important therapeutic option for patients with life-threatening ventricular tachycardia, though its use requires careful patient selection, vigilant monitoring, and thorough understanding of its complex pharmacological profile. The drug's dual nature as both a sodium channel blocker and an anticholinergic agent necessitates a balanced approach that maximizes therapeutic benefit while minimizing potential harms. Recent research has expanded our understanding of disopyramide's mechanisms beyond simple channel blockade to include effects on calcium handling, sarcomeric function, and multiple repolarization currents. These insights have opened new potential applications for disopyramide in conditions such as Short QT Syndrome and hypertrophic cardiomyopathy, while sophisticated in silico models now enable more accurate prediction of its effects on human cardiac electrophysiology and contractility. As research continues, the integration of traditional clinical protocols with these novel mechanistic insights and computational approaches will hopefully enhance the safe and effective use of this powerful antiarrhythmic agent.

References

Comprehensive Application Notes and Protocols for Disopyramide in Obstructive Hypertrophic Cardiomyopathy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Disopyramide is a class Ia antiarrhythmic agent that has found significant therapeutic utility in the management of symptomatic obstructive hypertrophic cardiomyopathy (HOCM). Originally developed in the 1960s during the search for antiarrhythmic agents beyond quinidine and procainamide, disopyramide was selected from over 500 synthesized compounds for its unique pharmacological properties. [1] Despite its classification as an antiarrhythmic, disopyramide is now primarily used in HOCM for its negative inotropic effects rather than its rhythm-control properties. The drug's chemical structure resembles the synthetic muscarinic antagonist lachesine, which explains its significant anticholinergic properties. [1] For researchers and drug development professionals, understanding disopyramide's dual mechanism of action—sodium channel blockade and anticholinergic effects—provides insights into its therapeutic utility in HOCM and its distinct side effect profile compared to other cardiovascular agents.

In current clinical practice, disopyramide serves as an important second-line therapy for HOCM patients who remain symptomatic despite first-line treatment with beta-blockers or non-dihydropyridine calcium channel blockers. [2] The 2022 American Heart Association/American College of Cardiology guidelines for HCM management assign disopyramide a Class IIa recommendation for drug-refractory symptomatic obstruction, reflecting its established efficacy and safety profile. [3] The drug's ability to reduce left ventricular outflow tract (LVOT) gradients and improve heart failure symptoms has been demonstrated in multiple clinical studies, with sustained benefits observed over long-term treatment periods exceeding five years. [3] For the pharmaceutical development community, disopyramide represents an excellent example of drug repurposing, where an agent developed for one indication (arrhythmias) finds significant utility in another disease state (HOCM) based on understanding its multifaceted pharmacological actions.

Pharmacology and Mechanism of Action

Core Pharmacodynamic Properties

According to the Vaughan Williams classification, disopyramide is designated as a class Ia antiarrhythmic agent, functioning primarily through blockade of cardiac sodium ion channels responsible for the fast inward depolarizing current in cardiomyocytes. [1] This sodium channel blockade results in several electrophysiological effects: lengthening of the action potential duration (represented by a rightward shift of the action potential curve), reduction in the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, and decreased upstroke velocity (phase 1). [1] Collectively, these actions decrease myocardial excitability and conduction velocity, which underlies the drug's antiarrhythmic properties. In the context of HOCM, disopyramide's most therapeutically relevant effect is its negative inotropic action on cardiac muscle, which reduces the hyperdynamic contraction that contributes to left ventricular outflow tract obstruction.

Beyond its sodium channel blocking activity, disopyramide exhibits additional ion channel effects that contribute to both its efficacy and safety profile. The drug also blocks the rapid component of the delayed rectifier potassium current (IKr), resulting in QT interval prolongation on the surface ECG. [1] [4] This effect necessitates careful electrocardiographic monitoring during treatment initiation and dose escalation. Recent research using human-induced pluripotent stem cell-derived cardiomyocytes from patients with Short QT Syndrome Type 1 has revealed that disopyramide prolongs action potential duration through multiple ionic mechanisms: enhancement of inward L-type calcium channel current (ICa-L), late sodium channel current (late INa), and Na/Ca exchanger current (INCX), while reducing the outward small-conductance calcium-activated potassium channel current (ISK). [4] These multifaceted ion channel effects distinguish disopyramide from other class Ia antiarrhythmics and contribute to its unique therapeutic profile.

Pharmacokinetic Profile

Table 1: Pharmacokinetic Properties of Disopyramide

Parameter Characteristics Clinical Implications
Absorption Nearly complete oral absorption Can be administered without regard to meals; consistent systemic exposure
Protein Binding 50%-65% [5] Significant binding to alpha-1-acid-glycoprotein; reduced binding in hepatic impairment
Metabolism Hepatic, primarily via CYP3A4 [1] Subject to drug interactions with CYP3A4 inducers/inhibitors
Elimination Half-life 6.7 hours (range 4-10 hours) in normal renal function [1] [5] Extended to 14-43 hours in severe renal dysfunction (clearance <8mL/min) [1]
Route of Elimination Renal (50% unchanged, 20% as mono-N-dealkylated metabolite) [5] Requires dose adjustment in renal impairment

The metabolism of disopyramide primarily involves the hepatic cytochrome P450 system, specifically the CYP3A4 isoenzyme. This metabolic pathway creates important considerations for drug-drug interactions that researchers must account for in both clinical practice and trial design. CYP3A4 inducers such as rifampin, phenobarbital, and phenytoin increase disopyramide metabolism, reducing its plasma half-life and potentially compromising therapeutic efficacy. [1] Conversely, CYP3A4 inhibitors including verapamil, diltiazem, ketoconazole, macrolide antibiotics, protease inhibitors, and even grapefruit juice decrease disopyramide metabolism, increasing plasma concentrations and the risk of toxicity. [1] When disopyramide is co-administered with these substances, therapeutic drug monitoring is warranted to maintain concentrations within the therapeutic range (typically 2-5 mg/L). The drug's elimination half-life increases significantly in patients with renal impairment, hepatic dysfunction, or heart failure, necessitating appropriate dose adjustments based on the specific clinical context and patient characteristics.

Clinical Evidence and Efficacy Data

Long-term Efficacy Studies

Long-term clinical studies have established the sustained efficacy of disopyramide in reducing LVOT gradients and improving functional status in HOCM patients. A landmark 2025 multicenter study published in the Journal of the American Heart Association evaluated 92 consecutive patients with symptomatic obstructive HCM maintained on disopyramide for ≥5 years (median treatment duration 7.2 years). [3] The study demonstrated significant hemodynamic improvements, with resting LVOT gradients reduced by 37% (to median 19 mm Hg) and provoked gradients decreased by 57% (to median 41 mm Hg). Importantly, 46% of patients achieved no significant residual obstruction (defined as <30 mm Hg at rest or with provocation), and there was no significant change in ejection fraction (69%±6% versus 69%±9%, P=0.51), indicating preservation of systolic function despite long-term treatment. [3] At final follow-up, 67% of patients continued disopyramide therapy, with 57 of these 62 patients demonstrating sustained symptom improvement of ≥1 New York Heart Association (NYHA) functional class. [3]

A 2024 Italian multicenter study with a mean follow-up of 4.4 years (range 0.4-14 years) provided additional real-world evidence supporting disopyramide's efficacy. [2] This retrospective analysis of 62 symptomatic HOCM patients with LVOT gradients ≥50 mmHg found that 47 patients (76%) were classified as treatment responders, defined by improvement in NYHA class or stabilization of symptoms. Responders demonstrated significantly larger left ventricular diastolic volume index (LVEDVi) at baseline compared to non-responders (61±14 vs. 49±16 ml, p=0.018), suggesting that preserved LV volume may predict better therapeutic response. [2] At follow-up, responders achieved significantly lower LVOT gradients than non-responders (43±32 vs. 66±28 mmHg, p=0.013), with 75% of responders versus only 25% of non-responders achieving LVOT gradients <50 mmHg (p=0.004). [2] These findings highlight that a substantial majority of HOCM patients derive sustained benefit from disopyramide, potentially avoiding or delaying the need for invasive septal reduction therapies.

Safety and Tolerability Profile

Long-term safety data from the 2025 multicenter study revealed that serious adverse events were uncommon during extended disopyramide treatment. Ventricular tachyarrhythmias and left ventricular systolic dysfunction were rare (n=3 and n=1 respectively) and not attributed to disopyramide therapy. [3] Mortality during disopyramide treatment was exceedingly rare (n=3, 5%) and non-HCM-related, occurring in patients aged ≥90 years. [3] A separate 2017 safety study specifically addressing outpatient initiation of disopyramide in 168 HOCM patients found no cardiac events within 3 months of initiation and only 2 patients developing cardiac events (syncope of unknown cause in both) during long-term follow-up (median 447 days, total 255 patient-years). [6] This study established the safety of carefully monitored outpatient initiation, challenging previous recommendations that mandated inpatient initiation due to proarrhythmic concerns.

Table 2: Efficacy Outcomes from Long-term Disopyramide Studies in HOCM

Efficacy Parameter 2025 Multicenter Study (n=92) [3] 2024 Italian Study (n=62) [2]
Treatment Duration Median 7.2 years (≥5 years) Mean 4.4 years (range 0.4-14 years)
Continued Therapy at Follow-up 67% (62/92 patients) 76% (47/62 patients)
Symptom Improvement (≥1 NYHA Class) 92% (57/62 continued patients) 76% (47/62 patients)
Resting LVOT Gradient Reduction 37% reduction (to median 19 mmHg) Significant reduction in responders (to 43±32 mmHg)
Provoked LVOT Gradient Reduction 57% reduction (to median 41 mmHg) Not specifically reported
Freedom from SRT Not specifically reported 70% avoided septal reduction therapy

The most frequently encountered adverse effects relate to disopyramide's anticholinergic properties. In the 2017 safety study, 38 patients (23%) developed side effects attributable to disopyramide, with 18 (11%) discontinuing the drug as a result. [6] The most common anticholinergic effects include xerostomia (dry mouth), constipation, urinary retention (particularly concerning in elderly males with prostatism), and potential exacerbation of glaucoma. [1] To mitigate these anticholinergic effects, pyridostigmine (a reversible acetylcholinesterase inhibitor) may be co-administered, potentially allowing continuation of disopyramide in patients who would otherwise discontinue treatment due to side effects. [1] [6] Additionally, disopyramide produces a dose-dependent QT interval prolongation, with one study demonstrating a mean QTc increase of 19±23 ms at a dose of 300 mg daily. [6] Interestingly, dose escalation to 600 mg did not produce further significant QT prolongation, suggesting that the effect may plateau at moderate doses.

Dosing Protocols and Therapeutic Monitoring

Initiation and Titration Strategies

Disopyramide therapy should be initiated at low doses with careful titration based on clinical response and tolerability. For the immediate-release formulation, the recommended starting dose is 100 mg three times daily (300 mg total daily dose), administered at approximately 6-hour intervals to maintain stable plasma concentrations. [1] [6] If symptoms persist without significant side effects, the dose may be increased incrementally by 100 mg daily every 1-2 weeks, up to a maximum tolerated dose of 600 mg daily (200 mg three times daily). [2] The extended-release formulation may be preferred for maintenance therapy due to its more convenient twice-daily dosing, but should not be used for initial titration because its prolonged half-life makes rapid adjustment difficult if side effects occur. [1] Importantly, extended-release capsules must be swallowed whole and never broken or chewed, as this would alter the drug delivery characteristics and potentially cause rapid drug release.

Dose optimization should be guided by both symptomatic improvement and objective hemodynamic parameters. Clinical follow-up with cardiac examination, ECG, and echocardiogram should be performed every 1-2 weeks during the titration phase. [2] The Italian multicenter study utilized a mean maintenance dose of 349±27 mg daily, achieving significant symptomatic improvement in 76% of patients. [2] When initiating therapy, clinicians must consider individual patient factors that may influence dosing requirements. For patients with renal impairment (creatinine clearance <8 mL/min), the elimination half-life extends significantly to 14-43 hours compared to the normal 6-8 hours, necessitating dose reduction and/or extended dosing intervals. [1] Similarly, patients with hepatic impairment or heart failure may require adjusted dosing due to reduced drug clearance and potential increased sensitivity to adverse effects. In all cases, the principle of "start low, go slow" applies, with careful assessment of therapeutic response and adverse effects at each titration step.

Therapeutic Monitoring and Safety Assessment

Comprehensive baseline assessment is essential before initiating disopyramide therapy. This should include detailed clinical evaluation with documentation of NYHA functional class, 12-lead ECG with careful measurement of QTc interval, comprehensive echocardiogram with measurement of LVOT gradients at rest and with provocation, renal function assessment, and liver function tests. [1] [2] [6] Absolute contraindications to disopyramide include pre-existing prolonged QTc (>500 ms), second or third-degree AV block without a pacemaker, congenital long QT syndrome, history of torsades de pointes, reduced left ventricular systolic function (EF <50%), and hypersensitivity to the drug. [1] [2] [6] Relative contraindications include conditions that may be exacerbated by anticholinergic effects: urinary retention (especially benign prostatic hyperplasia), glaucoma, and myasthenia gravis. [6]

Table 3: Disopyramide Dosing and Monitoring Protocol

Parameter Baseline Assessment Initiation Phase (Weeks 1-4) Maintenance Phase (Months 1-3) Long-term Monitoring (>3 Months)
Dosing N/A Start 100 mg TID (300 mg/day); titrate upward by 100 mg/day every 1-2 weeks Optimize dose based on response & tolerance (max 600 mg/day) Continue effective dose; consider extended-release formulation
Clinical Assessment NYHA class, symptom burden Every 1-2 weeks: symptom review, anticholinergic side effects Monthly: symptom status, side effect assessment Every 3-6 months: functional status, treatment adherence
ECG Parameters QTc, PR, QRS intervals Weekly during titration: QTc (hold if >500 ms), AV conduction After dose stabilization; then monthly until stable Every 3-6 months or with symptom changes
Echocardiogram LVEF, LVOT gradients at rest and provoked 2-4 weeks post-initiation: LVOT gradient response 3 months: LVEF, gradient assessment Every 6-12 months or with clinical change
Laboratory Tests Renal function, liver function, electrolytes -- Check electrolytes if diuretic co-administered Annual renal/hepatic function if stable

During ongoing monitoring, particular attention should be paid to QTc interval measurement. Therapy should be temporarily held if the QTc exceeds 500 ms and restarted at a lower dose after evaluation of potential contributing factors. [2] [6] Echocardiographic assessment should document both resting and provoked LVOT gradients to objectively assess hemodynamic response. The development of left ventricular systolic dysfunction (ejection fraction <50%) requires dose reduction or discontinuation, as disopyramide has negative inotropic properties that can exacerbate heart failure in susceptible individuals. [1] [2] For patients experiencing troublesome anticholinergic effects, consider dose reduction or addition of pyridostigmine (30-60 mg three times daily) to counteract these side effects while maintaining the hemodynamic benefits of disopyramide. [1] [6] With appropriate monitoring and dose adjustment, most patients can maintain long-term therapy with sustained symptomatic benefit.

Safety Management and Risk Mitigation

Proarrhythmic Risk Assessment and Management

The principal proarrhythmic concern with disopyramide is its potential to induce torsades de pointes (TdP), a polymorphic ventricular tachycardia associated with QT interval prolongation. This risk necessitates careful patient selection and systematic monitoring. The 2017 outpatient safety study demonstrated that with appropriate precautions, the risk of serious arrhythmic events is low, with no cases of TdP reported among 168 patients initiated on disopyramide in the outpatient setting. [6] Several risk factors increase susceptibility to disopyramide-induced proarrhythmia, including baseline QTc prolongation (>450 ms in men, >470 ms in women), concomitant use of other QT-prolonging medications, history of TdP, structural heart disease with reduced ejection fraction, female sex, electrolyte disturbances (hypokalemia, hypomagnesemia, hypocalcemia), renal or hepatic impairment, and bradycardia. [1] [6] Before initiation, a thorough review of the patient's medication profile should be conducted to identify and discontinue non-essential QT-prolonging drugs.

Electrolyte management is particularly important in patients receiving diuretic therapy, as hypokalemia and hypomagnesemia significantly increase the risk of TdP. Serum potassium should be maintained at >4.0 mEq/L and magnesium within normal range. [6] For patients requiring continued diuretic therapy, potassium-sparing agents should be considered, and regular monitoring of electrolytes is essential, especially during initiation and dose titration. In patients with atrial fibrillation, special caution is warranted as disopyramide can paradoxically increase ventricular rate in atrial fibrillation/flutter by enhancing AV nodal conduction, particularly after conversion to sinus rhythm or following pauses. [6] These patients may require concomitant AV nodal blocking agents (beta-blockers or non-dihydropyridine calcium channel blockers) to control ventricular rate. The management of proarrhythmic risk requires vigilant monitoring and proactive intervention to maintain a favorable risk-benefit profile throughout treatment.

Management of Anticholinergic Effects

The anticholinergic side effects of disopyramide represent the most common reason for dose reduction or discontinuation, occurring in approximately 23% of patients according to the 2017 safety study. [6] These effects result from disopyramide's structural similarity to synthetic muscarinic antagonists and include dry mouth (xerostomia), constipation, blurred vision, urinary hesitation or retention (particularly problematic in elderly males with benign prostatic hyperplasia), and exacerbation of glaucoma. [1] To manage these effects, several strategies may be employed. First, dose reduction should be considered if side effects are troublesome but not serious. Second, administration of pyridostigmine (30-60 mg three times daily), a reversible acetylcholinesterase inhibitor, can effectively counteract anticholinergic symptoms without negating disopyramide's beneficial hemodynamic effects. [1] [6]

For patients experiencing urinary retention, careful assessment of post-void residual urine volume may be necessary, with urologic consultation for persistent symptoms. Those with a history of glaucoma require regular ophthalmologic evaluation, as disopyramide can theoretically increase intraocular pressure. Xerostomia may be managed with saliva substitutes, sugar-free gum, or pilocarpine in severe cases. Constipation can often be managed with increased dietary fiber, adequate hydration, and stool softeners if necessary. Through proactive management of anticholinergic effects, many patients can continue disopyramide therapy long-term without significant deterioration in quality of life. The 2017 safety study demonstrated that only 11% of patients ultimately discontinued disopyramide due to side effects, suggesting that most anticholinergic effects are manageable with appropriate interventions. [6]

Experimental Protocols and Research Applications

In Vitro Electrophysiology Assessment

Comprehensive electrophysiological characterization of disopyramide's effects can be performed using patch-clamp techniques in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). This approach allows researchers to investigate the drug's multifaceted ion channel interactions in human-relevant systems. The following protocol outlines the key methodology based on techniques described in recent literature [4]:

  • Cell Preparation: Culture hiPSC-CMs from both healthy donors and patients with specific channelopathies (e.g., Short QT Syndrome Type 1 with N588K mutation in KCNH2) on Matrigel-coated petri dishes. Use cells at 40-60 days of culture with basic culture medium, maintaining temperature at 37°C with 5% CO₂.

  • Solution Configuration: For action potential recordings, use pipette solution containing (in mM): KCl 110, MgCl₂ 1, CaCl₂ 1, EGTA 10, HEPES 10, MgATP 5, NaGTP 0.1 (pH 7.3 with KOH). Bath solution should contain (in mM): NaCl 140, KCl 5.4, MgCl₂ 1, CaCl₂ 1.8, HEPES 10, glucose 10 (pH 7.4 with NaOH).

  • Patch-Clamp Recording: Employ standard whole-cell patch-clamp configuration at room temperature. Pull borosilicate glass capillaries to resistance of 1-2 MΩ for current measurements and 4-5 MΩ for action potential recordings. Maintain series resistance compensation at 70-80% to minimize voltage errors.

  • Drug Application: Prepare disopyramide stock solution in DMSO (final concentration ≤0.1%) and dilute to target concentrations (typically 10-100 μM) in bath solution. Apply using a perfusion system with complete solution exchange within 30 seconds.

  • Data Acquisition: Record action potentials in current-clamp mode with stimulation at 1 Hz. Analyze action potential duration at 50% and 90% repolarization (APD₅₀, APD₉₀), resting membrane potential, and action potential amplitude. For ion current measurements, utilize appropriate voltage protocols specific to each current of interest.

This methodology enables researchers to quantify disopyramide's effects on multiple ion currents simultaneously, providing insight into the complex mechanisms underlying its clinical efficacy and proarrhythmic potential. The use of patient-specific hiPSC-CMs allows for investigation of disopyramide's effects in genetically defined backgrounds, facilitating personalized therapeutic approaches.

Clinical Research Protocol for Disopyramide Trials

For researchers designing clinical trials investigating disopyramide in HOCM, the following protocol framework incorporates elements from recent studies and addresses key efficacy and safety parameters [3] [2] [6]:

  • Study Population: Include symptomatic HOCM patients (NYHA Class II-IV) with LVOT gradient ≥50 mmHg at rest or with provocation despite maximally tolerated beta-blocker or calcium channel blocker therapy. Key exclusion criteria should include LVEF <50%, baseline QTc >500 ms, congenital long QT syndrome, history of TdP, advanced AV block without pacemaker, urinary retention, or glaucoma.

  • Study Design: Implement a prospective, randomized, double-blind, placebo-controlled design when feasible. For open-label studies, include a run-in period to establish baseline parameters. For long-term extension studies, consider a single-arm design with patients serving as their own controls.

  • Dosing Protocol: Initiate disopyramide at 100 mg TID (300 mg/day). Titrate upward by 100 mg/day every 1-2 weeks based on clinical response and tolerability, to a maximum of 600 mg/day. Maintain stable concomitant medications throughout study period when possible.

  • Endpoint Assessment:

    • Primary Efficacy Endpoint: Change in post-exercise LVOT gradient from baseline to 3-6 months.
    • Secondary Efficacy Endpoints: Change in NYHA functional class, quality of life measures (e.g., KCCQ score), exercise capacity (cardiopulmonary exercise testing), and biomarkers (NT-proBNP).
    • Safety Endpoints: Incidence of serious adverse events, QTc prolongation >500 ms, symptomatic arrhythmias, change in LVEF, and anticholinergic side effects.
  • Assessment Schedule: Conduct comprehensive evaluations at baseline, 2-4 weeks, 3 months, 6 months, and every 6 months thereafter. Each visit should include clinical assessment, 12-lead ECG, echocardiogram with gradient measurement, and safety laboratories.

This structured protocol enables systematic evaluation of both hemodynamic efficacy and safety parameters, facilitating comparison across studies and contributing to the growing evidence base for disopyramide in HOCM.

G PatientScreening Patient Screening NYHA II-IV, LVOTG ≥50 mmHg BaselineAssessment Baseline Assessment ECG, Echo, Labs, NYHA PatientScreening->BaselineAssessment ExclusionCheck Exclusion Criteria Check LVEF<50%, QTc>500ms, Contraindications BaselineAssessment->ExclusionCheck Initiation Disopyramide Initiation 100 mg TID (300 mg/day) ExclusionCheck->Initiation Eligible Titration Dose Titration Increase by 100 mg/day q1-2wk Max 600 mg/day Initiation->Titration Monitoring Therapeutic Monitoring ECG, Echo, Clinical Assessment Titration->Monitoring ResponseEvaluation Response Evaluation Symptom Improvement LVOTG Reduction Monitoring->ResponseEvaluation Maintenance Maintenance Therapy Continue effective dose Manage side effects ResponseEvaluation->Maintenance Adequate Response AlternativeTherapy Alternative Therapy SRT if inadequate response ResponseEvaluation->AlternativeTherapy Inadequate Response Maintenance->Monitoring Ongoing

Figure 1: Disopyramide Treatment Algorithm for HOCM - This flowchart illustrates the comprehensive management pathway for HOCM patients receiving disopyramide, from initial screening through long-term maintenance therapy.

Conclusion and Future Directions

Disopyramide remains an important therapeutic option for patients with symptomatic obstructive hypertrophic cardiomyopathy who have inadequate response to first-line beta-blockers or calcium channel blockers. Extensive clinical experience and recent long-term studies confirm its efficacy in reducing LVOT gradients, improving functional status, and delaying or avoiding the need for invasive septal reduction therapy in a substantial proportion of patients. [3] [2] The drug's unique dual mechanism of action—combining negative inotropic effects through sodium channel blockade with significant anticholinergic properties—distinguishes it from other available therapies and underlies both its therapeutic benefits and characteristic side effect profile. With appropriate patient selection, careful dose titration, and systematic monitoring for potential adverse effects, disopyramide can be safely administered in both inpatient and outpatient settings, as demonstrated by recent safety studies. [6]

Future research directions should focus on refining patient selection criteria through identification of biomarkers or echocardiographic parameters predictive of treatment response. The observation that patients with larger left ventricular diastolic volume may derive greater benefit warrants further investigation in prospective studies. [2] Additionally, comparative effectiveness research examining disopyramide versus newer therapeutic options such as myosin inhibitors would provide valuable guidance for clinical decision-making. Further exploration of strategies to mitigate anticholinergic side effects, including optimized dosing of pyridostigmine or development of disopyramide analogs with reduced anticholinergic activity, could enhance long-term tolerability and treatment adherence. As personalized medicine approaches advance, genetic profiling may eventually help identify patients most likely to respond to disopyramide based on specific sarcomere mutations or pharmacogenetic characteristics. Through continued research and clinical innovation, disopyramide will maintain its important role in the comprehensive management of obstructive hypertrophic cardiomyopathy.

References

Disopyramide Loading Dose Protocol for Ventricular Arrhythmias

Author: Smolecule Technical Support Team. Date: February 2026

For the rapid control of life-threatening ventricular arrhythmias in patients weighing over 50 kg, the established loading dose regimen is as follows [1]:

  • Initial Loading Dose: 300 mg of immediate-release disopyramide orally.
  • Subsequent Dosing: 150 mg to 300 mg of immediate-release disopyramide every 6 hours.
  • Dose Titration: If there is no response within the first 6 hours, the dose may be increased to 200 mg every 6 hours. If there is still no response after 48 hours, the dose may be further increased to 250-300 mg every 6 hours.

Controlled-release (CR) formulations are not recommended for initial rapid control [1].

The table below summarizes the key dosing information for different patient populations and formulations:

Patient Population / Condition Formulation Loading / Initial Dose Maintenance Dosing
Ventricular Arrhythmias (>50 kg) [1] Immediate-Release 300 mg 150-300 mg q6hr
Ventricular Arrhythmias (<50 kg) [1] Immediate-Release 200 mg 100 mg q6hr
Renal Impairment (CrCl >40 mL/min) [1] Immediate-Release Not specified 100 mg q6hr
Renal Impairment (CrCl 30-40 mL/min) [1] Immediate-Release Not specified 100 mg q8hr
Renal Impairment (CrCl ≤40 mL/min) [1] Controlled-Release Contraindicated Not recommended
Hepatic Impairment [1] Immediate-Release Not specified 100 mg q6hr (reduce dose)
Standard Maintenance [2] [3] Immediate-Release Not applicable 400-800 mg per day in divided doses

Pharmacokinetic & Safety Foundations for Dosing

The loading dose protocol is designed to achieve therapeutic plasma concentrations rapidly, which are typically between 2 to 4 mcg/mL [2] [1]. Key pharmacokinetic properties that inform this protocol include:

  • Absorption and Half-life: Disopyramide is rapidly and almost completely absorbed after oral administration, with peak plasma levels usually attained within 2 hours. The mean plasma half-life in healthy individuals is 6.7 hours (range 4-10 hours) [2] [3].
  • Metabolism and Excretion: Disopyramide is metabolized by the hepatic enzyme CYP3A4 and excreted renally, with about 50% of a dose eliminated unchanged in urine [2] [3] [4]. This necessitates dose adjustments in patients with renal or hepatic impairment, as the half-life can be significantly prolonged [2] [4] [5].
  • Protein Binding: Disopyramide is 50-65% bound to plasma proteins, and this binding is concentration-dependent, which complicates the prediction of free drug levels [2].

G cluster_pharmacokinetics Pharmacokinetic Pathway cluster_factors Factors Influencing Drug Levels OralDose Oral Disopyramide Dose GI Gastrointestinal Tract OralDose->GI Rapid & Near Complete Absorption Plasma Systemic Circulation GI->Plasma Peak plasma levels in ~2h Liver Liver (CYP3A4) Plasma->Liver Hepatic Metabolism Kidney Kidney Plasma->Kidney Heart Heart (Site of Action) Plasma->Heart Therapeutic Range: 2-4 mcg/mL Metabolites Metabolites (Inactive) Liver->Metabolites Excretion Renal Excretion Kidney->Excretion ~50% unchanged CYP3A_Inhibitors CYP3A4 Inhibitors (e.g., Macrolides, Azole Antifungals) CYP3A_Inhibitors->Liver ↑ Disopyramide Levels CYP3A_Inducers CYP3A4 Inducers (e.g., Rifampin, Phenytoin) CYP3A_Inducers->Liver ↓ Disopyramide Levels Renal_Impairment Renal Impairment Renal_Impairment->Kidney ↑ Risk of Toxicity Heart_Failure Heart Failure Heart_Failure->Plasma Altered Volume of Distribution

Critical Safety Monitoring & Contraindications

Initiation of disopyramide, particularly for rapid control of arrhythmias, should be carried out in a hospital setting due to the risk of proarrhythmic and negative inotropic effects [2] [5]. Key safety considerations include:

  • Cardiac Monitoring: Continuous ECG monitoring is essential to detect QRS complex widening (>25%) or QTc interval prolongation (>25%), which are signs of toxicity and may predispose to life-threatening arrhythmias like torsades de pointes [2] [4] [5].
  • Hemodynamic Monitoring: Disopyramide has significant negative inotropic properties and can cause or worsen congestive heart failure (CHF) or produce severe hypotension. It is contraindicated in patients with uncompensated or marginally compensated CHF, cardiogenic shock, and pre-existing second- or third-degree AV block (without a pacemaker) [2] [4] [5].
  • Drug Interactions: Disopyramide has numerous serious drug-drug interactions. Concomitant use with other QT-prolonging agents (e.g., certain antidepressants, antibiotics) or strong CYP3A4 inhibitors (e.g., clarithromycin, ketoconazole) is contraindicated due to the high risk of dangerous arrhythmias [2] [1] [5].
  • Other Adverse Effects: Due to its anticholinergic properties, disopyramide can cause dry mouth, urinary retention, constipation, and blurred vision. It can also rarely cause hypoglycemia, especially in the elderly, or those with heart failure or malnutrition [2] [4] [6].

Experimental Protocol for Clinical Administration

The following workflow outlines the key steps for the safe administration of a disopyramide loading dose in a clinical setting.

G Start Patient with Life-Threatening Ventricular Arrhythmia Assess 1. Patient Assessment Start->Assess Contra Check Contraindications: - Uncompensated CHF - 2nd/3rd AV Block (no pacemaker) - Long QT syndrome - Cardiogenic Shock - Hypersensitivity Assess->Contra Initiate 2. Initiate in Hospital Contra->Initiate No Contraindications Found Administer 3. Administer Loading Dose 300 mg Immediate-Release (for >50 kg) Initiate->Administer Monitor 4. Continuous In-Hospital Monitoring Administer->Monitor ECG ECG: QRS & QTc interval (Discontinue if ↑ >25%) Monitor->ECG BP Blood Pressure & Signs of CHF Monitor->BP Glucose Blood Glucose Levels Monitor->Glucose Maintain 5. Establish Maintenance Dosing 150-300 mg q6h (Immediate-Release) ECG->Maintain BP->Maintain Glucose->Maintain

Important Considerations for Researchers and Clinicians

  • Use in Hypertrophic Cardiomyopathy (HCM): While not an FDA-approved indication for ventricular arrhythmias, disopyramide is widely used off-label for symptomatic obstructive HCM. Its negative inotropic effect reduces left ventricular outflow tract gradients. Long-term studies (median 7.2 years) show it is safe and effective for heart failure symptoms in two-thirds of patients, with a low risk of adverse events [7] [8]. Recent research also explores its combination with new agents like aficamten [9].
  • Dosing in Special Populations: Dose selection in the elderly should be cautious, starting at the low end of the dosing range. The Beers Criteria recommend avoiding disopyramide in older adults due to its potent negative inotropic effects and potential to induce heart failure; non-anticholinergic antiarrhythmic drugs are preferred [1].
  • Regulatory and Safety History: The Cardiac Arrhythmia Suppression Trial (CAST) showed that some antiarrhythmic drugs increased mortality in patients with asymptomatic non-life-threatening arrhythmias post-MI. This underscores that disopyramide should be reserved for patients with life-threatening ventricular arrhythmias [2] [5].

References

Comprehensive Application Notes and Protocols for Disopyramide Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Disopyramide phosphate is a Class IA antiarrhythmic agent used for the management of life-threatening ventricular arrhythmias such as sustained ventricular tachycardia. As with other drugs in this class, disopyramide exhibits a narrow therapeutic index with potentially serious proarrhythmic effects, making therapeutic drug monitoring (TDM) essential for safe and effective use. The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated that certain antiarrhythmic drugs could actually increase mortality in patients with asymptomatic non-life-threatening ventricular arrhythmias who had experienced myocardial infarction, highlighting the critical importance of proper drug selection and monitoring [1].

The pharmacological activity of disopyramide stems from its dual mechanisms of action: blockade of the fast inward sodium currents responsible for cardiac action potential upstroke (common to all Class I agents), and inhibition of outward potassium currents that govern cardiac repolarization. This combination produces both conduction-slowing effects and action potential prolongation, which explains its efficacy in suppressing arrhythmias as well as its potential to cause torsades de pointes, a particularly dangerous form of polymorphic ventricular tachycardia [2]. Disopyramide also exhibits significant anticholinergic activity (approximately 0.06% that of atropine), which contributes to its side effect profile but is not primarily responsible for its therapeutic effects [1].

Analytical Methods for Disopyramide Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) with ultraviolet detection represents a robust, widely-available methodology for disopyramide quantification in biological matrices. A validated HPLC method described in the literature utilizes reversed-phase separation with a 5-μm column and a mobile phase consisting of acetonitrile, ammonium dihydrogen phosphate buffer, acetic acid, and water. This approach employs UV detection at 254 nm and requires only 100 μL of serum sample, with a total analysis time of approximately 9 minutes per sample [3]. The sample preparation involves a two-step liquid-liquid extraction using chloroform, sodium carbonate, and hydrochloric acid, providing excellent clean-up of biological matrix components. This method demonstrates precision of 3.8%, average recovery of 92.9%, and shows no interference from 18 commonly co-administered drugs, making it suitable for routine TDM applications [3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for disopyramide monitoring, particularly valuable for research applications or when simultaneous quantification of the parent drug and its major metabolite is required. A recently developed LC-MS/MS assay employs multiple reaction monitoring (MRM) at transitions of m/z 340.2 → 239.2 for disopyramide and m/z 298.2 → 239.2 for its major metabolite, mono-isopropyl-disopyramide (MND) [4]. This method requires only a simple protein precipitation preparation step and achieves an impressive lower limit of quantification (LLOQ) of 2 ng/mL for both analytes, with linear ranges of 2–2000 ng/mL for disopyramide and 2–1000 ng/mL for MND. The enhanced sensitivity of this approach facilitates detailed pharmacokinetic studies after both oral and intravenous administration, enabling more precise characterization of disopyramide's absorption and elimination profiles [4].

Immunoassay Techniques

Commercial immunoassays, including enzyme immunoassay (EIA) and fluorescence polarization immunoassay (FPIA), provide practical alternatives for high-throughput clinical laboratories. These automated platforms offer rapid turnaround times and require less technical expertise compared to chromatographic methods, making them suitable for routine TDM applications where large sample volumes are processed [2]. However, potential cross-reactivity with metabolites or structurally similar compounds must be thoroughly evaluated during method validation. While these techniques generally provide adequate accuracy for clinical decision-making, they lack the specificity of chromatographic methods and typically do not distinguish between the enantiomers of disopyramide, which is administered as a racemic mixture [2].

Table 1: Comparison of Analytical Methods for Disopyramide Quantification

Method LLOQ Linear Range Sample Volume Analysis Time Key Advantages Key Limitations
HPLC-UV Not specified Therapeutic range (2-4 μg/mL) 100 μL 9 minutes Robust, widely available; Lower operational cost Moderate sensitivity; Limited specificity
LC-MS/MS 2 ng/mL 2-2000 ng/mL (disopyramide); 2-1000 ng/mL (MND) Small (exact volume not specified) Not specified High sensitivity and specificity; Simultaneous parent drug and metabolite quantification High equipment cost; Requires specialized expertise
Immunoassay Not specified Therapeutic range Small (platform-dependent) Rapid (platform-dependent) High throughput; Minimal technical training Potential metabolite cross-reactivity; Non-stereospecific

Free Drug Monitoring and Protein Binding Considerations

Disopyramide exhibits concentration-dependent protein binding,

with binding primarily to alpha-1 acid glycoprotein (AAG), an acute phase reactant [5]. This unique binding characteristic makes interpretation of total drug concentrations particularly challenging in clinical conditions associated with AAG elevation, such as acute myocardial infarction, chronic inflammation, and postoperative states. Under these circumstances, the unbound fraction of disopyramide may be significantly reduced even when total drug concentrations appear within the therapeutic range, potentially leading to undertreatment if only total concentrations are considered [5]. Conversely, conditions associated with hypoalbuminemia or AAG deficiency may result in elevated free fractions, increasing the risk of toxicity despite total concentrations within the nominal therapeutic range.

Equilibrium dialysis (ED) represents the reference method for determining free drug concentrations, though this technique presents several methodological challenges that must be carefully controlled. Recent research has highlighted that ED procedures are subject to potential biases from non-specific binding, volume shift effects, and Gibbs-Donnan effects, all of which can impact measurement accuracy [6]. When implementing ED for free disopyramide monitoring, laboratories should estimate measurement uncertainty (MU) following ISO/TS 20914:2019 and JCGM 100:2008 guidelines. Studies indicate that expanded uncertainties for free drug concentration measurements typically range between 13.0% and 30.9%, with the highest uncertainties observed when significant biases related to volume shift and Gibbs-Donnan effects exist [6]. The following workflow diagram illustrates the key decision points in disopyramide TDM, particularly regarding when free drug monitoring is indicated:

DisopyramideTDM Disopyramide TDM Decision Workflow Start Patient Receiving Disopyramide TotalDrug Measure Total Disopyramide Level Start->TotalDrug ClinicalContext Evaluate Clinical Context TotalDrug->ClinicalContext AAGNormal AAG Levels Normal? No Comorbidities ClinicalContext->AAGNormal StandardDosing Apply Standard Therapeutic Range AAGNormal->StandardDosing Yes FreeDrug Measure Free Disopyramide Level AAGNormal->FreeDrug No ResponseMatch Clinical Response Matches Total Concentration? ResponseMatch->StandardDosing Yes ResponseMatch->FreeDrug No StandardDosing->ResponseMatch AdjustDosing Adjust Dosing Based on Free Drug Concentration FreeDrug->AdjustDosing

Population Pharmacokinetics and Dosing Considerations

Population pharmacokinetic studies have identified several patient-specific factors that significantly influence disopyramide clearance and should be incorporated into dosing strategies. A Japanese population pharmacokinetic analysis derived the following model for disopyramide clearance (Cl) using nonlinear mixed-effects modeling: Cl (L/h) = 3.75·TBW⁰.⁵⁶⁷·AGE⁻⁰.³⁷⁴·Conc⁻⁰.⁷¹⁹·1.48ᴰᴼˢᴱ ≥ ⁵, where TBW represents total body weight (kg), AGE is age in years, Conc is the concentration of disopyramide (μg/mL), and DOSE ≥ 5 = 1 for patients receiving ≥5 mg/kg/day of disopyramide [7]. This model demonstrates that body weight exerts the most substantial influence on clearance, followed by age and concentration-dependent kinetics, likely related to the saturable protein binding of disopyramide.

The volume of distribution (Vd) in this population was estimated at 4.13 L/kg, while the absorption rate constant (ka) was 0.363 h⁻¹ [7]. These parameters highlight the relatively large volume of distribution and rapid absorption characteristics of disopyramide. Importantly, the identification of concentration-dependent clearance reinforces the complex pharmacokinetics of this drug and supports the value of TDM for individualizing therapy, particularly in patients receiving higher doses (≥5 mg/kg/day) who demonstrated 48% higher clearance compared to those receiving lower doses [7].

Table 2: Disopyramide Pharmacokinetic Parameters in Special Populations

Population Half-life (hours) Clearance Protein Binding Dosing Recommendations
Healthy Adults 6.7 (range 4-10) Normal 50-65% (concentration-dependent) 150 mg every 6 hours (immediate-release)
Renal Impairment (CrCl <40 mL/min) 8-18 Significantly reduced Variable (AAG dependent) Dose reduction required; extended dosing intervals
Heart Failure 7.8-9.7 Reduced Increased AAG may reduce free fraction Lower initial doses; close monitoring
Pediatric Patients Shorter than adults Increased Similar pattern Higher mg/kg doses required (not well established)
Elderly Patients Prolonged Reduced due to age-related renal decline Variable Dose reduction based on renal function

Clinical Implementation Protocol

Sample Collection and Timing

For accurate therapeutic drug monitoring, trough blood samples should be collected immediately before the next scheduled dose, typically at the end of the dosing interval (approximately 6 hours after the previous dose for immediate-release formulations or 12 hours for extended-release capsules) [2]. During the initial dosing period, samples should be obtained only after the patient has reached steady-state concentrations, which typically requires 3-5 elimination half-lives (approximately 24-48 hours for patients with normal renal function) [1] [2]. In special populations with prolonged half-lives, such as those with renal impairment or heart failure, the time to reach steady state may be extended to 72 hours or longer, requiring adjustment of monitoring schedules [1] [5].

Therapeutic and Toxic Ranges

The therapeutic range for total disopyramide concentrations is typically cited as 2-4 μg/mL (5.9-11.8 μmol/L), though this range should be interpreted in conjunction with clinical response and adverse effect monitoring [1] [2]. Importantly, the relationship between concentration and effect is complex for disopyramide, as proarrhythmic effects (particularly torsades de pointes) may occur even at concentrations within or below the therapeutic range, unlike the concentration-dependent widening of QRS complex that typically occurs at higher concentrations [2]. For free drug monitoring, the therapeutic range has not been definitively established, but generally represents the unbound fraction (typically 20-50% of total concentration) that would correspond to 0.4-2.0 μg/mL of free drug [5] [6].

Critical Drug Interactions

Disopyramide is metabolized primarily by CYP3A4, and concomitant administration with strong inhibitors of this enzyme pathway may result in potentially life-threatening elevations in disopyramide concentrations [1]. Documented interactions requiring particular caution include:

  • Macrolide antibiotics: Clarithromycin and erythromycin are strong CYP3A4 inhibitors that have been associated with life-threatening interactions with disopyramide [1]. Azithromycin has also been reported to cause disopyramide toxicity, likely through inhibition of its metabolic transformation to mono-N-dealkyldisopyramide [8].

  • Other antiarrhythmic agents: Concomitant use with other Type 1A antiarrhythmics (quinidine, procainamide) or Type 1C agents (flecainide, propafenone) may produce serious negative inotropic effects or excessive conduction prolongation [1]. Such combinations should be reserved for patients with life-threatening arrhythmias unresponsive to single-agent therapy and require intensive monitoring.

  • Enzyme inducers: Drugs that induce CYP3A4 activity may reduce disopyramide concentrations, potentially leading to therapeutic failure.

The following diagram illustrates the metabolic pathways and key interactions of disopyramide:

DisopyramideMetabolism Disopyramide Metabolism and Key Interactions Disopyramide Disopyramide (Administered as racemate) CYP3A4 CYP3A4 Metabolism Disopyramide->CYP3A4 Renal Renal Excretion (50% unchanged) Disopyramide->Renal ProteinBinding Protein Binding to AAG (Concentration-dependent) Disopyramide->ProteinBinding MND Mono-N-dealkyldisopyramide (MND) Major Metabolite CYP3A4->MND Inhibitors CYP3A4 Inhibitors Increase Disopyramide Levels Inhibitors->CYP3A4 Inhibits Inducers CYP3A4 Inducers Decrease Disopyramide Levels Inducers->CYP3A4 Induces

Conclusion

Therapeutic drug monitoring of disopyramide requires careful consideration of its complex pharmacokinetic profile, including concentration-dependent protein binding, active metabolites, and significant variability in special populations. Implementation of a comprehensive TDM program that incorporates appropriate analytical methods, individualized pharmacokinetic assessment, and clinical response evaluation can optimize therapeutic outcomes while minimizing the risk of serious adverse effects. As disopyramide remains an important therapeutic option for life-threatening ventricular arrhythmias despite the declining use of Class I antiarrhythmic agents, proper understanding and application of these monitoring principles is essential for ensuring patient safety.

References

Application Note: Protocol for IV to Oral Transition of Disopyramide

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Abstract This document details a protocol for transitioning from intravenous (IV) to oral slow-release disopyramide in a clinical setting, specifically for post-myocardial infarction patients with life-threatening ventricular arrhythmias. The regimen aims to maintain therapeutic plasma concentrations while minimizing anticholinergic and proarrhythmic side effects. The protocol is derived from a clinical study and is supported by pharmacokinetic principles.

2.0 Introduction Disopyramide is a Class Ia antiarrhythmic agent used for ventricular arrhythmias. Transitioning from IV to oral therapy is critical for continued patient management outside intensive care settings. This protocol outlines a method to achieve steady-state plasma concentrations during formulation conversion [1].

3.0 Materials

  • Drug Formulations:
    • Intravenous disopyramide: For initial bolus and continuous infusion.
    • Oral slow-release disopyramide phosphate: 250 mg tablets.
  • Equipment: Standard clinical monitoring equipment (ECG, blood pressure monitor), equipment for therapeutic drug monitoring (TDM).

4.0 Detailed Transition Protocol

The core transition strategy involves initiating therapy with an IV loading dose and infusion, followed by the oral slow-release formulation.

4.1 Dosing Regimen The following table summarizes the dosing regimen validated in a clinical study of 12 patients with acute myocardial infarction [1]:

Phase Dosage Form Dose Frequency/Duration
Initial Load Intravenous 1.5 mg/kg Bolus administration over 5 minutes
Continuous Infusion Intravenous 0.4 mg/kg/hr Continuous infusion for 6 hours
Maintenance Oral Slow-Release 250 mg Twice daily (every 12 hours), initiated after the 6-hour IV infusion

4.2 Key Methodological Considerations

  • Therapeutic Drug Monitoring (TDM): Plasma concentrations of total disopyramide rapidly reached steady-state within the therapeutic range (2-4 mcg/mL) using this regimen. Monitoring is recommended to ensure levels remain within this window [1] [2].
  • Metabolite Monitoring: The major metabolite, mono-N-dealkyl-disopyramide (MND), showed large intra-individual variations. No correlation was found between plasma levels of disopyramide or MND and the occurrence of anticholinergic side effects [1].
  • Hemodynamic Monitoring: The referenced study reported no significant effects on mean blood pressure, heart rate, or ECG intervals with this regimen. However, continuous monitoring is advised during transition due to disopyramide's known negative inotropic effects [1] [2].

The workflow for implementing this protocol is outlined below:

Start Patient Requires Disopyramide Therapy Load IV Loading Dose 1.5 mg/kg over 5 min Start->Load Infuse IV Continuous Infusion 0.4 mg/kg/hr for 6 hrs Load->Infuse MonitorIV Monitor ECG & Blood Pressure Infuse->MonitorIV Switch Initiate Oral Therapy Slow-Release 250 mg twice daily MonitorIV->Switch MonitorOral Therapeutic Drug Monitoring (Maintain 2-4 mcg/mL) Switch->MonitorOral Maintain Continue Oral Maintenance Dosing MonitorOral->Maintain

Supporting Pharmacokinetic & Safety Data

For researchers designing studies, understanding the underlying pharmacokinetics and critical safety aspects is essential.

5.1 Fundamental Pharmacokinetic Parameters The following table summarizes key pharmacokinetic data from studies in healthy volunteers and special populations, which inform dosing decisions [3] [4] [5].

Parameter Healthy Volunteers / Normal Renal Function Patients with Renal Impairment Patients with Heart Failure Elderly Patients
Oral Bioavailability 80.9% - 85% [3] [5] Not well quantified ~85% (more variable) [5] Data suggests increased exposure [6]
Elimination Half-life 4 - 10 hours [2] Up to 12.7 - 43 hours [4] [2] Prolonged (~9.7 hours) [5] [2] Similar half-life, but higher peak and AUC [6]
Protein Binding 50-65% (concentration-dependent) [2] Potentially altered Altered (lower α-1-acid glycoprotein) [5] -
Primary Route of Elimination Renal (∼50% as unchanged drug) [2] Significantly reduced renal clearance [4] Reduced unbound clearance [5] -
Recommended Adjustment - Reduce dose and/or frequency [4] Monitor closely; may require dose reduction [5] [2] Reduce oral dose by 1/3 [6]

5.2 Critical Safety Monitoring Parameters Disopyramide has a narrow therapeutic index. Monitoring for the following is mandatory during any administration, including transition:

  • Cardiovascular: QTc prolongation and worsening arrhythmias [7] [2]. Significant QRS widening (>25%) or development of heart block are indications to discontinue therapy [2].
  • Hemodynamic: Negative inotropy can cause or worsen congestive heart failure or hypotension [7] [2].
  • Metabolic: Rare but significant hypoglycemia has been reported [2].
  • Anticholinergic Effects: Dry mouth, urinary retention, constipation [7].

5.3 Drug Interaction Considerations Disopyramide is metabolized primarily by CYP3A4. Concomitant use of inhibitors or inducers of this enzyme can significantly alter its plasma levels [7].

  • CYP3A4 Inhibitors (e.g., Clarithromycin, Erythromycin, Verapamil, Diltiazem, Ketoconazole, Grapefruit juice): Can increase disopyramide levels, increasing toxicity risk. Concomitant use requires close monitoring and potentially dose reduction. Life-threatening interactions have been reported with macrolide antibiotics [7] [2].
  • CYP3A4 Inducers (e.g., Rifampin, Phenobarbital, Phenytoin): Can decrease disopyramide levels, potentially leading to therapeutic failure [7].
  • Other Antiarrhythmics: Concomitant use with other Class Ia or III antiarrhythmics should be reserved for life-threatening arrhythmias unresponsive to monotherapy, due to increased risk of profound proarrhythmic and negative inotropic effects [2].

Conclusion

The IV-to-oral transition protocol using a 6-hour IV infusion followed by 250 mg twice-daily oral slow-release disopyramide is a validated method to maintain therapeutic plasma levels. Successful application requires strict adherence to safety monitoring for proarrhythmic and cardiodepressant effects, with dose individualization mandatory in renal impairment, heart failure, and elderly populations.

References

Disopyramide Anticholinergic Effects: Overview & Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary anticholinergic side effects and their documented frequencies.

Side Effect Reported Frequency Clinical Management Notes
Dry Mouth Very Common (~40%) [1] Most common effect; sugarless gum, hard candy, adequate water intake recommended [2].
Urinary Retention/Hesitancy Common (10-40%) [1] Caution advised in elderly men with benign prostatic hyperplasia; can be a reason for drug discontinuation [3] [1].
Constipation Common (~11%) [1] Manage with dietary and lifestyle changes; paralytic ileus reported rarely [1].
Blurred Vision Less Common (3-9%) [1] Due to dry eyes; lubricating eye drops may help; caution for contact lens wearers [2] [1].

Experimental & Clinical Management Protocols

Here are detailed methodologies from studies and clinical guides for managing and investigating these side effects.

Clinical Protocol: Concomitant Use of Pyridostigmine
  • Source: A 1985 clinical trial titled "The anticholinergic side effects of disopyramide and controlled-release disopyramide" [4].
  • Objective: To evaluate the efficacy of pyridostigmine, an acetylcholinesterase inhibitor, in preventing or attenuating the anticholinergic side effects of disopyramide.
  • Methodology:
    • Intervention: A sustained-release form of pyridostigmine was administered to patients experiencing disopyramide side effects.
    • Application: The study found it effective both as a prophylactic (preventing symptoms when used from the start) and as a treatment (reducing or eliminating symptoms after they appeared) [4].
  • Outcome & Relevance for Researchers: The study concluded that pyridostigmine had no measurable effect on disopyramide's antiarrhythmic properties. This represents a beneficial drug interaction that improves patient tolerance and compliance without compromising the primary therapeutic goal [4].
Clinical Protocol: Long-Term Administration in HOCM
  • Source: A 2024 long-term follow-up study on obstructive hypertrophic cardiomyopathy (HOCM) patients [5].
  • Objective: To assess the long-term efficacy and safety of disopyramide for symptom control in HOCM.
  • Methodology:
    • Population: 62 symptomatic HOCM patients.
    • Dosing: Disopyramide was initiated at 221 ± 33 mg daily and uptitrated by 100 mg/day every 1-2 weeks to a maximum of 500 mg/day based on symptom response and tolerability [5].
    • Safety Monitoring: Patients underwent clinical examination, ECG, and echocardiogram every 1-2 weeks after initiation. Key parameters for dose reduction or discontinuation included:
      • QTc-interval prolongation >550 ms
      • Left ventricular systolic dysfunction (ejection fraction <50%)
      • Intolerable anticholinergic symptoms [5].
  • Outcome: Over a mean follow-up of 4.4 years, 76% of patients were responders to the therapy. Critically, no side effects requiring discontinuation of therapy were recorded, demonstrating that with careful monitoring, long-term administration is feasible [5].

Troubleshooting FAQs for Experimental Design

  • Does disopyramide's metabolite contribute to its anticholinergic profile? Yes. The main metabolite, mono-N-dealkylated disopyramide (MND), is pharmacologically active. One study in healthy humans found that MND has a similar magnitude of anticholinergic effect on sinus and AV node function as the parent drug. This suggests the metabolite significantly contributes to the overall clinical anticholinergic profile [6].

  • What are the key drug interactions that could alter disopyramide levels and side effects? Disopyramide is metabolized by cytochrome CYP3A4. Co-administration with inducers or inhibitors of this enzyme can significantly impact its plasma concentration [3].

    • CYP3A4 Inducers (e.g., Rifampin, Phenytoin): Increase disopyramide metabolism, reducing its plasma half-life and potentially its efficacy [3].
    • CYP3A4 Inhibitors (e.g., Verapamil, Ketoconazole, Macrolide antibiotics): Decrease disopyramide metabolism, increasing its plasma half-life and raising the risk of toxicity and side effects [3]. Concomitant use requires close monitoring of plasma levels.
  • Are there any unexpected neurological side effects beyond typical anticholinergic symptoms? Yes. Case reports and reviews describe neuropsychiatric effects such as delirium, agitation, hallucinations, paranoia, and panic shortly after initiation. Additionally, a slowly reversible peripheral neuropathy characterized by painful dysesthesias and paresthesias has been reported. These symptoms are generally reversible upon drug discontinuation [7].

Mechanism and Experimental Workflow Diagrams

cluster_mechanism Mechanism of Anticholinergic Side Effects cluster_effects Clinical Side Effects Disopyramide Disopyramide Muscarinic Acetylcholine\nReceptor Blockade Muscarinic Acetylcholine Receptor Blockade Disopyramide->Muscarinic Acetylcholine\nReceptor Blockade Inhibits Parasympathetic Nervous System\nSuppression Parasympathetic Nervous System Suppression Muscarinic Acetylcholine\nReceptor Blockade->Parasympathetic Nervous System\nSuppression Salivary Gland\nInhibition Salivary Gland Inhibition Parasympathetic Nervous System\nSuppression->Salivary Gland\nInhibition Bladder Detrusor Muscle\nInhibition Bladder Detrusor Muscle Inhibition Parasympathetic Nervous System\nSuppression->Bladder Detrusor Muscle\nInhibition Ciliary Muscle\nInhibition Ciliary Muscle Inhibition Parasympathetic Nervous System\nSuppression->Ciliary Muscle\nInhibition GI Motility\nReduction GI Motility Reduction Parasympathetic Nervous System\nSuppression->GI Motility\nReduction CNS Muscarinic\nBlockade CNS Muscarinic Blockade Parasympathetic Nervous System\nSuppression->CNS Muscarinic\nBlockade Dry Mouth (Xerostomia) Dry Mouth (Xerostomia) Salivary Gland\nInhibition->Dry Mouth (Xerostomia)  Leads to Urinary Retention Urinary Retention Bladder Detrusor Muscle\nInhibition->Urinary Retention  Leads to Blurred Vision Blurred Vision Ciliary Muscle\nInhibition->Blurred Vision  Leads to Constipation Constipation GI Motility\nReduction->Constipation  Leads to Neuropsychiatric\nSymptoms Neuropsychiatric Symptoms CNS Muscarinic\nBlockade->Neuropsychiatric\nSymptoms  Leads to

Title Experimental Workflow for Managing Side Effects Start Patient/Subject on Disopyramide Experiences Anticholinergic Effects Title->Start Decision Severe or Intolerable Side Effects? Start->Decision Action_Continue Continue Disopyramide with Supportive Care Decision->Action_Continue Mild/Manageable Action_Discontinue Discontinue Disopyramide if Symptoms Severe Decision->Action_Discontinue Severe (e.g., Acute Urinary Retention, Psychosis) Action_Pyridostigmine Initiate Pyridostigmine (Prophylactic or Treatment) Decision->Action_Pyridostigmine Moderate/Persistent Outcome_Success Therapy Successful Continue Regimen Action_Continue->Outcome_Success Outcome_Failure Therapy Failure Consider Alternative Antiarrhythmic Action_Discontinue->Outcome_Failure Assess Assess Symptom Improvement Action_Pyridostigmine->Assess Assess->Outcome_Success Improved Assess->Outcome_Failure Not Improved

References

Mechanism of Disopyramide-Induced Urinary Retention

Author: Smolecule Technical Support Team. Date: February 2026

The primary cause of urinary retention is the anticholinergic (antimuscarinic) activity of disopyramide [1] [2] [3]. This action competitively inhibits acetylcholine at muscarinic receptors in the detrusor muscle of the bladder, reducing bladder contractility and impairing emptying [4] [3]. This effect is a direct extension of the drug's pharmacological profile rather than an off-target reaction.

The following diagram illustrates the pharmacological pathway leading to this adverse event:

G Disopyramide Disopyramide AnticholinergicEffect AnticholinergicEffect Disopyramide->AnticholinergicEffect Exerts BladderMuscle BladderMuscle AnticholinergicEffect->BladderMuscle Inhibits Contraction UrinaryRetention UrinaryRetention BladderMuscle->UrinaryRetention Leads To

Risk Assessment and Patient Profiling

Understanding which subjects are at highest risk is crucial for study design and monitoring. The table below summarizes key risk factors based on clinical data.

Risk Factor Rationale & Clinical Context
Male with Benign Prostatic Hyperplasia (BPH) Pre-existing urethral obstruction increases susceptibility; males with BPH are at particular risk [4] [2].
Elderly Patients Higher prevalence of asymptomatic BPH and age-related decline in organ function [1] [5].
Pre-existing Conditions Contraindicated in patients with glaucoma, myasthenia gravis, or urinary retention [4] [5].

Clinical studies report urinary hesitancy in 10% to 40% of patients, with urinary retention, urgency, and frequency occurring in up to 9% [6]. Cases of acute renal failure secondary to prolonged urinary retention have also been reported [7].

Strategies for Prevention and Mitigation

Proactive management is essential to maintain subjects on protocol and ensure data integrity.

Pre-Intervention Risk Mitigation
  • Subject Screening: Rigorously screen for a history of urinary retention, BPH, glaucoma, and myasthenia gravis during participant selection [4] [5].
  • Dosing Regimen: Initiate therapy at the lowest effective dose, especially in high-risk populations [7] [5]. In-hospital initiation is recommended for some patient groups to allow for close monitoring [1].
Concomitant Pharmacological Management

A key strategy is the use of a cholinesterase inhibitor to counteract anticholinergic effects without compromising antiarrhythmic efficacy.

  • Pyridostigmine: Co-administration of pyridostigmine (e.g., Mestinon) can substantially alleviate anticholinergic side effects like urinary retention and dry mouth [1] [2]. This combination has been shown to be safe and effective, improving tolerability and allowing for higher disopyramide dosing if required [2].

Clinical Management and Troubleshooting Protocol

The flowchart below outlines a recommended response protocol for managing suspected urinary retention in a clinical setting.

G Start Suspect Urinary Retention Assess Are symptoms severe or is there complete retention? Start->Assess Action1 Discontinue Disopyramide Provide catheter drainage if needed Assess->Action1 Yes Action2 Reduce Disopyramide Dose Monitor symptoms closely Assess->Action2 No Consider Consider adjunct therapy with Pyridostigmine Action2->Consider

Treatment for this adverse reaction includes lowering the dose, discontinuing the drug, or using a cholinergic drug like pyridostigmine to compete with disopyramide's anticholinergic effects [7].

References

disopyramide negative inotropic effect management

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Mechanisms & Experimental Data

The negative inotropic effect of disopyramide is not the result of a single action but rather a concerted multi-channel blockade. This table summarizes its key targets and experimental findings:

Target Effect of Disopyramide Experimental/Cellular Consequence Clinical/Functional Correlation
Peak Na+ Current (INa) [1] Blocks Reduces sodium influx during Phase 0; decreases excitability and conduction velocity [2]. Reduces myocardial excitability; contributes to QRS widening [3].
Late Na+ Current (INaL) [1] Blocks Lowers diastolic intracellular sodium, reducing calcium influx via Na+/Ca2+ exchanger (NCX) [1]. Primary driver of negative inotropy; lowers cytosolic Ca2+, reducing force generation [1].
L-type Ca2+ Current (ICa-L) [1] Blocks Directly reduces calcium influx during action potential plateau [1]. Synergistically reduces calcium transient amplitude and contractile force [1].
Ryanodine Receptor (RyR) [1] Stabilizes Reduces the frequency of spontaneous Ca2+ release from the sarcoplasmic reticulum [1]. Suppresses cellular arrhythmias (early/delayed afterdepolarizations) [1].
Delayed Rectifier K+ Current (IK) [1] Blocks Can prolong action potential duration, but this is offset by Ca2+- and Na+-blocking effects [1]. Net effect is modest QT prolongation, less than expected for a pure Class Ia drug [1].

Quantitative data from a 2019 translational study on human HCM cardiomyocytes provides critical insights for experimental design [1]:

  • Concentration: 5 μmol/l of disopyramide was used in in vitro experiments on isolated cardiomyocytes and trabeculae.
  • Calcium Transients: Disopyramide significantly lowers Ca2+ transient amplitude.
  • Force Generation: It reduces the force of contraction in intact cardiac trabeculae.
  • Action Potential: Contrary to the classic Class Ia profile, disopyramide shortens the action potential duration in HCM cells, primarily by reducing the inward currents (INaL and ICa-L).
  • Arrhythmic Events: The drug reduces the rate of both early and delayed afterdepolarizations (EADs and DADs), suggesting an antiarrhythmic effect at the cellular level alongside its negative inotropy.

The following diagram illustrates how disopyramide's multi-target mechanism converges to produce its negative inotropic effect.

G cluster_targets Disopyramide Targets cluster_effects Cellular Consequences Disopyramide Disopyramide INaL Late Na+ Current (INaL) Disopyramide->INaL ICaL L-type Ca2+ Current (ICa-L) Disopyramide->ICaL RyR Ryanodine Receptor (RyR) Disopyramide->RyR ReducedNa Reduced Intracellular Na+ INaL->ReducedNa ReducedCaInflux Reduced Ca2+ Influx ICaL->ReducedCaInflux ReducedSRrelease Reduced SR Ca2+ Release RyR->ReducedSRrelease LowerCai Lower Diastolic Cytosolic Ca2+ ReducedNa->LowerCai via NCX ReducedCaInflux->LowerCai ReducedSRrelease->LowerCai FinalEffect Reduced Myofilament Force Generation (Negative Inotropic Effect) LowerCai->FinalEffect

Experimental Protocols & Workflow

For researchers aiming to validate or investigate disopyramide's effects, here is a structured workflow summarizing key methodologies, derived from a translational study on human HCM cardiomyocytes [1]:

G cluster_step2 Single Cardiomyocyte Studies cluster_step3 Intact Trabeculae Studies Start Sample: Human HCM Septal Myectomy Tissue Step1 1. Tissue Processing & Preparation Step2 2. Single Cardiomyocyte Studies Step1->Step2 Step3 3. Intact Trabeculae Studies Step1->Step3 Step4 4. Data Acquisition & Analysis Step2->Step4 A A. Perforated Patch Clamp: Action Potentials & Afterdepolarizations Step3->Step4 D D. Isometric Force Measurement: Twitch Tension & Kinetics Analysis Key Output Metrics: • AP Duration (APD) • Ca2+ Transient Amplitude • Twitch Force • Arrhythmic Event Frequency Step4->Analysis B B. Voltage Clamp: Ion Currents (INa, INaL, ICa-L, IK) C C. Fluorescence Imaging: Ca2+ Transients

Key Experimental Details:

  • Drug Application: In the referenced study, a concentration of 5 μmol/l disopyramide was applied. Test recordings were performed after >3 minutes of exposure, and effects were reversible after a >5-minute washout [1].
  • Critical Measurements:
    • Electrophysiology: Action potential duration (APD), upstroke velocity (Vmax), and incidence of early/delayed afterdepolarizations (EADs/DADs) [1].
    • Calcium Handling: Ca2+ transient amplitude and diastolic Ca2+ levels [1].
    • Contractility: Peak twitch force and contraction/relaxation kinetics in isolated trabeculae [1].

Frequently Asked Questions (FAQs) for Researchers

Q1: The negative inotropic effect is often undesirable. Why is it therapeutically valuable? In obstructive Hypertrophic Cardiomyopathy (HOCM), the goal is to reduce the hypercontractility and left ventricular outflow tract (LVOT) obstruction. Disopyramide's potent negative inotrope is precisely what makes it a first-line therapy for symptomatic HOCM after beta-blockers [3] [4] [5]. It directly reduces the force that causes the obstruction.

Q2: How can the negative inotropic effect be managed or mitigated in a clinical or experimental setting?

  • Patient Selection: This effect is a contraindication in patients with pre-existing heart failure or systolic dysfunction [3] [2]. However, it is safe and effective in patients with normal or supernormal systolic function, such as those with HOCM [3].
  • Combination Therapy: Disopyramide is often co-administered with a beta-blocker. This combination not only improves efficacy in HOCM but also mitigates the potential for disopyramide to enhance AV nodal conduction, which could lead to rapid ventricular rates if atrial fibrillation occurs [6] [5].
  • Managing Side Effects: The anticholinergic effects (dry mouth, urinary retention) can limit dosing. Research and clinical practice show that co-administration of pyridostigmine can alleviate these side effects without compromising antiarrhythmic or negative inotropic efficacy [3] [2].

Q3: Disopyramide is a Class Ia antiarrhythmic. Why does it shorten the action potential in HCM cells instead of prolonging it? This is a key finding from recent research. While disopyramide does block potassium channels (which prolongs APD), its combined strong blockade of inward calcium (ICa-L) and late sodium (INaL) currents in HCM cardiomyocytes dominates the net effect, leading to AP shortening [1]. This unique electrophysiological profile may explain its efficacy and the limited pro-arrhythmic side effects observed in HCM patients [1].

Q4: What are the critical drug-drug interactions to consider in preclinical or clinical studies? Disopyramide is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [2].

  • Inhibitors (e.g., Verapamil, Diltiazem, Ketoconazole, Macrolide antibiotics) can increase disopyramide plasma levels, raising the risk of toxicity [2].
  • Inducers (e.g., Rifampin, Phenobarbital, Phenytoin) can decrease its plasma levels, potentially leading to therapeutic failure [2].

References

disopyramide heart failure contraindications

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer
What is the core reason disopyramide is risky in heart failure? Its negative inotropic effect reduces the force of heart muscle contraction, potentially worsening the heart's pumping ability and leading to cardiac depression [1] [2] [3].
Can it be used if the arrhythmia caused the heart failure? With extreme caution. It should only be considered if the heart failure/hypotension is secondary to a life-threatening arrhythmia and the arrhythmia is unresponsive to other treatments. Cardiac function requires careful monitoring [1] [2].
Is it safe in patients with a history of heart failure? It can be used with extreme caution if the patient is currently well-compensated. Maintenance of cardiac function is critical, and the drug should be discontinued if heart failure worsens [1] [2].
What is the specific black box warning? Antiarrhythmic drugs, including disopyramide, have not been shown to improve survival in patients with non-life-threatening ventricular arrhythmias and may increase mortality. Reserve use for life-threatening ventricular arrhythmias [1] [2].

Quantitative Hemodynamic & Pharmacokinetic Data

The table below summarizes key data on disopyramide's effects and handling in compromised states.

Parameter Effect/Value Context & Clinical Relevance
Reduction in Cardiac Output ~10% (mean) [1] [2] More pronounced in patients with pre-existing cardiac dysfunction.
Plasma Half-Life (Healthy) 4 to 10 hours (mean 6.7h) [1] [2] Baseline for comparison in patients with organ impairment.
Plasma Half-Life (Heart Failure) Up to 9.7 ± 4.2 hours [1] [2] Prolonged half-life increases risk of drug accumulation and toxicity.
Therapeutic Plasma Level 2 to 4 mcg/mL [1] [2] Target range; levels may be higher and more variable in heart failure.

Proposed Experimental Protocol for In Vitro & Animal Safety Studies

For researchers investigating the cardiodepressant mechanisms of disopyramide, the following protocol outlines a translational approach.

1. Objective: To characterize the concentration-dependent effects of disopyramide on cardiac contractility and electrophysiology in isolated heart tissues and animal models of heart failure.

2. Materials:

  • Test Compound: Disopyramide phosphate [2].
  • In Vitro Model: Isolated guinea pig or rat papillary muscles/left ventricular trabeculae [4].
  • In Vivo Model: Animal model of induced heart failure (e.g., post-myocardial infarction rat or rabbit).
  • Key Equipment: Organ bath system, force transducer, Langendorff perfused heart system, electrophysiology recording system.

3. Methodology:

  • A. Tissue Preparation: Dissect papillary muscles and mount in an organ bath with oxygenated physiological buffer (e.g., Krebs-Henseleit) at 37°C. Apply a resting tension of 1.0 g and allow to equilibrate [4].
  • B. In Vitro Contractility Force Measurement:
    • Stimulate the muscle at a constant frequency (e.g., 1 Hz).
    • Record baseline isometric twitch force parameters: peak developed force, maximum rate of force rise (+dF/dt), and fall (-dF/dt).
    • Administer disopyramide cumulatively (e.g., 1, 10, 30, 100 µM). Allow 15-20 minutes for equilibration at each concentration and record changes in contractile parameters [4].
  • C. In Vivo Hemodynamic Assessment (Animal Model):
    • Anesthetize animals with heart failure and control animals.
    • Insert a pressure-volume catheter into the left ventricle via the carotid artery.
    • Record baseline hemodynamic parameters: Left Ventricular Systolic Pressure (LVSP), +dP/dtmax (cardiac contractility index), -dP/dtmin (relaxation index), and Ejection Fraction.
    • Administer a single intravenous bolus of disopyramide (e.g., 3 mg/kg) or infuse to mimic human therapeutic levels. Continuously monitor and record hemodynamic changes for at least 60 minutes post-dose.
  • D. Data Analysis: Express in vitro force data as percent change from baseline. Compare in vivo hemodynamic parameters between heart failure and control groups using Student's t-test or ANOVA. A significant decrease in +dP/dtmax and LVSP in the heart failure group indicates heightened susceptibility to negative inotropy.

Mechanism of Action and Cardiodepressant Pathway

The diagram below visualizes the primary molecular mechanism by which disopyramide exerts its negative inotropic effect.

G cluster_cell Cardiac Myocyte (Mechanism) Disopyramide Disopyramide Cardiac Myocyte Cardiac Myocyte Disopyramide->Cardiac Myocyte Enters cell Fast Sodium Channel (Naᵥ1.5) Fast Sodium Channel (Naᵥ1.5) Cardiac Myocyte->Fast Sodium Channel (Naᵥ1.5) Primary Target Sodium Influx (Phase 0) Sodium Influx (Phase 0) Fast Sodium Channel (Naᵥ1.5)->Sodium Influx (Phase 0)  Blocks Action Potential Upstroke Action Potential Upstroke Sodium Influx (Phase 0)->Action Potential Upstroke  Depresses Intracellular Sodium Intracellular Sodium Sodium Influx (Phase 0)->Intracellular Sodium  Reduces Sodium-Calcium Exchanger (NCX) Sodium-Calcium Exchanger (NCX) Intracellular Sodium->Sodium-Calcium Exchanger (NCX)  Alters Gradient Calcium Efflux / Calcium Influx Calcium Efflux / Calcium Influx Sodium-Calcium Exchanger (NCX)->Calcium Efflux / Calcium Influx  Favors Sarcoplasmic Reticulum (SR) Calcium Load Sarcoplasmic Reticulum (SR) Calcium Load Calcium Efflux / Calcium Influx->Sarcoplasmic Reticulum (SR) Calcium Load  Decreases Calcium-Induced Calcium Release Calcium-Induced Calcium Release Sarcoplasmic Reticulum (SR) Calcium Load->Calcium-Induced Calcium Release  Reduces Cytosolic Calcium Transient Cytosolic Calcium Transient Calcium-Induced Calcium Release->Cytosolic Calcium Transient  Diminishes Myofilament Cross-Bridge Cycling Myofilament Cross-Bridge Cycling Cytosolic Calcium Transient->Myofilament Cross-Bridge Cycling  Impairs Force of Contraction Force of Contraction Myofilament Cross-Bridge Cycling->Force of Contraction  Decreases

Key Considerations for Researchers

  • Beyond Heart Failure: Disopyramide is also contraindicated in cardiogenic shock, pre-existing 2nd/3rd-degree AV block (without a pacemaker), and congenital long QT syndrome [1] [2] [5].
  • Strong Anticholinergic Effects: Be aware of significant side effects like urinary retention, dry mouth, and constipation. These properties also contraindicate its use in patients with glaucoma, myasthenia gravis, or urinary retention [6] [2] [7].
  • Clinical Monitoring is Paramount: In any experimental or clinical setting, rigorous monitoring of ECG (for QRS and QT prolongation), blood pressure, and signs/symptoms of worsening heart failure is essential during disopyramide administration [1] [2].

References

Electrophysiological Mechanisms & Arrhythmia Risk

Author: Smolecule Technical Support Team. Date: February 2026

Disopyramide is a Class Ia antiarrhythmic agent that blocks cardiac sodium channels (fast inward current, INa) and the rapid delayed rectifier potassium current (IKr) [1]. The table below summarizes its multi-channel blocking effects.

Channel/Action Effect of Disopyramide Functional Consequence
Late Sodium Current (late INa) Enhances [2] Prolongs Action Potential Duration (APD)
L-type Calcium Current (ICa-L) Conflicting data: Reduces in healthy cells [2], may enhance in SQT1 models [2] Variable effect on APD
Rapid Delayed Rectifier K+ Current (IKr) Blocks [2] [3] Prolongs APD and QT/QTc interval
Small-conductance Ca2+-activated K+ Current (ISK) Reduces [2] Prolongs APD
Na+/Ca2+ Exchanger Current (INCX) Enhances [2] Prolongs APD
Negative Inotropic Effect Reduces myocardial contractility [4] [5] [1] Can induce or worsen heart failure

The blockade of IKr is the primary mechanism behind QTc prolongation. This prolongation can be therapeutic in SQT1 but proarrhythmic in other contexts, as it increases the risk of TdP, particularly in the presence of other risk factors [6] [7].

Monitoring the QTc Interval in Experiments

Accurate measurement and interpretation of the QTc interval is fundamental for safety and data integrity.

Aspect Recommendation
Lead Selection Use Lead II or V5; select the lead with the most clearly defined T wave and keep it consistent for serial measurements [7].
Measurement Method Prefer manual measurement. Measure from the start of theQRS complex to the end of the T wave using the tangent method (drawing a tangent to the steepest part of the T wave's downslope; the end is where it intersects the baseline) [7].
Heart Rate Correction Use a correction formula (e.g., Bazett, Fridericia). Be consistent. For heart rates outside 50-70 bpm, consider Framingham or Hodges formulas for better accuracy [7].
Therapeutic & Toxic Ranges Therapeutic range: 2-4 mcg/mL. Toxic range: >9 mcg/mL [8]. Monitor plasma concentrations, especially with renal/hepatic impairment or concomitant CYP3A4 inhibitors [8] [1].

Experimental Protocols for Proarrhythmic Risk Assessment

Here is a generalized workflow for assessing disopyramide's effects in an experimental setting, synthesizing methodologies from the literature.

G Experimental Workflow for Disopyramide QTc Assessment A 1. Pre-Intervention Baseline B 2. Administer Disopyramide A->B C 3. Post-Intervention Monitoring B->C D In-vivo/Ex-vivo Models B->D E In-silico Models B->E F 4. Data Analysis & Risk Stratification C->F D->C E->C

Key Experimental Considerations:

  • Model Selection: Choose models based on your research question. In-vivo/Ex-vivo models like patient-derived hiPSC-CMs are valuable for studying specific genetic mutations like SQT1's N588K in hERG [2]. In-silico models using human ventricular action potential models can provide mechanistic insights and predict tissue-level outcomes [3].
  • Protocol Details: For cellular models, use standard whole-cell patch-clamp techniques at physiological temperature (37°C) to measure Action Potential Duration (APD) and specific ion currents [2]. In animal or clinical models, obtain serial ECGs before and after drug administration, ensuring a stable heart rate. Monitor for a significant increase in QTc (>25% from baseline or absolute value >500 ms) as a potential stop criterion [5].
  • Provocative Testing: To challenge the model's stability, consider using protocols like carbachol plus epinephrine in spontaneously beating hiPSC-CMs to induce and then assess the drug's ability to suppress arrhythmic events [2].

Critical Safety & Risk Mitigation

  • Contraindications: Disopyramide is contraindicated in pre-existing 2nd/3rd degree AV block (without a pacemaker), cardiogenic shock, uncompensated heart failure, and known Long QT Syndrome [5] [1]. The drug's negative inotropic effect can worsen heart failure [4] [5].
  • Drug Interactions: Disopyramide has numerous serious drug interactions, primarily with medications that also prolong the QT interval. Concomitant use is contraindicated or requires extreme caution with many antiarrhythmics, antipsychotics, antidepressants, antibiotics (e.g., macrolides, fluoroquinolones), and antifungals (e.g., ketoconazole) [8]. Disopyramide is metabolized by CYP3A4; co-administration with strong inhibitors (e.g., ketoconazole, verapamil, macrolides) can significantly increase its plasma levels [1].
  • Other Monitoring: Besides QTc, monitor for signs of heart failure due to negative inotropic effects, and for anticholinergic side effects (dry mouth, urinary retention, constipation) [5] [1].

Frequently Asked Questions (FAQs)

Q1: Why is disopyramide effective in SQT1 but proarrhythmic in other contexts? In SQT1, a gain-of-function mutation (N588K) in the hERG channel causes abnormally short APD. Disopyramide effectively blocks this mutant channel, normalizing repolarization [6] [3]. In a normal heart, this same IKr blockade causes excessive APD prolongation, creating a substrate for re-entrant arrhythmias like TdP [6].

Q2: What is the target therapeutic plasma concentration for disopyramide? The therapeutic range is 2 to 4 mcg/mL. Concentrations exceeding 9 mcg/mL are considered toxic and associated with a higher risk of adverse effects [8].

Q3: How should disopyramide be handled in a lab setting? While the search results do not specify lab safety protocols for handling, it is crucial to treat it as any other potent bioactive compound. Standard practices include: using personal protective equipment (gloves, lab coat), avoiding aerosol generation, and following your institution's chemical hygiene plan for safe storage and waste disposal.

References

Disopyramide & CYP3A4: Pharmacokinetic Foundations

Author: Smolecule Technical Support Team. Date: February 2026

Disopyramide is a Class 1A antiarrhythmic agent whose metabolism is primarily mediated by the hepatic cytochrome P450 enzyme CYP3A4 [1]. Understanding this metabolic pathway is critical for predicting and managing drug-drug interactions (DDIs), as concomitant use with CYP3A4 inhibitors can decrease disopyramide's metabolism, leading to elevated plasma concentrations and an increased risk of toxicity, including QT prolongation and anticholinergic side effects [1] [2].

The logical relationship between disopyramide and CYP3A4 activity is summarized in the diagram below.

disopyramide_interaction CYP3A4_Inhibitor CYP3A4 Inhibitor Disopyramide_Metabolism Disopyramide Metabolism (via CYP3A4) CYP3A4_Inhibitor->Disopyramide_Metabolism Inhibits Disopyramide_Levels Disopyramide Plasma Levels Disopyramide_Metabolism->Disopyramide_Levels Determines Pharmacological_Effect Pharmacological & Toxic Effects Disopyramide_Levels->Pharmacological_Effect Influences

Key CYP3A4 Inhibitors and Inducers

Concurrent use of the following substances with disopyramide requires close monitoring or avoidance, as they can significantly alter disopyramide's pharmacokinetics [1].

Table 1: Substances that Alter Disopyramide's Plasma Concentration

Role Substance Examples Effect on Disopyramide
CYP3A4 Inhibitors Ketoconazole, Verapamil, Diltiazem, Macrolide antibiotics (e.g., Clarithromycin, Erythromycin), Protease inhibitors, Grapefruit juice [1] Decreases metabolism, increasing disopyramide's plasma half-life and risk of toxicity [1]
CYP3A4 Inducers Rifampin, Phenobarbital, Phenytoin [1] Increases metabolism, reducing disopyramide's plasma half-life and potential therapeutic efficacy [1]

An in vivo study in rats provides direct evidence for this interaction, showing that pre-treatment with the CYP3A4 inhibitor miconazole significantly raised serum disopyramide concentrations and enhanced its pharmacological effect (QT interval prolongation) by reducing its elimination clearance [3].

Experimental Protocols for DDI Investigation

For researchers studying these interactions, here are methodologies for both in vivo and advanced in silico approaches.

Protocol 1: In Vivo Pharmacokinetic-Pharmacodynamic (PK-PD) Study

This method, adapted from a rat model, quantitatively links serum drug concentrations to pharmacological effect [3].

  • Objective: To assess the effect of a CYP3A4 inhibitor on the pharmacokinetics and pharmacodynamics of disopyramide.
  • Materials: Test drug (disopyramide), CYP3A4 inhibitor (e.g., ketoconazole, miconazole), animal model (e.g., rat), appropriate analytical equipment (e.g., LC-MS/MS for serum concentration analysis), ECG recording apparatus.
  • Procedure:
    • Administration: Administer the CYP3A4 inhibitor to the animal model orally, followed by an intravenous infusion of disopyramide.
    • Sample Collection: Collect serial blood samples at predetermined time points post-dose.
    • Pharmacodynamic Measurement: Record ECG measurements concurrently with blood sampling to track the QT interval as a measure of pharmacological effect.
    • Bioanalysis: Determine the serum concentration of disopyramide in all samples.
    • Data Analysis: Use a two-compartment model to analyze the pharmacokinetic data. Fit the PK and PD (QT interval) data to an integrated PK-PD model to describe the relationship between serum concentration and effect.
  • Expected Outcome: The model will show that co-administration with the inhibitor results in higher serum disopyramide concentrations and an enhanced QT-prolonging effect, explained by a reduction in the drug's elimination clearance [3].
Protocol 2: In Silico Prediction using Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a powerful computational tool for predicting DDIs before clinical studies [4].

  • Objective: To develop and validate a PBPK model for predicting the DDI risk between disopyramide and a strong CYP3A4 inhibitor like ketoconazole.
  • Data Collection: Gather the necessary physicochemical and pharmacokinetic properties of disopyramide (e.g., molecular weight, pKa, logP, plasma protein binding, fraction metabolized by CYP3A4) from literature and databases [4] [2].
  • Model Development:
    • Build a PBPK model for disopyramide ("victim" drug) by incorporating its collected properties and the relevant human physiology.
    • Build or use an existing verified PBPK model for the inhibitor (e.g., ketoconazole).
    • Link the two models by incorporating the known inhibitory mechanism (e.g., reversible inhibition) and potency (Ki value) of ketoconazole towards CYP3A4.
  • Model Validation & Prediction:
    • Validate the individual drug models by comparing simulated pharmacokinetic profiles (e.g., plasma concentration-time curve) with actual in vivo data.
    • Simulate the DDI by co-administering the drugs in the model and predict the change in disopyramide's exposure, typically measured as the ratio of the area under the curve (AUCR).
  • Performance: A well-validated PBPK model can accurately predict AUCR and Cmax ratio (CmaxR), with a high percentage of predictions falling within a twofold error of observed values [4].

Technical Support FAQs

Q1: What is the clinical evidence that CYP3A4 inhibition affects disopyramide in humans? While a direct clinical study in humans is not available in the search results, evidence from multiple sources strongly supports the interaction. Disopyramide is metabolized by CYP3A4, and known CYP3A4 inhibitors like clarithromycin and erythromycin are listed as major interacting drugs that can cause QT prolongation, implying a significant clinical risk [1] [5]. An in vivo study in rats confirmed that the CYP3A4 inhibitor miconazole elevates disopyramide levels and its pharmacological effect [3].

Q2: Are there any machine learning approaches to predict CYP3A4-related DDIs for new drug candidates? Yes, recent advances in AI provide powerful predictive tools. For instance, Multimodal Encoder Networks (MEN) integrate chemical structure data (e.g., molecular fingerprints and graphs) with protein sequence information to predict CYP450 inhibition with high accuracy (e.g., 93.7% for CYP3A4) [6]. Furthermore, ensemble models that first predict a drug's interaction with CYP enzymes and then use that information to forecast DDIs have shown improved performance (85% accuracy) over structure-only models [7].

Q3: What specific monitoring parameters are recommended when disopyramide is co-administered with a CYP3A4 inhibitor? In such scenarios, rigorous monitoring is essential [1]:

  • Plasma Levels: Therapeutic drug monitoring of disopyramide plasma concentrations is warranted. The therapeutic range is generally 2-4 mcg/mL, with toxicity often appearing above 9 mcg/mL [5].
  • Electrocardiogram (ECG): Monitor for QT interval prolongation, which can lead to life-threatening arrhythmias like Torsades de Pointes [1] [5].
  • Clinical Signs: Monitor for signs of toxicity, including worsened heart failure (due to negative inotropy), anticholinergic effects (e.g., urinary retention, dry mouth, constipation), and hypoglycemia [1] [5].

References

Mechanism of Disopyramide-Induced Hypoglycemia

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the primary biological mechanism by which disopyramide causes hypoglycemia?

A: The leading mechanism involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells [1] [2] [3].

  • Normal Physiology: Under normal conditions, these channels remain open, maintaining a hyperpolarized membrane state and preventing insulin secretion.
  • Drug Action: Disopyramide blocks these KATP channels, leading to beta-cell membrane depolarization. This triggers calcium influx and the subsequent exocytosis of insulin-containing granules, independent of blood glucose levels [1].
  • Synergistic Effect: The risk is significantly amplified when disopyramide is co-administered with other KATP channel inhibitors, such as sulfonylureas (e.g., glimepiride). One functional study showed that while disopyramide or glimepiride alone inhibited KATP channels by about 50-60%, their combination led to an almost complete (~95%) closure of the channels, causing profound insulin secretion [1].

The diagram below illustrates this signaling pathway.

G Disopyramide Disopyramide KATP_Channel KATP_Channel Disopyramide->KATP_Channel Inhibits Sulfonylureas Sulfonylureas Sulfonylureas->KATP_Channel Inhibits Depolarization Depolarization KATP_Channel->Depolarization Closure Leads to Insulin_Secretion Insulin_Secretion Depolarization->Insulin_Secretion Triggers

Risk Factors & Patient Profiles

Q: Which patient populations are at the highest risk for this adverse effect?

A: Hypoglycemia can occur even when disopyramide plasma levels are within the therapeutic range, indicating that specific patient factors significantly elevate risk [1] [2]. The key risk factors are summarized in the table below.

Risk Factor Underlying Reason / Mechanism Clinical Evidence / Population
Renal Impairment Reduced renal clearance of disopyramide leads to drug accumulation and prolonged half-life (up to 14-43 hours in severe renal failure) [2] [4]. Particularly high risk in patients on hemodialysis or with advanced renal disease [2].
Concurrent use of KATP Inhibitors Synergistic inhibition of pancreatic beta-cell KATP channels, drastically increasing insulin secretion [1]. Patients on sulfonylureas (e.g., glimepiride) or meglitinides [1] [5].
Advanced Age Potentially reduced renal function and increased sensitivity; often coincides with other risk factors like malnutrition [2]. A frequently reported characteristic in case reports of hypoglycemia [2].
Malnutrition / Cachexia Impaired counter-regulatory response (e.g., reduced gluconeogenesis) and lower levels of alpha-1-acid-glycoprotein, leading to higher free (active) drug concentrations [5] [2] [4]. Patients with chronic illnesses, heart failure, or cancer [5].
Pre-existing Diabetes Possibly due to compromised glucose counter-regulation and concurrent use of other hypoglycemic agents [1]. Reported in patients with Type 2 diabetes [1].

Experimental Data & Protocols

Q: What key experimental data and protocols are available to study this phenomenon?

A: Functional studies using Xenopus oocytes have provided direct evidence of the drug's mechanism. The experimental workflow and a summary of quantitative findings are below.

Experimental Protocol: KATP Channel Inhibition Assay [1]

  • Expression System: KATP channels are expressed in Xenopus laevis oocytes.
  • Electrophysiology: Two-electrode voltage clamp technique is used to record membrane currents.
  • Drug Application:
    • Apply therapeutic concentrations of disopyramide and glimepiride individually.
    • Apply both drugs together to the same oocyte.
  • Measurement: Quantify the percentage inhibition of the KATP channel current under each condition.

Quantitative Results from Functional Study [1]

Experimental Condition Approximate KATP Channel Inhibition Physiological Consequence
Disopyramide alone ~50-60% Moderate risk of insulin secretion.
Glimepiride alone ~50-60% Moderate risk of insulin secretion.
Disopyramide + Glimepiride ~95% Profound channel closure; high risk of membrane depolarization and significant insulin secretion.

Troubleshooting & Risk Mitigation

Q: What are the key recommendations for mitigating this risk in a clinical or research setting?

A: Proactive management is crucial as this adverse effect can be life-threatening [2].

  • Contraindication with KATP Inhibitors: Disopyramide therapy is not recommended for patients treated with other KATP channel inhibitors, such as sulfonylureas [1].
  • Dose Adjustment for Renal Impairment: Dosage must be modified based on creatinine clearance (CrCl). For example, with CrCl 15-30 mL/min, the immediate-release formulation dose is 100 mg every 12 hours [6] [4].
  • Careful Patient Monitoring: Blood glucose levels should be monitored carefully in at-risk patients, especially during initial therapy [2].
  • Consider Drug Interactions: Be aware that potent CYP3A4 inhibitors (e.g., ketoconazole, macrolide antibiotics) can decrease disopyramide metabolism, increasing its plasma half-life and toxicity risk [4].

References

disopyramide compliance dry mouth management

Author: Smolecule Technical Support Team. Date: February 2026

Why Does Disopyramide Cause Dry Mouth?

Disopyramide belongs to Class Ia antiarrhythmic drugs. Its chemical structure resembles synthetic muscarinic antagonists, giving it significant anticholinergic properties [1]. These properties inhibit the action of acetylcholine, a key neurotransmitter responsible for stimulating salivary glands, leading to the subjective sensation of dry mouth (xerostomia) and reduced saliva production [2]. This side effect is a well-documented limitation of disopyramide therapy [3].

Solution: Co-Administration with Pyridostigmine

Clinical research has identified a specific pharmacological intervention to manage this side effect.

  • Mechanism: Pyridostigmine is an acetylcholinesterase inhibitor. It works by preventing the breakdown of acetylcholine, thereby increasing its availability at muscarinic receptors. This counteracts disopyramide's anticholinergic effects at the salivary glands without interfering with its action on the heart [3].
  • Efficacy: A clinical trial demonstrated that a sustained-release form of pyridostigmine can [3]:
    • Prevent anticholinergic side effects when used prophylactically.
    • Eliminate or attenuate these symptoms if they are already present.
  • Impact on Compliance: This combination represents a beneficial drug interaction that improves patient tolerance and increases compliance with disopyramide-containing regimens [3].

The following diagram illustrates the pharmacological relationship between disopyramide, pyridostigmine, and their effects.

G Disopyramide Disopyramide Acetylcholine Acetylcholine Disopyramide->Acetylcholine  Blocks Receptors Pyridostigmine Pyridostigmine Pyridostigmine->Acetylcholine  Inhibits Breakdown Saliva_Production Saliva_Production Acetylcholine->Saliva_Production  Stimulates

Clinical Evidence Summary

The table below summarizes the key findings from the clinical trial investigating this approach.

Aspect Clinical Evidence
Study Clinical Trial, Angiology (1985) [3]
Intervention Sustained-release Pyridostigmine
Primary Outcome Prevention, elimination, or attenuation of disopyramide's anticholinergic side effects (xerostomia, abdominal discomfort, constipation, urinary retention).
Effect on Antiarrhythmic Action No measurable effect on disopyramide's antiarrhythmic properties.
Conclusion A beneficial drug interaction that improves tolerance and increases patient compliance.

Research & Development Considerations

For researchers and drug development professionals, the disopyramide-pyridostigmine case offers several key insights:

  • Mechanistic Rationale: The solution is built on a clear understanding of the offending drug's mechanism of action (anticholinergic effect) and the application of a counter-mechanism (cholinesterase inhibition).
  • Targeted Approach: Pyridostigmine addresses the side effect at the receptor level without compromising the primary drug's therapeutic target (cardiac sodium channels).
  • Formulation Importance: The study utilized a sustained-release formulation of pyridostigmine, which is critical for maintaining consistent effect and patient convenience [3].
  • Compliance as an Endpoint: The research explicitly identified improved patient compliance as a key outcome, highlighting its importance in the successful development of drugs with known side effect burdens.

Other Management Strategies

While pyridostigmine is the primary evidence-based pharmacological solution, general management strategies for xerostomia can be considered as supportive measures. These are largely palliative and focus on symptom relief [4]:

  • Saliva Substitutes and Lubricants: Use of mucosal lubricants, gels, and oils to reduce friction.
  • Gustatory Stimulants: Sugar-free gums, lozenges, or candies to stimulate residual salivary flow.
  • Sialogogues: Prescription medications like pilocarpine or cevimeline can stimulate saliva production, though their use would require careful evaluation in conjunction with disopyramide therapy.
  • Behavioral Modifications: Avoiding mouth-breathing, using humidifiers, and frequent small sips of water to moisten the mouth.

References

disopyramide vs lidocaine ventricular fibrillation threshold

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action at a Glance

While both drugs are sodium channel blockers, they belong to different subclasses and have distinct effects on the action potential.

Feature Disopyramide (Class Ia) Lidocaine (Class Ib)
Primary Target Fast sodium channels [1] Voltage- and pH-dependent sodium channels [2]
Effect on Action Potential (AP) Lengthens action potential duration (APD) [3] Shortens action potential duration (APD) [2]
Effect on Refractoriness Increases effective refractory period (ERP) [1] Increases ERP relative to APD [2]
Tissue Specificity Broad effect on atrial and ventricular tissue [1] [3] Predominant effect on Purkinje fibers and ventricular cells; minimal effect on atrial tissue at standard doses [2]
Key Secondary Effect Pronounced negative inotropic effect; significant anticholinergic activity [1] [3] Negligible effect on ventricular contractility at therapeutic doses; no significant anticholinergic activity [4] [2]

The diagram below illustrates the core signaling pathways and cellular effects of these two drugs.

G NaChannel Voltage-Gated Na+ Channel AP Cardiac Action Potential NaChannel->AP Effect1 ↓ Phase 0 Upstroke Velocity (↓ Vmax) AP->Effect1 Effect2 Blocks Inactivated Na+ Channels AP->Effect2 Disopyramide Disopyramide (Class Ia) Disopyramide->Effect1 Binds to Lidocaine Lidocaine (Class Ib) Lidocaine->Effect2 Binds to Effect3 Prolongs AP Duration & Refractory Period Effect1->Effect3 Effect4 Shortens AP Duration ↑ Refractory Period/APD Ratio Effect2->Effect4 OutcomeD Increased VF Threshold (Strong Negative Inotropic Effect) Effect3->OutcomeD OutcomeL Increased VF Threshold (Prefers Ischemic Tissue) Effect4->OutcomeL

Comparative Experimental Data on VF Threshold

A seminal 1981 comparative study in a canine acute myocardial infarction model provides direct, quantitative data on the effects of disopyramide and lidocaine on the lowered VFT [5].

Summary of Key Findings

The table below summarizes the quantitative results from the coronary ligation dog model study, comparing intramuscular (IM) and intravenous (IV) administration routes [5].

Parameter Disopyramide (5 mg/kg IM) Lidocaine (10 mg/kg IM) Disopyramide (5 mg/kg IV) Lidocaine (IV + Infusion)
Onset of Action Initial effect at 45 min Effective dose Tendency at 15 min; significant at 30 min Effect prompt; exceeded control at 45 min
Significant Effect From 1 hr 30 min onwards (p<0.01) Effective dose From 30 min onwards (p<0.01) From 45 min onwards (p<0.01)
Minimally Effective Blood Level 2.4 mcg/mL 1.7 mcg/mL Not specified Not specified
Potency Conclusion "In equivalent i.m. doses, disopyramide phosphate tended to be more potent than lidocaine..." [5]
Experimental Protocol Detail
  • Model: Experimental acute myocardial infarction induced by coronary artery ligation in dogs [5].
  • Primary Measured Outcome: Ventricular Fibrillation Threshold (VFT), the minimum current required to induce VF.
  • Drug Administration: Both drugs were tested via intravenous (IV) and intramuscular (IM) routes.
  • Data Analysis: VFT measurements after drug administration were statistically compared to pre-ligation control levels [5].

The workflow of this key experiment is summarized below.

G Step1 Coronary Artery Ligation in Canine Model Step2 Induction of Acute Myocardial Infarction Step1->Step2 Step3 Measurement of Baseline VF Threshold Step2->Step3 Step4 Administration of Disopyramide or Lidocaine Step3->Step4 Step5 Serial VF Threshold Measurement Over Time Step4->Step5 Step6 Statistical Comparison vs. Control & Between Drugs Step5->Step6 Step7 Plasma Drug Level Measurement Step5->Step7 Correlates VFT with plasma concentration

Clinical & Safety Considerations

The choice between these agents is heavily influenced by their distinct clinical effect and safety profiles beyond VFT elevation.

Aspect Disopyramide Lidocaine
Primary Clinical Use Treatment of ventricular tachycardia; first-line for vagally-mediated AF; off-label for obstructive hypertrophic cardiomyopathy (HOCM) [1] [3]. Treatment of acute ventricular arrhythmias, especially in ischemic heart disease; second-line for shock-refractory VF [2] [6].
Cardiac Safety Significant negative inotrope: Can cause or worsen heart failure; contraindicated in uncompensated HF. Prolongs QT interval, risk of torsades de pointes [1] [3] [7]. Minimal hemodynamic impact at therapeutic doses; may cause bradycardia or sinus arrest in high doses/overdose [4] [2].
Major Non-Cardiac Effects Strong anticholinergic effects: Dry mouth, urinary retention, constipation, glaucoma. Co-administration with pyridostigmine can mitigate these [1] [3]. Central Nervous System (CNS) effects: Drowsiness, disorientation, seizures at high/toxic concentrations [2] [6].

Conclusion for Research and Development

  • For Prophylactic Use: The slower onset but longer-lasting and potentially more potent effect of intramuscular disopyramide makes it a candidate for "preventive" or "early-stage" intervention, as suggested by the 1981 study [5].
  • For Acute Intervention: Lidocaine's rapid onset and established safety profile in acute settings keep it relevant for immediate management of ventricular arrhythmias [2] [6].
  • Critical Consideration: The profound negative inotropic effect of disopyramide is a major limitation for use in patients with any degree of systolic dysfunction, despite its efficacy in raising VFT [1] [4] [7].

References

Protein Binding Profile: Disopyramide vs. Quinidine

Author: Smolecule Technical Support Team. Date: February 2026

Feature Disopyramide Quinidine
Primary Binding Protein Alpha-1-acid glycoprotein (AAG) [1] Alpha-1-acid glycoprotein (AAG) and Albumin [2]
Secondary Binding Protein Albumin (accounts for 5-10% of binding) [1] -
Number of Binding Sites Two independent sites [3] [1] Two independent sites [3]
Binding Affinity & Capacity High-affinity site on AAG: Association constant 1.0 x 10⁶ M⁻¹, Capacity 3.5 x 10⁻⁶ M [1] Information not explicitly available in search results
Fraction Bound Concentration-dependent: ~78% at 2 μg/mL to ~38% at 8 μg/mL [4] 80% - 88% (within concentration range of 6.5 - 16.2 μmol/L) [2]
Concentration Dependence Yes, binding decreases as total plasma concentration increases [4] [1] [5] No significant concentration dependence is indicated within the common therapeutic range [2]
Competition for Binding Sites Does not compete with quinidine for the same protein binding sites [3] Does not compete with disopyramide for the same protein binding sites [3]

Experimental Data & Methodologies

The data in the table above is derived from specific experimental protocols. Here is a detailed look at the key methodologies cited.

Comparative Binding Study
  • Objective: To compare the binding of disopyramide phosphate and quinidine sulfate to human plasma proteins and investigate if they compete for the same sites [3].
  • Method: Protein binding studies were conducted using human plasma and human serum albumin solutions. The data was used to compute the number of binding sites per protein molecule and their corresponding binding affinities.
  • Key Finding: The study identified two groups of independent binding sites for each drug and conclusively demonstrated that disopyramide and quinidine do not compete for the same binding sites on the protein molecules [3].
Disopyramide Binding via Equilibrium Dialysis and Ultrafiltration
  • Objective: To determine the plasma protein binding of disopyramide and compare the results from two common methods: equilibrium dialysis and ultrafiltration [4].
  • Method: Plasma samples with disopyramide concentrations spanning the therapeutic range (2-8 μg/mL) were analyzed using both techniques. Ultrafiltration used Ultrafree Anticonvulsant Drug Filters.
  • Key Findings: Disopyramide exhibits concentration-dependent protein binding, with the percentage of bound drug decreasing from approximately 78% at 2 μg/mL to 38% at 8 μg/mL. The study found that absolute binding values from both methods were very similar, though results must be interpreted with care due to methodological differences [4].
Concentration-Dependence and Binding Sites of Disopyramide
  • Objective: To investigate the concentration-dependence and specific binding sites of disopyramide in human plasma [1].
  • Method: Analysis of binding parameters and their relationship to drug concentrations and pharmacodynamic effects.
  • Key Findings: This study confirmed that disopyramide binds to two independent sites. The high-affinity, limited-capacity site on Alpha-1-acid glycoprotein accounts for the majority of binding, while a site on albumin accounts for a minor fraction (5-10%). The pharmacodynamic response was better related to the free (unbound) serum concentration than the total concentration [1].

The relationship between the drugs, their primary binding protein, and the key clinical consequences of their binding profiles can be visualized in the following pathway.

pharmacokinetics Administered Drug Administered Drug Primary Binding Protein\n(Alpha-1-acid Glycoprotein) Primary Binding Protein (Alpha-1-acid Glycoprotein) Administered Drug->Primary Binding Protein\n(Alpha-1-acid Glycoprotein) Disopyramide:\nConcentration-Dependent Binding Disopyramide: Concentration-Dependent Binding Primary Binding Protein\n(Alpha-1-acid Glycoprotein)->Disopyramide:\nConcentration-Dependent Binding Key Differentiator Quinidine:\nStable Binding Quinidine: Stable Binding Primary Binding Protein\n(Alpha-1-acid Glycoprotein)->Quinidine:\nStable Binding Clinical Implication:\nIncreased free fraction at\ntherapeutic/higher doses Clinical Implication: Increased free fraction at therapeutic/higher doses Disopyramide:\nConcentration-Dependent Binding->Clinical Implication:\nIncreased free fraction at\ntherapeutic/higher doses Clinical Implication:\nMore predictable\nfree drug levels Clinical Implication: More predictable free drug levels Quinidine:\nStable Binding->Clinical Implication:\nMore predictable\nfree drug levels Increased free fraction at\ntherapeutic/higher doses Increased free fraction at therapeutic/higher doses Pharmacodynamic Effect:\nBetter correlated with\nfree drug concentration Pharmacodynamic Effect: Better correlated with free drug concentration Increased free fraction at\ntherapeutic/higher doses->Pharmacodynamic Effect:\nBetter correlated with\nfree drug concentration More predictable\nfree drug levels More predictable free drug levels Drug-Drug Interactions:\nPotent inhibitor of\nCYP2D6 & P-glycoprotein Drug-Drug Interactions: Potent inhibitor of CYP2D6 & P-glycoprotein More predictable\nfree drug levels->Drug-Drug Interactions:\nPotent inhibitor of\nCYP2D6 & P-glycoprotein

Clinical and Research Implications

The differential protein binding of these two antiarrhythmic drugs has several important consequences:

  • Interpreting Plasma Concentrations: For disopyramide, a total plasma concentration measurement can be misleading. As the total concentration rises, the free (active) fraction increases disproportionately. Therefore, monitoring free drug concentrations may be a better indicator of efficacy and toxicity for disopyramide, whereas total quinidine levels are more reliable [1] [5].
  • Drug-Drug Interactions (DDI): While disopyramide and quinidine do not directly displace each other from plasma proteins, they have different interaction risks. Quinidine is a potent inhibitor of the metabolic enzyme CYP2D6 and the efflux transporter P-glycoprotein, making it a common perpetrator in complex DDIs [6] [2].
  • Patient Populations: Conditions that alter AAG levels (e.g., inflammation, myocardial infarction, cancer) can significantly impact the binding of both drugs, potentially altering their free concentrations and effects.

References

disopyramide safety profile other antiarrhythmics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety and Toxicity Profiles

The table below summarizes the key safety concerns of disopyramide and other antiarrhythmic agents, highlighting their most significant adverse effects and proarrhythmic potentials [1] [2] [3].

Drug/Drug Class Most Common Adverse Effects Serious/Cardiac Adverse Effects Key Contraindications Proarrhythmic Potential
Disopyramide (Class Ia) Dry mouth, urinary retention, constipation, blurred vision (all due to anticholinergic effects) [1] [3] [4]. Heart failure exacerbation (negative inotropy), torsade de pointes, hypotension, agranulocytosis, hypoglycemia [1] [3] [4]. Overt heart failure, long QT syndrome, 2nd/3rd-degree AV block (no pacemaker), benign prostatic hyperplasia [1] [3]. High (Class Ia). Prolongs QT interval, increasing risk of torsade de pointes [1] [2].
Quinidine (Class Ia) Diarrhea, nausea, vomiting, cinchonism (tinnitus, hearing loss) [3]. Torsade de pointes (can occur at therapeutic doses), immune thrombocytopenia, lupus-like syndrome, hepatitis [2] [3]. Long QT syndrome, history of torsade, myasthenia gravis, immune thrombocytopenia [3]. High (Class Ia). Noted for causing torsade de pointes, sometimes at subtherapeutic levels [3].
Procainamide (Class Ia) Nausea, anorexia, delirium, rash [3]. Torsade de pointes (especially with metabolite NAPA accumulation), drug-induced lupus, bone marrow suppression [2] [3]. Lupus, torsade de pointes history [3]. High (Class Ia). Active metabolite NAPA contributes to QT prolongation and torsade risk [3].
Flecainide (Class Ic) Dizziness, visual disturbances [2]. Increased mortality post-MI, atrial flutter with 1:1 conduction, Brugada-like ECG [2] [5]. Structural heart disease (especially CAD), heart failure [2]. High (Class Ic). Potent sodium channel blockade can promote conduction slowing and re-entry, particularly in ischemic tissue [2] [5].
Amiodarone (Class III) Photosensitivity, pulmonary toxicity, thyroid dysfunction, liver enzyme elevations, corneal deposits [2]. Pulmonary fibrosis, hepatotoxicity, bradycardia, requires intensive monitoring for organ toxicity [6] [2]. Severe sinus node dysfunction, 2nd/3rd-degree AV block (no pacemaker) [2]. Low to Moderate. Prolongs QT but torsade risk is lower than with Class Ia/III drugs; non-cardiac toxicity is a major concern [6] [2].
Sotalol (Class III) Fatigue, bradycardia, dyspnea, chest pain [2]. Torsade de pointes (dose-dependent), heart failure exacerbation [2]. Asthma, long QT syndrome, renal failure, heart failure [2]. High. Beta-blockade combined with potent potassium channel blockade confers significant torsade risk [2].
Dofetilide (Class III) Headache, dizziness [2]. Torsade de pointes (requires initiated in-hospital with monitoring) [2]. Congenital long QT syndrome, severe renal impairment [2]. High. Pure IKr blocker with significant torsade risk; requires strict dose titration in hospital [2].
Beta-Blockers (Class II) Bradycardia, fatigue, bronchospasm, masking of hypoglycemia [2]. Heart block, exacerbation of asthma/COPD [2]. Asthma, severe bradycardia, decompensated heart failure [2]. Very Low. Generally excellent safety profile; primary risks are hemodynamic and metabolic [2].

Experimental Data on Efficacy and Safety

Clinical trials provide quantitative data on the performance and safety outcomes of antiarrhythmic drugs.

Comparative Clinical Trial Data

The table below summarizes key findings from studies comparing disopyramide to other agents and evaluating its long-term use [7] [8].

Study Focus / Metric Disopyramide Performance Comparator / Context Study Details

| PVC & VT Suppression [8] | • PVC Reduction: ~63% (from 629 to 231/hour). • ≥70% PVC Reduction: 9/15 patients. • VT Abolition: 3/5 patients. | Propafenone (Class Ic):PVC Reduction: ~83% (from 574 to 100/hour). • ≥70% PVC Reduction: 11/14 patients. • VT Abolition: 6/6 patients. | Design: Double-blind, placebo-controlled. Patients: 16 with frequent and complex PVCs. Dosing: Disopyramide 600 mg/day vs. Propafenone 900 mg/day. | | Long-Term Safety in HCM [7] | • Continuation Rate: 67% (62/92 patients) after median 7.2 years. • Symptom Improvement: 57 patients showed ≥1 NYHA class improvement. • SCD/LV Dysfunction: Rare (3 VT events, 1 LV dysfunction). | Natural History: Evaluated need for septal reduction therapy (surgery or ablation) due to drug failure. | Design: Observational cohort study. Patients: 92 with obstructive hypertrophic cardiomyopathy (HCM). Finding: Disopyramide was safe and effective long-term in two-thirds of patients. | | Mortality in Post-MI Patients [1] | No mortality benefit found; potential for increased mortality. | Placebo. | Design: Multicenter, randomized, double-blind study (n=1985). Context: Part of a broader finding that Class I drugs can be harmful in ischemic heart disease. |

Detailed Experimental Protocols

For researchers designing studies, here are detailed methodologies for key experiments cited in the literature.

Protocol for PVC/VT Suppression Trial

This outlines the core design from the comparative study of disopyramide and propafenone [8].

  • Objective: To compare the efficacy and safety of disopyramide and propafenone in suppressing frequent and complex Premature Ventricular Contractions (PVCs).
  • Patient Population: Adults with documented frequent (unspecified minimum frequency) and complex PVCs (including nonsustained VT, polymorphic PVCs, bigeminy).
  • Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group study.
  • Intervention Groups:
    • Disopyramide: 200 mg every 8 hours (600 mg/day total).
    • Propafenone: 300 mg every 8 hours (900 mg/day total).
  • Primary Endpoint: Percentage reduction in average hourly PVC count from baseline (placebo run-in period) assessed via 24-hour ambulatory ECG (Holter monitor).
  • Secondary Endpoints:
    • Proportion of patients with >70% and >90% reduction in PVCs.
    • Suppression of complex PVC forms and abolition of nonsustained VT runs.
    • Incidence of adverse effects leading to drug discontinuation.
  • Methodology:
    • Placebo Run-In: A baseline 24-hour Holter monitor is performed after a washout of previous antiarrhythmics.
    • Randomization & Dosing: Patients are randomized to receive either disopyramide or propafenone for a set treatment period.
    • Assessment: A 24-hour Holter monitor is repeated at the end of the treatment period.
    • Crossover: After a washout period, patients switch to the other drug and the process is repeated (if a crossover design is used).
    • Analysis: PVC counts and complexity are compared between baseline and each active treatment phase.
Protocol for Long-Term HCM Treatment Study

This protocol is based on the observational study of disopyramide's long-term use in obstructive hypertrophic cardiomyopathy [7].

  • Objective: To evaluate the long-term safety, efficacy, and durability of disopyramide for relieving heart failure symptoms in patients with obstructive HCM.
  • Patient Population: Symptomatic patients (NYHA Class II or III) with obstructive HCM, defined as a peak left ventricular outflow tract (LVOT) gradient ≥30 mm Hg at rest or with provocation.
  • Study Design: Prospective, multicenter, observational cohort registry.
  • Intervention: Disopyramide is initiated at 150 mg twice daily (extended-release) or 100-150 mg three times daily (immediate-release), typically in combination with a beta-blocker.
  • Primary Endpoint: Patient persistence on disopyramide therapy at 5 years and beyond.
  • Secondary Endpoints:
    • Change in NYHA functional class.
    • Reduction in LVOT gradient (resting and provoked) measured by echocardiography.
    • Incidence of sudden cardiac death, ventricular tachyarrhythmias, or other major adverse cardiac events.
    • Need for septal reduction therapy (myectomy or ablation).
  • Methodology:
    • Baseline Assessment: Includes ECG (for QTc), echocardiogram (for LVOT gradient and ejection fraction), and NYHA class assessment.
    • Drug Initiation & Titration: Therapy is started, often in an outpatient setting. Doses are titrated for efficacy and tolerability.
    • Monitoring Schedule:
      • ECG for QTc: 3-7 days and 3-4 weeks after initiation, then every 6 months.
      • Echocardiogram: Annually to assess gradient and systolic function.
      • Clinical Symptom Assessment: Every 6-12 months.
    • Long-Term Follow-Up: Patients are followed prospectively for clinical events and drug adherence for a median of over 7 years.

Mechanistic Pathways and Workflows

The following diagrams illustrate the primary mechanism of action of disopyramide and a logical workflow for its safety assessment in clinical use.

Disopyramide's Multi-Channel Blocking Mechanism

This diagram visualizes the key ion channel effects of disopyramide that underpin both its efficacy and toxicity.

G cluster_channels Ion Channel Effects cluster_electrical Electrical Consequences cluster_clinical Clinical Outcomes Disopyramide Disopyramide Na_Block Fast Sodium Channel (Naᵥ1.5) Block Disopyramide->Na_Block K_Block Rapid Delayed Rectifier Potassium Channel (I_Kr) Block Disopyramide->K_Block Ca_Effect Inward Calcium Current Reduction (negative inotropy) Disopyramide->Ca_Effect Slowed_Conduction Slowed Conduction Velocity (Phase 0) Na_Block->Slowed_Conduction Reduced_Automaticity Reduced Cellular Automaticity Na_Block->Reduced_Automaticity Prolonged_APD Prolonged Action Potential & Refractory Period K_Block->Prolonged_APD K_Block->Reduced_Automaticity Heart_Failure Negative Inotropic Effect (Risk of Heart Failure) Ca_Effect->Heart_Failure Antiarrhythmic Suppression of Re-entrant and Automatic Arrhythmias Slowed_Conduction->Antiarrhythmic Prolonged_APD->Antiarrhythmic Proarrhythmic QT Prolongation & Risk of Torsades de Pointes Prolonged_APD->Proarrhythmic

Safety Assessment and Clinical Decision Workflow

This flowchart outlines a logical framework for managing disopyramide therapy based on its safety profile.

G cluster_longterm Long-Term Management Start Consider Disopyramide Therapy ContraCheck Contraindication Check: - Heart Failure? - Long QT Syndrome? - 2nd/3rd AV Block? - Severe Renal Impairment? - BPH/Glaucoma? Start->ContraCheck Initiate Initiate Therapy (Consider In-patient for high-risk) Start low dose, titrate ContraCheck->Initiate Contraindications Absent Avoid Avoid ContraCheck->Avoid Contraindication Present Monitor Initial Monitoring: - ECG (QTc) at 3-7 days & 3-4 weeks - Assess for anticholinergic side effects - Echocardiogram (in HCM) Initiate->Monitor Persistent Therapy Persistent & Effective Monitor->Persistent Effective & Tolerated Ineffective Loss of Efficacy or Intolerable Side Effects Monitor->Ineffective Not Tolerated or Ineffective SideEffects Manage Anticholinergic Effects (e.g., add Pyridostigmine) Persistent->SideEffects If side effects present SideEffects->Persistent Managed Action Re-evaluate Therapy Consider Septal Reduction (for HCM) or Alternative AAD Ineffective->Action

Key Takeaways for Drug Development

  • Therapeutic Niche: Disopyramide's potent negative inotropy makes it uniquely useful in obstructive hypertrophic cardiomyopathy (HCM), where it reduces outflow gradients [7] [4]. Its anticholinergic property is also leveraged in vagally-mediated atrial fibrillation [1].
  • Safety-Driven Design: The disopyramide story reinforces the principle that effective ion channel blockade alone is insufficient. Future drugs should aim for pathway or tissue-specific targeting to avoid widespread electrophysiological effects that lead to proarrhythmia, as seen with pure IKr blockers and sodium channel blockers in ischemic hearts [5].
  • Combination Therapies: Clinical practice shows that disopyramide's major side effects can be mitigated (e.g., using pyridostigmine for anticholinergic effects) [1] [4], suggesting that developing adjunctive therapies can rescue the utility of an otherwise challenging drug.

References

disopyramide mortality risk other class I antiarrhythmics

Author: Smolecule Technical Support Team. Date: February 2026

Mortality Risk Comparison of Class I Antiarrhythmics

The table below summarizes key mortality risk data for disopyramide and other Class I antiarrhythmic drugs, synthesized from recent clinical studies and reviews.

Drug / Drug Class Associated Mortality Risk Key Context & Patient Populations Supporting Evidence

| Disopyramide (Class Ia) | ▼ Neutral/Low in specific populations | Obstructive Hypertrophic Cardiomyopathy (HCM): Low, long-term HCM-related mortality [1]. Post-Myocardial Infarction (MI): Not recommended; no mortality benefit shown [2]. | Prospective cohort study (n=92, median 7.2 years) [1] | | Class Ia (Overall) | ▲ Increased | Meta-analysis: Increased non-cardiac and all-cause mortality vs. non-antiarrhythmic therapy [3]. | Meta-analysis of 15 RCTs (n=18,728) [3] | | Class Ic (Flecainide, Propafenone) | ▲ Increased in structural heart disease | Post-MI (CAST trial): Increased mortality in patients with ventricular arrhythmias [4]. Non-obstructive CAD: Emerging evidence for potential safety in selected, revascularized patients [4]. | Landmark RCT (CAST) [4]; Retrospective cohort studies [4] | | Class I Antiarrhythmics (Overall) | ▲ Increased | Meta-analysis: Increased non-cardiac and all-cause mortality vs. control therapy. No significant difference in cardiac mortality [3]. | Meta-analysis of 15 RCTs (n=18,728) [3] |

Detailed Experimental Protocols

The mortality data in the table above is derived from several key types of clinical studies.

  • Long-Term Safety Cohort Study (for Disopyramide in HCM) [1]

    • Objective: To evaluate the long-term (≥5 years) efficacy and safety of disopyramide in patients with symptomatic obstructive HCM.
    • Population: 92 consecutive patients from two dedicated HCM centers.
    • Intervention: Oral disopyramide, initiated at 150 mg twice daily (extended-release) or 100-150 mg three times daily (immediate-release).
    • Monitoring: Outpatient ECG for QTc monitoring at 3-7 days and 3-4 weeks after initiation, followed by clinic visits every 6 months with ECGs and annual echocardiograms.
    • Primary Outcomes: All-cause mortality, discontinuation of disopyramide, and need for septal reduction therapy.
    • Follow-up: Prospective follow-up for clinical course and survival until August 2023 (median treatment duration 7.2 years).
  • Meta-Analysis of Antiarrhythmic Drugs and Mortality [3]

    • Objective: To analyze the effect of antiarrhythmic medications (AAMs) on non-cardiac mortality.
    • Search Strategy: Systematic search of PubMed, Medline, Cochrane Library, and Google Scholar for English-language RCTs from 1990 to 2015.
    • Inclusion Criteria: RCTs comparing AAMs to non-antiarrhythmic therapy (AV nodal blockers, implantable cardioverter-defibrillators, or placebo) that reported non-cardiac deaths as a primary or secondary outcome.
    • Data Extraction & Analysis: Two researchers used a standardized protocol. An intention-to-treat analysis was performed using a fixed-effect model to calculate pooled odds ratios (ORs) for mortality outcomes.
    • Studies Included: 15 randomized controlled trials with a total of 18,728 patients.

Signaling Pathways and Mechanisms of Action

The differential mortality risks of Class I antiarrhythmics are rooted in their distinct electrophysiological mechanisms. The following diagram illustrates the primary molecular and pathway interactions.

G AAD Class I Antiarrhythmic Drug (e.g., Disopyramide) Na_Channel Voltage-Gated Sodium Channel (Naᵥ1.5) AAD->Na_Channel Primary Block K_Channel Voltage-Gated Potassium Channel (Kᵥ11.1, hERG) AAD->K_Channel Secondary Block (Class Ia) Mech1 Reduces Upstroke Velocity (Phase 0) Slows Conduction Velocity Na_Channel->Mech1 Mech2 Prolongs Repolarization (Phase 3) Prolongs QT Interval K_Channel->Mech2 AP Cardiac Action Potential Effect1 Suppresses Arrhythmias via Re-entry Circuit Block AP->Effect1 Effect2 Pro-arrhythmic Risk (Torsades de Pointes) AP->Effect2 Mech1->AP Mech2->AP Structural Presence of Structural Heart Disease (e.g., Ischemia, Scar) Structural->Effect2 Exacerbates Risk

Figure 1: Mechanism of Action and Pro-arrhythmic Pathways of Class I Antiarrhythmic Drugs. This diagram illustrates how sodium and potassium channel blockade by drugs like disopyramide leads to both therapeutic and potential adverse pro-arrhythmic effects, the latter being heightened in the presence of structural heart disease [2] [5] [6].

  • Sodium Channel Blockade: The primary mechanism of all Class I drugs is blockade of the cardiac sodium channel (Naᵥ1.5), which reduces the maximum upstroke velocity (Vmax) of the cardiac action potential (Phase 0). This slows electrical conduction through the His-Purkinje system and ventricles, which can suppress arrhythmias caused by re-entry circuits [2] [6].
  • Potassium Channel Blockade (Class Ia): A key differentiator for disopyramide (Class Ia) is its additional blockade of potassium channels, particularly the rapid delayed rectifier (I-Kr). This prolongs the action potential duration and refractoriness (seen as QT prolongation on ECG), which can be therapeutic but also creates the substrate for the life-threatening arrhythmia Torsades de Pointes [2] [5] [6].
  • The "Use-Dependence" and "Reverse Use-Dependence": Sodium channel blockade is often "use-dependent," meaning it is more effective at fast heart rates when arrhythmias occur. In contrast, potassium channel blockade (I-Kr) by Class Ia and III drugs is "reverse use-dependent," being more potent at slow heart rates. This can paradoxically increase pro-arrhythmic risk during bradycardia, a common comorbidity in patients with structural heart disease [5].

Interpretation and Clinical Context

The seemingly conflicting data can be reconciled by considering the following factors:

  • Patient Population is Paramount: The elevated mortality risk associated with Class I drugs, particularly Ic, was identified in post-MI patients with structural heart disease and ventricular arrhythmias [4]. Disopyramide's neutral mortality profile in HCM reflects a different population, where its negative inotropic effect reduces outflow obstruction without causing systolic dysfunction, thereby improving symptoms and potentially stabilizing the clinical course [1].
  • Mortality Type: The meta-analysis by [3] highlights a significant increase in non-cardiac mortality, suggesting that the toxicities of AAMs may extend beyond their direct cardiac effects.

References

disopyramide hemodynamic effects comparison

Author: Smolecule Technical Support Team. Date: February 2026

Hemodynamic Mechanisms of Action

Disopyramide's hemodynamic impact is achieved through a multi-channel inhibition mechanism within cardiac cells. As a Class 1a antiarrhythmic agent, it primarily functions as a sodium channel blocker, but its therapeutic effect in HCM stems from a broader electrophysiological profile [1] [2].

G Disopyramide Cellular Mechanism cluster_channels Ion Channel & Receptor Inhibition cluster_effects Cellular Consequences cluster_hemo Organ-Level Hemodynamic Effects Disopyramide Disopyramide INaL Late Na+ Current (INaL) Disopyramide->INaL ICaL L-type Ca2+ Current (ICa-L) Disopyramide->ICaL IK Delayed Rectifier K+ Current (IK) Disopyramide->IK RyR Ryanodine Receptor (RyR) Disopyramide->RyR Stabilizes Reduced_Ca Reduced Cytosolic Ca2+ INaL->Reduced_Ca ICaL->Reduced_Ca Shortened_AP Shortened Action Potential IK->Shortened_AP RyR->Reduced_Ca Lower_Force Lower Cellular Force Reduced_Ca->Lower_Force Fewer_Arrhythmias Fewer Afterdepolarizations Reduced_Ca->Fewer_Arrhythmias Shortened_AP->Fewer_Arrhythmias Negative_Inotropy Negative Inotropic Effect Lower_Force->Negative_Inotropy Reduced_LVOT Reduced LVOT Gradient Negative_Inotropy->Reduced_LVOT Symptom_Relief Heart Failure Symptom Relief Reduced_LVOT->Symptom_Relief

This multi-target mechanism translates into potent negative inotropy, significantly reducing the force of ventricular contraction. This decrease in contractility mitigates the systolic anterior motion of the mitral valve and the hydrodynamic forces that cause LVOT obstruction in HCM patients [1] [2].

Quantitative Hemodynamic Data and Comparison

The efficacy of disopyramide is well-established through clinical studies. The tables below summarize key hemodynamic and clinical outcome data from recent research.

Table 1: Hemodynamic Effects of Disopyramide in Obstructive HCM

Hemodynamic Parameter Baseline (Median) Post-Disopyramide (Median) Change Study Details
Resting LVOT Gradient 95 mm Hg [3] 19 mm Hg [3] -37% [3] 92 patients, median 7.2 yrs follow-up [3]
Provoked LVOT Gradient Not specified 41 mm Hg [3] -57% [3] 92 patients, median 7.2 yrs follow-up [3]
LV Ejection Fraction 69% ± 6% [3] 69% ± 9% [3] No change [3] 92 patients, median 7.2 yrs follow-up [3]
LV End-Diastolic Pressure 19 mm Hg [4] 16 mm Hg [4] -16% [4] 43 patients, IV administration [4]

Table 2: Comparison with Other Pharmacological Alternatives for Obstructive HCM

Therapy / Parameter Mechanism of Action Effect on LVOT Gradient Effect on Functional Capacity Key Considerations
Disopyramide Multi-channel blocker; negative inotrope [1] Significant reduction (37-57%) [3] 62% showed ≥1 NYHA class improvement [5] Anticholinergic side effects; low risk of QTc prolongation [3] [5]
β-Blockers Beta-adrenergic blockade; reduce heart rate [6] Variable reduction; may not affect resting gradient [7] Improves angina & dyspnea [6] First-line therapy; can cause fatigue, bronchospasm [6]
Calcium Channel Blockers Inhibit L-type calcium channels [7] Variable reduction [7] Improves exercise tolerance [6] Vasodilatory effects may worsen obstruction in some [6]
Cardiac Myosin Inhibitors Targets sarcomeric hypercontractility [7] Significant reduction in trials [7] Improves NYHA class & exercise capacity [7] Requires intensive monitoring of LVEF due to risk of systolic dysfunction [7]

Overview of Key Experimental Protocols

The data presented are derived from established clinical and cellular experimental methods.

Clinical Efficacy and Safety Protocol

  • Population: Symptomatic obstructive HCM patients with LVOT gradients ≥30 mm Hg at rest or with provocation [3].
  • Drug Administration: Disopyramide is initiated at 150 mg twice daily (extended-release) or 100-150 mg three times daily (immediate-release), often in combination with a beta-blocker [3] [1].
  • Monitoring: Outpatient surveillance with ECG for QTc interval and symptom assessment at 3-7 days and 3-4 weeks post-initiation. Follow-up includes clinic visits every 6 months with ECGs and annual echocardiograms [3].
  • Outcome Measures: Primary endpoints include change in LVOT gradient, NYHA functional class, and drug safety profile (e.g., ventricular arrhythmias, death) [3].

In Vitro Cellular Electrophysiology Protocol

  • Tissue Source: Cardiomyocytes and intact trabeculae isolated from septal specimens of HCM patients undergoing surgical myectomy [1].
  • Intervention: Application of disopyramide at a concentration of 5 μmol/L [1].
  • Techniques:
    • Perforated patch clamp to measure action potentials.
    • Voltage clamp to record peak/late Na+, L-type Ca2+, and delayed rectifier K+ currents.
    • Fluorescent dyes to monitor intracellular Ca2+ transients.
    • Force transducers to measure isometric twitch tension in trabeculae [1].

G Key Experimental Workflow cluster_clinical Clinical Study (e.g., [3]) cluster_in_vitro In Vitro Study (e.g., [1]) Patient_Selection Patient_Selection Administer_Drug Administer Disopyramide Patient_Selection->Administer_Drug Myectomy_Sample Myectomy_Sample Cell_Isolation Cardiomyocyte/Trabeculae Isolation Myectomy_Sample->Cell_Isolation Clinical_Monitoring Monitor ECG & Symptoms Administer_Drug->Clinical_Monitoring Echo_Assessment Assess LVOT Gradient via Echo Clinical_Monitoring->Echo_Assessment Long_Term_FU Long-term Follow-up Echo_Assessment->Long_Term_FU Apply_Disopyramide Apply Disopyramide (5 μmol/L) Cell_Isolation->Apply_Disopyramide Elec_Recording Electrophysiological Recording Apply_Disopyramide->Elec_Recording Force_Recording Force & Ca2+ Transient Measurement Apply_Disopyramide->Force_Recording

Safety and Monitoring Considerations

While disopyramide is effective, its use requires careful management of side effects.

  • Anticholinergic Effects: Common side effects include dry mouth, urinary retention, and constipation. These can be managed with pyridostigmine, which alleviates vagolytic symptoms without compromising antiarrhythmic efficacy [2].
  • Cardiac Safety: Disopyramide carries a risk of QTc prolongation, but recent studies report a low incidence of significant arrhythmic events with appropriate monitoring [3] [5]. It is contraindicated in patients with pre-existing systolic dysfunction (heart failure) due to its negative inotropic effects [2].
  • Monitoring Protocol: Standard care involves baseline ECG, repeat ECG 3-7 days after initiation or dose change, and periodic monitoring thereafter [3].

Conclusion for Research and Development

Disopyramide remains a viable and effective therapeutic option for symptomatic obstructive HCM, with a well-defined mechanism of multi-channel inhibition leading to reduced LVOT obstruction and improved functional capacity. Its long-term efficacy and safety profile are supported by contemporary studies [3].

For drug development professionals, disopyramide's established role provides a benchmark against which novel therapies, such as cardiac myosin inhibitors, must be evaluated, particularly concerning the balance between efficacy, safety, and required monitoring intensity [7].

References

Disopyramide Metabolite Profiles Across Species

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key metabolites of disopyramide identified in different species, highlighting that metabolite profiles can vary significantly.

Metabolite Name (or Description) Key Species Identified Relative Abundance / Key Findings Primary Excretion Route
Disopyramide (parent drug) Human, Rat, Dog Human: ~56% of dose excreted unchanged; Rat: ~81% of urinary radioactivity from unchanged drug [1] Urine [1] [2]
Mono-N-dealkylated metabolite (Secondary amine) Human, Dog Human: Represents ~20% of excreted dose; Dog: 12.4% of urinary radioactivity [1] [2] Urine [1] [2]
3-phenyl-3-(2-pyridyl)-2-pyrrolidone Dog Major metabolite in dogs (29.2% of urinary radioactivity) [1] Urine (partly as a water-soluble conjugate) [1]
Aryl-hydroxylated metabolites (Phenolic compounds) Rat Major metabolic pathway in rats; predominantly excreted in bile as conjugates [1] Bile / Feces [1]

Experimental Data and Analytical Methodologies

While direct activity comparisons are sparse, established analytical methods enable the study of these metabolites.

  • Quantitative Analysis: A gas chromatographic method has been developed for the precise determination of disopyramide and its mono-N-dealkylated metabolite in blood serum and urine. This method involves extraction from a basic aqueous medium into chloroform, derivatization of the metabolite, and analysis using an OV-17 liquid phase with flame ionization detection [3].
  • Metabolite Identification: Structural assignments for metabolites in scientific studies are typically based on detailed spectroscopic analysis and comparison of their chromatographic properties with synthetically produced authentic samples [1].

Disopyramide Metabolism and Experimental Analysis Pathway

The following diagram illustrates the primary metabolic pathways of disopyramide and the general workflow for its experimental analysis, integrating information from the identified sources.

cluster_metabolism Primary Metabolic Pathways cluster_experimental Experimental Analysis Workflow Disopyramide Disopyramide MonoNDealkylated Mono-N-dealkylated Metabolite Disopyramide->MonoNDealkylated Pyrrolidone 3-phenyl-3-(2-pyridyl)-2-pyrrolidone Disopyramide->Pyrrolidone ArylHydroxylated Aryl-hydroxylated Metabolites (Rat) Disopyramide->ArylHydroxylated SamplePrep Sample Preparation: Extraction from basic aqueous medium into chloroform Disopyramide->SamplePrep Biological Sample (Serum/Urine) Derivatization Derivatization of Metabolite SamplePrep->Derivatization Analysis Gas Chromatographic Analysis: OV-17 liquid phase, flame ionization detection Derivatization->Analysis Identification Metabolite Identification: Spectroscopic analysis & chromatographic comparison Analysis->Identification

Research Recommendations and Knowledge Gaps

The search results indicate a need for more direct comparative data on metabolite activity. To advance your research, consider focusing on the following:

  • Activity Studies: The provided literature confirms the identity and quantity of metabolites but does not directly compare their antiarrhythmic potency, toxicity, or affinity for cardiac ion channels relative to the parent drug. This represents a significant knowledge gap.
  • Focus on Mono-N-dealkylated Metabolite: Given that the mono-N-dealkylated metabolite is a major human metabolite and is routinely monitored analytically [3] [2], it is the most relevant candidate for further pharmacological activity studies.

References

disopyramide clinical trial ventricular arrhythmia prophylaxis

Author: Smolecule Technical Support Team. Date: February 2026

Modern Understanding of Disopyramide's Mechanism

Recent research has clarified that disopyramide's effects extend beyond its traditional classification as a Class Ia sodium channel blocker. A 2019 study provides key mechanistic insights [1].

Key Cellular and Molecular Actions of Disopyramide [1]:

  • Ion Channel Inhibition: Blocks peak and late sodium current (INa, INaL), L-type calcium current (ICa-L), and the rapid delayed-rectifier potassium current (IKr).
  • Calcium Handling Modulation: Reduces the open probability of ryanodine receptors (RyR), thereby inhibiting calcium release from the sarcoplasmic reticulum.
  • Net Effects: These combined actions lead to reduced cellular force generation, shortened action potential duration, and a lower rate of arrhythmic afterdepolarizations.

The diagram below illustrates this multi-target mechanism:

Efficacy Data from Clinical Studies

The following table summarizes key efficacy findings from clinical studies, though it highlights the lack of recent trials for ventricular arrhythmia prophylaxis.

Study Focus / Population Key Efficacy Findings Study Details (Year, Design)

| Ventricular Tachycardia/Ventricular Fibrillation [2] | • Prevented induction of sustained VT/VF in 34% (17/50) of patients. • Increased VT cycle length (from 281±70 ms to 347±64 ms) when induction was not prevented. • ~80% (9/11) of discharged responders remained free of VT during 19-month follow-up. | 1983; Evaluation via programmed ventricular stimulation. | | Acute Myocardial Infarction [3] | • Significant reduction in mortality, ventricular fibrillation, and ventricular tachycardia vs. placebo. | 1977; Randomized, placebo-controlled trial. | | Hypertrophic Cardiomyopathy (HCM) [4] | • 67% (62/92) of patients continued treatment after 7.2 years with symptomatic improvement. • Reduced resting LV outflow gradients by 37% and provoked gradients by 57%. | 2025 (Jan); Observational study in obstructive HCM patients. |

Experimental Protocols from Key Studies

For research and development purposes, here are the methodologies from two pivotal studies.

1. Electrophysiologic Efficacy Study (1983) [2]

  • Population: 50 patients with sustained VT or VF.
  • Intervention: Oral disopyramide for 72 hours (400-1600 mg/day).
  • Primary Efficacy Endpoint: Prevention of sustained ventricular tachyarrhythmia induction during programmed ventricular stimulation.
  • Key Assessments: Plasma drug levels, VT cycle length, ventricular refractory periods, and surface ECG (QRS and QTc duration).

2. Cellular Mechanism Study (2019) [1]

  • Samples: Cardiomyocytes and trabeculae from 20 HCM patients undergoing surgical myectomy.
  • Intervention: Disopyramide at 5 μmol/l concentration.
  • Electrophysiology: Perforated patch clamp to measure action potentials; voltage clamp to record specific ion currents (INa+, ICa-L, IK).
  • Calcium & Contractility: Simultaneous measurement of Ca2+ transients (using FluoForte dye) and twitch force.
  • Clinical Correlation: Prospective analysis of 39 HCM patients starting disopyramide, with ECG and echocardiogram monitoring.

Context and Comparative Positioning

The search results indicate that disopyramide is not a first-line agent for ventricular arrhythmia prophylaxis in contemporary practice. Here's how it is positioned relative to other antiarrhythmics:

  • Vaughan-Williams Class Ia: Disopyramide is categorized with quinidine and procainamide, which are noted for their pro-arrhythmic potential due to QTc prolongation and thus have limited use [5].
  • Modern HCM Treatment: Disopyramide has a Class I recommendation in current guidelines for treating heart failure symptoms in obstructive hypertrophic cardiomyopathy, based on its negative inotropic effects that reduce outflow tract gradients [4] [1]. Recent data confirms its long-term safety and efficacy in this specific population over a median of 7.2 years [4].

Suggestions for Further Research

The most current evidence supports the use of disopyramide in obstructive HCM [4], while its role for general ventricular arrhythmia prophylaxis is not a primary focus of recent clinical research. To continue your investigation, you could:

  • Search for ongoing or recently completed trials on clinicaltrials.gov using terms like "disopyramide ventricular tachycardia" or "disopyramide primary prevention."
  • Review current professional society guidelines (e.g., from AHA/ACC/ESC) for the management of ventricular arrhythmias to see if disopyramide is mentioned and in what context.

References

disopyramide efficacy verapamil hypertrophic cardiomyopathy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Primary Effects

Feature Disopyramide Verapamil
Drug Class Class Ia antiarrhythmic [1] [2] Non-dihydropyridine calcium channel blocker [3]
Primary Molecular Targets Peak & late Na+ channels, L-type Ca2+ channels, delayed-rectifier K+ current, Ryanodine receptors [2] L-type calcium channels [3]
Primary Physiological Effect Potent negative inotrope; strongly reduces contractility [2] Negative chronotrope; reduces heart rate [3]
Effect on LVOT Gradient Marked reduction (core therapeutic effect) [1] [2] [4] Variable effect; may not reduce gradient and could potentially worsen it in some due to vasodilation [5]
Effect on Diastolic Filling Improves LV diastolic dysfunction [1] Significant improvement; a core therapeutic effect [6]
Arrhythmic Profile Reduces cellular arrhythmias (early/delayed afterdepolarizations) in vitro [2] Used for PSVT prophylaxis and SVT management [3]

The cellular pathways and effects of these drugs can be visualized as follows:

G cluster_diso Disopyramide (Class Ia Antiarrhythmic) cluster_vera Verapamil (Non-DHP CCB) Diso Disopyramide DisoTargets Inhibits: - Na+ Channels (Peak & Late) - L-type Ca2+ Channels - Delayed-rectifier K+ Current - Ryanodine Receptors Diso->DisoTargets DisoEffects Primary Effects: • Potent Negative Inotropy • Marked Reduction in LVOT Gradient • Shortened Action Potential • Reduced Arrhythmic Afterdepolarizations DisoTargets->DisoEffects LVOT_Reduction Strong LVOT Reduction DisoEffects->LVOT_Reduction Vera Verapamil VeraTargets Inhibits: L-type Calcium Channels Vera->VeraTargets VeraEffects Primary Effects: • Negative Chronotropy • Improved Diastolic Filling • Coronary Vasodilation • Variable effect on LVOT Gradient VeraTargets->VeraEffects Diastolic_Improvement Diastolic Improvement VeraEffects->Diastolic_Improvement

Clinical Efficacy and Usage

Parameter Disopyramide Verapamil
Guideline Recommendation Second-line add-on therapy for refractory obstructive HCM (oHCM) [1] [4] [7] First-line therapy for symptoms (angina/dyspnea) in obstructive or non-obstructive HCM [3]
Typical Patient Profile Symptomatic oHCM patients with LVOT gradient ≥50 mmHg despite first-line therapy [4] [8] Symptomatic patients with obstructive or non-obstructive HCM [3]
Efficacy on Symptoms (NYHA Class) ~76% responder rate (symptom improvement/stabilization) over ~4.4 years [8] Improves exercise capacity; mechanism linked to diastolic improvement [6]
Predictors of Positive Response Less severe symptoms (NYHA I/II) at initiation [4]; Larger LV end-diastolic volume index [8] Not specified in searched results
Role in Disease Management "Bridge" therapy to delay or avoid septal reduction therapy (SRT) [8] Foundational medical therapy for symptom control [3] [7]

Safety and Tolerability Profiles

Aspect Disopyramide Verapamil
Common Side Effects Anticholinergic effects (e.g., dry mouth, urinary retention) [4]; QTc interval prolongation [4] Constipation, gingival hyperplasia, peripheral edema, hypotension, bradycardia [3]
Serious Risks Potential for pro-arrhythmia due to QTc prolongation (Torsades de Pointes risk) [4] May worsen heart failure in patients with high gradients or advanced HF; can cause AV block [3]
Key Contraindications Long QTc (>500 ms) at baseline; reduced LVEF (<50%); glaucoma; men with prostatism [4] Severe LV dysfunction; cardiogenic shock; sick sinus syndrome; 2nd/3rd-degree AV block (without pacemaker) [3]
Required Monitoring ECG for QTc interval; echocardiogram for LVEF [4] Blood pressure; heart rate; liver function tests [3]

Key Experimental Data and Protocols

For researchers evaluating these compounds, the methodology from pivotal studies provides a critical foundation.

Clinical Efficacy Assessment of Disopyramide

A 2024 multicenter study defined "responders" based on symptom improvement and long-term avoidance of septal reduction therapy (SRT) [8].

  • Population: 62 symptomatic oHCM patients with LVOT gradient ≥50 mmHg.
  • Intervention: Disopyramide added as second-line therapy to a beta-blocker or calcium channel blocker. Initial dose was ~221 mg daily, titrated up to a maximum of 500 mg/day [8].
  • Primary Endpoint: Patient classified as a "responder" at long-term follow-up (mean 4.4 years) based on:
    • Patients in NYHA class III at baseline who improved to NYHA II or I.
    • Patients in NYHA class II at baseline who improved to NYHA I or showed symptom stabilization [8].
  • Assessments: Serial ECGs (monitoring QTc) and echocardiograms (measuring resting/provoked LVOT gradients) at baseline, 2, 6, and 12 months, then every 6 months [8].
Cellular Electrophysiology Protocol for Disopyramide

A 2019 translational study detailed the preclinical investigation of disopyramide's mechanism [2] [9].

  • Cell/Tissue Source: Cardiomyocytes and intact trabeculae isolated from surgical septal myectomy specimens of 20 HCM patients [2].
  • Intervention: In vitro application of disopyramide at a concentration of 5 μmol/L.
  • Key Measurements:
    • Electrophysiology: Action potential (AP) duration and incidence of early/delayed afterdepolarizations (EADs/DADs) using perforated patch clamp.
    • Calcium Handling: Ca2+ transients monitored simultaneously with APs using the fluorescent dye FluoForte.
    • Contractility: Isometric force measured in intact trabeculae.
    • Ion Currents: Peak/late Na+ current (INaL), L-type Ca2+ current (ICa-L), and delayed-rectifier K+ current (IK) measured via voltage clamp [2].
  • Outcome: Disopyramide shortened AP duration, lowered Ca2+ transients and force, and reduced the rate of arrhythmic afterdepolarizations [2].

Conclusion for Research and Development

The experimental and clinical data reveal clear differentiation:

  • Disopyramide is a potent, multi-channel blocker whose primary value lies in its potent negative inotropic effect, making it highly effective for reducing LVOT obstruction as a second-line agent [2] [8]. Its cellular antiarrhythmic properties warrant further investigation [2].
  • Verapamil, a calcium channel blocker, primarily addresses diastolic dysfunction and symptoms through heart rate control and improved relaxation, establishing its role as a first-line foundational therapy [6].

References

×

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

437.20795813 g/mol

Monoisotopic Mass

437.20795813 g/mol

Heavy Atom Count

30

Appearance

Solid powder

UNII

N6BOM1935W

Related CAS

3737-09-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Disopyramide Phosphate is a class Ia antiarrhythmic agent with cardiac depressant properties. Disopyramide phosphate exerts its actions by blocking both sodium and potassium channels in cardiac membrane during phase 0 of the action potential. This slows the impulse conduction through the AV node and prolongs the duration of the action potential of normal cardiac cells in atrial and ventricular tissues. Disopyramide prolongs the QT interval and causes a widening of the QRS complex. It also possesses some anticholinergic and local anaesthetic properties. Disopyramide phosphate is used in the treatment of supraventricular tachycardia.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

22059-60-5

Wikipedia

Disopyramide phosphate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types